molecular formula C8H15NO B1466199 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine CAS No. 944142-47-6

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Cat. No.: B1466199
CAS No.: 944142-47-6
M. Wt: 141.21 g/mol
InChI Key: FXUQQEAOOMSXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQQEAOOMSXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Molecular Identity and Significance

This compound combines two highly sought-after chemical scaffolds. The cyclopropane ring introduces conformational rigidity, which can be crucial for enhancing binding affinity and selectivity to biological targets. Simultaneously, the tetrahydropyran ring, a common feature in numerous approved drugs, improves aqueous solubility and provides a scaffold for further chemical modification. The primary amine serves as a critical hydrogen bonding point and a handle for salt formation, directly influencing formulation and pharmacokinetic properties.

This molecule is therefore a valuable building block for creating novel chemical entities, particularly in programs targeting central nervous system (CNS) disorders, oncology, and metabolic diseases where the balance between rigidity, solubility, and lipophilicity is paramount.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Data Synthesis

Direct experimental values for this compound are not extensively reported in public literature. The following table consolidates key identifiers and synthesizes expected values based on its structure and data from closely related analogs. These values provide a foundational baseline for experimental design and computational modeling.

PropertyValue / Predicted RangeSource / Rationale
Molecular Formula C₈H₁₅NOCalculated from structure
Molecular Weight 141.21 g/mol A structural analog of a similar compound with a slightly higher molecular weight.[1]
CAS Number 1417568-40-1 (for Hydrochloride Salt)Refers to the HCl salt form, commonly used for improved handling and stability.[2]
Appearance Colorless to pale yellow liquid or low-melting solidInferred from analogs like 4-Aminotetrahydropyran, which is a liquid at room temperature.
pKa (Basic) 9.0 - 10.0 (Predicted)Based on the typical pKa of primary amines on a cyclopropyl ring, such as Cyclopropanamine.[3]
logP (Octanol/Water) 0.5 - 1.5 (Predicted)Calculated based on the balance between the hydrophilic amine/ether groups and the lipophilic hydrocarbon rings.
Aqueous Solubility pH-dependent; higher solubility at acidic pH (Predicted)The primary amine will be protonated at low pH, forming a more soluble salt.
Hydrogen Bond Donors 1 (from -NH₂)Calculated from structure.
Hydrogen Bond Acceptors 2 (from -NH₂ and ether -O-)Calculated from structure.
Rotatable Bonds 1The bond connecting the two ring systems.

In-Depth Analysis of Key Parameters for Drug Development

Basicity, pKa, and Physiological Ionization

The primary amine (-NH₂) is the most functionally significant group, rendering the molecule basic. Its predicted pKa of ~9.0-10.0 is critical.

  • Causality and Implication: In a biological system at a physiological pH of 7.4, the amine group will be predominantly protonated (ionized) to form the corresponding ammonium cation (-NH₃⁺). This is governed by the Henderson-Hasselbalch equation. This ionization state is the primary driver of aqueous solubility and is essential for forming interactions with negatively charged residues in protein binding pockets. However, a high degree of ionization can also limit the molecule's ability to passively diffuse across lipophilic cell membranes, a key consideration for oral bioavailability and CNS penetration.

Lipophilicity and Membrane Permeability

Lipophilicity, quantified by the partition coefficient (logP), dictates the partitioning of a molecule between aqueous and lipid environments. The predicted logP value places this compound in a moderately lipophilic category.

  • Structural Contributions: The tetrahydropyran ring and the cyclopropane scaffold contribute to its lipophilicity, while the primary amine and the ether oxygen provide hydrophilicity.

  • Expert Insight: A logP in this range is often considered a sweet spot in early-stage drug discovery. It is sufficiently lipophilic to support membrane permeability but not so high as to cause issues with aqueous solubility, metabolic instability, or non-specific binding to off-targets.

Solubility Profile

The molecule's solubility is intrinsically linked to its pKa.

  • Aqueous Media: In acidic environments (pH < 8), the compound is expected to exhibit good aqueous solubility due to the formation of the highly polar ammonium salt. As the pH increases above its pKa, the neutral, less soluble free base form will predominate.

  • Organic Solvents: The free base form is expected to be readily soluble in common organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.

Stability and Handling Recommendations

While specific stability data is unavailable, the stability of the core tetrahydropyran ring has been studied in related molecules. The THP ether linkage is generally stable but can be susceptible to degradation under harsh acidic or oxidative conditions.[4]

  • Recommended Storage: To ensure long-term integrity, the compound should be stored as a solid (if applicable) or in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). It should be protected from strong acids, oxidizing agents, and prolonged exposure to light.

Standardized Methodologies for Experimental Verification

To move from predicted values to validated data, standardized experimental protocols are essential. The following outlines the authoritative methodologies for determining the key physicochemical properties discussed.

Potentiometric Titration for pKa Determination

This is the gold-standard method for accurately measuring pKa.

Protocol:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility of both the free base and its protonated form.

  • Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Data Collection: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-Solvent prep2 Calibrate pH Electrode titr1 Add Standardized Acid (e.g., 0.1M HCl) prep2->titr1 titr2 Record pH at Each Interval titr1->titr2 an1 Plot pH vs. Volume of Titrant titr2->an1 an2 Determine Half- Equivalence Point an1->an2 an3 pKa = pH at 1/2 Equivalence an2->an3

Caption: Standard workflow for pKa determination via potentiometric titration.

Shake-Flask Method for logP Determination (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

  • Partitioning: Add a known amount of the compound to a mixture of the two pre-saturated phases in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Equilibrium Solubility Assay (OECD Guideline 105)

This method determines the saturated concentration of a compound in a specific solvent system.

Protocol:

  • Incubation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.

Conclusion

This compound presents a physicochemical profile that is highly attractive for drug discovery. It is a basic compound whose ionization state at physiological pH is key to its biological activity and formulation. Its predicted moderate lipophilicity suggests a favorable balance for membrane permeability and aqueous solubility. While this guide provides a robust, theoretically-grounded profile, it is imperative that these predicted properties are confirmed through the standardized experimental methodologies outlined herein before advancing the molecule into later-stage development programs.

References

  • Vulcanchem. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.
  • ChemicalBook. 1030377-33-3 | CAS DataBase.
  • BLDpharm. 1417568-40-1|this compound hydrochloride.
  • BLDpharm. 2694057-54-8|(1R,2S)-2-(4-Methyltetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride.
  • Benchchem. Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • Sigma-Aldrich. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
  • Chemsrc. Cyclopropanamine | CAS#:765-30-0.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Tetrahydropyran-Cyclopropylamine Scaffold in Modern Drug Discovery

The confluence of a tetrahydropyran (THP) ring and a cyclopropylamine moiety within a single molecular entity, as exemplified by 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, represents a significant and strategic scaffold in contemporary medicinal chemistry. The THP ring, a saturated heterocyclic ether, is frequently employed as a bioisostere for various functional groups, enhancing physicochemical properties such as solubility and metabolic stability.[1] Concurrently, the cyclopropylamine unit introduces a degree of conformational rigidity and a three-dimensional architecture that can facilitate precise and high-affinity interactions with biological targets.[2] This unique combination has led to the incorporation of this scaffold into a range of therapeutic candidates, including inhibitors of the TGF-β type I receptor.[3] This guide provides a comprehensive overview of the synthetic pathways and rigorous characterization required to produce this valuable building block, reflecting field-proven insights and methodologies.

Part 1: Strategic Synthesis of this compound

The synthesis of the target compound is a multi-step process that demands careful selection of reagents and reaction conditions to ensure optimal yield and purity. A robust and scalable synthetic strategy involves the initial construction of a key intermediate, 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol, followed by its conversion to the final amine product.

Synthesis of the Cyclopropanol Intermediate via the Kulinkovich Reaction

A highly effective method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[4][5][6] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into the desired cyclopropanol.[5][7]

The reaction commences with the formation of a dialkyltitanium(IV) species from the titanium(IV) isopropoxide and two equivalents of a Grignard reagent, such as ethylmagnesium bromide.[5] This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[5][7] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester of tetrahydropyran-4-carboxylic acid.[5] This two-fold alkylation of the ester ultimately yields the 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol after aqueous workup.[8]

Experimental Protocol: Kulinkovich Reaction for 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol

Materials:

  • Methyl tetrahydropyran-4-carboxylate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (in a suitable ether solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl tetrahydropyran-4-carboxylate in anhydrous diethyl ether.

  • Add titanium(IV) isopropoxide to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethylmagnesium bromide solution dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude cyclopropanol product.

  • Purify the crude product by flash column chromatography.[8]

Conversion of the Cyclopropanol to the Primary Amine

With the key cyclopropanol intermediate in hand, the next critical step is the introduction of the amine functionality. Several synthetic strategies can be employed, with the choice often depending on factors such as scale, desired purity, and available reagents. Two prominent methods are the Ritter reaction followed by hydrolysis, and a two-step process involving activation of the hydroxyl group and subsequent displacement with an amine surrogate. For the synthesis of a primary amine, a more controlled and often higher-yielding approach involves a Mitsunobu reaction followed by a Gabriel synthesis or a related N-alkylation strategy.

A robust alternative is the conversion of the alcohol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A more direct and often preferred industrial method is reductive amination.[9][10][11][12] This process, however, typically starts from a ketone. Therefore, the previously synthesized cyclopropanol would first need to be oxidized to the corresponding cyclopropyl ketone. A milder and more efficient approach to directly convert the tertiary alcohol to the amine is a modified Ritter reaction or a related nitrilium ion-mediated process.

However, for the purpose of this guide, we will focus on a reliable laboratory-scale synthesis via an azide intermediate, which offers excellent control and avoids over-alkylation.

Experimental Protocol: Synthesis of this compound via an Azide Intermediate

Step 1: Mesylation of the Cyclopropanol

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

Procedure:

  • Dissolve the cyclopropanol in anhydrous DCM and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction

Materials:

  • Crude mesylate from the previous step

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous THF

Procedure:

  • Dissolve the crude mesylate in DMF and add sodium azide.

  • Heat the mixture to 60-80°C and stir until the reaction is complete (TLC monitoring).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to obtain the crude azide.

  • Carefully dissolve the crude azide in anhydrous THF and add it dropwise to a stirred suspension of LiAlH4 in THF at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir until the azide is fully consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to yield the crude this compound.

  • Purify by column chromatography or distillation under reduced pressure.

Part 2: Rigorous Characterization of this compound

The unambiguous identification and confirmation of the purity of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tetrahydropyran and cyclopropane protons. The protons on the THP ring will appear as a series of multiplets in the upfield region. The methylene protons of the cyclopropane ring will also present as multiplets. The protons of the amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the THP ring will resonate in the typical range for aliphatic ethers. The cyclopropane carbons will appear at relatively high field due to ring strain.

¹H NMR (Predicted) Chemical Shifts (δ, ppm) ¹³C NMR (Predicted) Chemical Shifts (δ, ppm)
~3.9 (m, 2H, -OCH₂-)~68 (-OCH₂-)
~3.3 (m, 2H, -OCH₂-)~45 (quaternary C of cyclopropane)
~1.6 (m, 4H, -CH₂- of THP)~40 (-CH- of THP)
~1.4 (m, 1H, -CH- of THP)~35 (-CH₂- of THP)
~1.2 (s, br, 2H, -NH₂)~15 (-CH₂- of cyclopropane)
~0.6 (m, 2H, cyclopropane CH₂)
~0.4 (m, 2H, cyclopropane CH₂)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₇NO), the expected molecular weight is approximately 155.24 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound will likely be observed as the protonated molecular ion [M+H]⁺ at m/z 156.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether in the THP ring will be visible around 1050-1150 cm⁻¹.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are essential for determining the purity of the final product. A pure sample should exhibit a single major peak in the chromatogram. These techniques can also be coupled with mass spectrometry (LC-MS or GC-MS) for simultaneous separation and identification of the main product and any impurities.

Part 3: Visualizing the Synthetic and Analytical Workflow

To provide a clear and logical representation of the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Start Methyl tetrahydropyran-4-carboxylate Intermediate1 1-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol Start->Intermediate1 Kulinkovich Reaction (EtMgBr, Ti(OiPr)4) Intermediate2 Mesylate Derivative Intermediate1->Intermediate2 Mesylation (MsCl, TEA) Intermediate3 Azide Derivative Intermediate2->Intermediate3 Azide Substitution (NaN3) Final_Product This compound Intermediate3->Final_Product Reduction (LiAlH4)

Caption: Synthetic workflow for this compound.

Characterization_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC, GC) Sample->Purity Structure_Confirmation Structure & Identity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Confirmation Purity >95% Confirmed Purity->Purity_Confirmation

Caption: Analytical workflow for the characterization of the final product.

Conclusion

The synthesis and characterization of this compound require a systematic and well-controlled approach. The described synthetic route, leveraging the Kulinkovich reaction and a subsequent amination strategy, provides a reliable pathway to this valuable building block. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to ensure the structural integrity and purity of the final compound, thereby enabling its successful application in drug discovery and development programs.

References

  • Grokipedia. Kulinkovich reaction.
  • Chemistry LibreTexts. Gabriel Synthesis. (2023).
  • Wikipedia. Gabriel synthesis.
  • Organic Chemistry Portal. Kulinkovich Reaction.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • Wikipedia. Kulinkovich reaction.
  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?.
  • Chemistry Steps. Reductive Amination.
  • Organic & Biomolecular Chemistry. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. (2012).
  • JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. (2025).
  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples.
  • Wikipedia. Reductive amination.
  • Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. (2019).
  • YouTube. reductive amination & secondary amine synthesis. (2020).
  • Vulcanchem. 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020).
  • Smolecule. 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol.
  • Benchchem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the early characterization of a molecule's solubility and stability. These fundamental physicochemical properties are not mere data points; they are profound determinants of a compound's ultimate success, influencing everything from bioavailability and dosing to formulation and shelf-life. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for investigating the solubility and stability of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine. Rather than a rigid template, this document serves as a strategic manual, blending established principles with field-proven insights to empower you to design and execute a self-validating, scientifically sound characterization plan.

Deconstructing the Molecule: Structural Insights into Predicted Solubility and Stability

A thorough analysis begins with the molecule itself. This compound is a fascinating scaffold, combining two key structural motifs that dictate its likely physicochemical behavior.

  • The Tetrahydropyran (THP) Moiety : The saturated six-membered ether ring is a common and valuable feature in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, which is generally favorable for aqueous solubility.[1] The THP ring is also relatively rigid and chemically robust, often incorporated into drug molecules to improve metabolic stability and fine-tune solubility and bioavailability.[2][3] It is generally stable under a variety of conditions but may be susceptible to cleavage by strong oxidizing agents under harsh conditions.[4]

  • The Cyclopropylamine Moiety : This functional group is central to the molecule's reactivity and basicity. The primary amine is a hydrogen bond donor and acceptor, contributing to water solubility, but also serving as a potential site for chemical degradation. The cyclopropane ring introduces conformational rigidity. Critically, cyclopropylamines in other pharmaceutical compounds have been shown to be susceptible to hydrolytic degradation, particularly under high pH conditions.[5]

Initial Hypothesis : Based on its structure, this compound is predicted to have moderate aqueous solubility due to the presence of the polar amine and ether groups. The primary amine suggests a pH-dependent solubility profile, with higher solubility expected at acidic pH where the amine is protonated. The primary stability concerns will likely revolve around the cyclopropylamine group's potential for hydrolysis and the entire molecule's susceptibility to oxidation.

The Quest for Solubility: A Multi-faceted Experimental Approach

Solubility is not a single value but a characteristic that depends on the experimental conditions.[6] A comprehensive understanding requires differentiating between kinetic and thermodynamic solubility, as each provides distinct and valuable insights for different stages of drug development.[5]

Kinetic Solubility Assessment: Early Insights for High-Throughput Screening

Kinetic solubility measures the concentration of a compound in solution before it begins to precipitate after being introduced from a concentrated organic stock (typically DMSO). It's a crucial parameter in early discovery to ensure compound viability in high-throughput screening assays.[5]

This protocol leverages laser nephelometry, which measures the scattering of light by suspended particles to precisely determine the point of precipitation.[7]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Aqueous Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution into the PBS buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation : Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.

  • Nephelometric Measurement : Use a laser nephelometer to measure the light scattering in each well. The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility limit.

Thermodynamic Solubility: The "Gold Standard" for Preformulation

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is the definitive measure for preformulation and is critical for predicting in vivo dissolution.[1] The shake-flask method, while traditional, remains the most reliable "gold standard" for this determination.[8]

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9). Using the hydrochloride salt of the amine can be a practical starting point.[9]

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Phase Separation : Separate the undissolved solid from the supernatant. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended to remove any remaining particulates.[6]

  • Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (detailed in Section 3.2).

  • Solid-State Analysis : Characterize the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., conversion from one polymorph to another or to a hydrate), as this can affect the solubility measurement.

Data Presentation: Summarizing Solubility Findings
Parameter pH 2.0 pH 4.0 pH 7.4 pH 9.0 Solvent
Kinetic Solubility (µg/mL) --Value-PBS (1% DMSO)
Thermodynamic Solubility (µg/mL) ValueValueValueValueAqueous Buffer

Probing for Weakness: A Comprehensive Stability Assessment

Stability testing is essential for identifying potential degradation pathways, developing stable formulations, and establishing a drug's shelf life.[10] Forced degradation (or stress testing) is the cornerstone of this effort, providing a predictive look at a molecule's vulnerabilities under exaggerated conditions.[11][12]

Forced Degradation Studies: A Multi-Condition Approach

The goal of forced degradation is to achieve a target degradation of 5-20%.[13] This level is sufficient to detect and identify degradation products without destroying the molecule so extensively that the degradation pathways become obscured.[14]

The following diagram outlines a comprehensive forced degradation workflow.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Solution API in Solution (e.g., 1 mg/mL in Water:ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Solution->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Solution->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) API_Solution->Oxidation Expose to stress Thermal Thermal (80°C, solid & solution) API_Solution->Thermal Expose to stress Photolytic Photolytic (ICH Q1B light exposure) API_Solution->Photolytic Expose to stress API_Solid API as Solid API_Solid->Thermal Expose to stress API_Solid->Photolytic Expose to stress HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photolytic->HPLC Analyze samples at time points

Caption: Workflow for forced degradation studies.

  • Acidic & Basic Hydrolysis :

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate samples at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the aliquots before HPLC analysis to prevent further degradation on the column.

  • Oxidative Degradation :

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain the sample at room temperature, protected from light.

    • Analyze at appropriate time points. The primary amine group is a potential site for oxidation.[2]

  • Thermal Degradation :

    • Expose both solid powder and a solution of the compound to dry heat (e.g., 80°C).

    • Analyze at set intervals to assess thermal stability.

  • Photostability :

    • Expose solid powder and a solution of the compound to a controlled light source as specified in ICH guideline Q1B.

    • Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][16]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Screen Mobile Phases (ACN vs. MeOH, pH) A->B C Select Detector Wavelength (UV Scan) B->C D Inject Stressed Samples C->D E Optimize Gradient & Flow Rate (for peak separation) D->E F Assess Peak Purity E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Logical workflow for stability-indicating HPLC method development.

  • Column and Mobile Phase Selection : Start with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Given the basic nature of the amine, a mobile phase with a slightly acidic pH (e.g., pH 3-4 using a phosphate or formate buffer) is often a good starting point to ensure good peak shape. Acetonitrile is typically a good organic modifier.

  • Detection : Perform a UV scan of the parent compound to determine the wavelength of maximum absorbance (λmax) for detection.

  • Initial Gradient : Run a generic fast gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to elute the parent compound and any potential impurities or degradants.

  • Stress Sample Analysis : Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization : Adjust the gradient slope, mobile phase pH, and temperature to improve the resolution between closely eluting peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

  • Peak Purity Analysis : Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that no degradant peaks are co-eluting.

  • Method Validation : Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

Data Presentation: Summarizing Stability Findings
Stress Condition Time (hours) Assay of Parent (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
0.1 M HCl, 60°C 24ValueValueValueValue
0.1 M NaOH, 60°C 24ValueValueValueValue
3% H₂O₂, RT 24ValueValueValueValue
80°C Heat 72ValueValueValueValue
ICH Photostability -ValueValueValueValue

Conclusion: Building a Foundation of Knowledge

The systematic study of solubility and stability is not merely a regulatory requirement; it is a fundamental scientific endeavor that builds a deep understanding of a new chemical entity. For this compound, this guide provides a robust framework for generating the critical data needed to advance its development. By elucidating its pH-dependent solubility, identifying potential degradation pathways, and developing a specific, stability-indicating analytical method, you establish the essential foundation for successful formulation development, toxicological studies, and ultimately, the creation of a safe and effective therapeutic.

References

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-526.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Inc.[Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 8(5), 531–552. [Link]

  • Cook, A. S., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 939-945. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of rigid three-dimensional structures with desirable physicochemical properties is a central theme in modern medicinal chemistry. The spiro[cyclopropane-1,4'-pyran] amine scaffold, exemplified by 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, has emerged as a valuable building block in drug discovery. Its inherent structural rigidity, conferred by the spirocyclic cyclopropane, combined with the hydrogen bonding capacity and improved solubility offered by the tetrahydropyran and amine functionalities, makes it a desirable motif for probing biological space. This technical guide provides an in-depth exploration of the synthetic routes to this compound and its derivatives, contextualizing its importance within the broader landscape of drug development. While a singular, seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its history is intrinsically linked to the parallel evolution of synthetic methodologies for cyclopropylamines and the increasing use of saturated heterocycles in medicinal chemistry.

Introduction: The Rationale for Three-Dimensionality in Drug Design

The drive to move beyond "flat" aromatic structures in drug design has led to an increased focus on scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³). Such molecules often exhibit improved solubility, metabolic stability, and conformational restriction, which can lead to enhanced potency and selectivity for their biological targets.[1] The cyclopropane ring, the smallest of the cycloalkanes, is a particularly interesting design element. Its unique electronic character and inherent ring strain provide a rigidifying effect on molecular structure.[2][3] When incorporated into a spirocyclic system, it allows for a precise, three-dimensional projection of substituents into the binding pockets of proteins.

The tetrahydropyran (THP) moiety is another "privileged" scaffold in medicinal chemistry. It is a metabolically stable, non-planar ring system that can improve aqueous solubility and act as a hydrogen bond acceptor.[4] The combination of these two motifs in this compound creates a versatile and desirable building block for the synthesis of novel therapeutic agents.

Synthetic Strategies: A Convergent Approach

The synthesis of this compound is best approached through a convergent strategy, preparing the key precursors—a tetrahydropyran-4-one derivative and a cyclopropanating agent—separately before their crucial coupling. The following sections detail the common and scientifically robust methods for achieving this synthesis.

Preparation of the Key Precursor: Tetrahydro-4H-pyran-4-one

The starting point for the synthesis is the commercially available or readily synthesized Tetrahydro-4H-pyran-4-one. Industrial-scale production of this ketone often involves a multi-step process, for example, starting from 3-chloropropionyl chloride and ethylene.[5]

Construction of the Spirocyclic Amine

With the ketone in hand, the focus shifts to the construction of the spiro-cyclopropylamine functionality. Several reliable methods are available to medicinal chemists. A highly effective and commonly employed route is the reaction of the ketone with a phosphorane or a sulfonium ylide to generate an exocyclic double bond, followed by cyclopropanation and subsequent functional group manipulation.

A more direct and elegant approach involves the use of a titanium-mediated cyclopropanation, such as the Kulinkovich reaction or its modifications. However, for the synthesis of a primary amine, a more practical route often involves the introduction of a nitrile group, which can then be reduced.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust, multi-step synthesis of this compound, based on well-established chemical transformations.

Step 1: Horner-Wadsworth-Emmons Reaction to form 4-Methylenetetrahydro-2H-pyran

This reaction efficiently converts the ketone to the corresponding exocyclic alkene.

  • Reagents and Solvents: Tetrahydro-4H-pyran-4-one, Diethyl (cyanomethyl)phosphonate, Sodium hydride (NaH), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • A suspension of sodium hydride (1.2 equivalents) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Diethyl (cyanomethyl)phosphonate (1.1 equivalents) is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

    • A solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield (Tetrahydro-2H-pyran-4-ylidene)acetonitrile.

Step 2: Simmons-Smith Cyclopropanation

This classic reaction converts the alkene to the cyclopropane nitrile.

  • Reagents and Solvents: (Tetrahydro-2H-pyran-4-ylidene)acetonitrile, Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)), Diethyl ether (anhydrous).

  • Procedure:

    • To a suspension of the Zinc-Copper couple (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere, a solution of diiodomethane (2.0 equivalents) in diethyl ether is added. The mixture is stirred at reflux for 1 hour.

    • The reaction is cooled to room temperature, and a solution of (Tetrahydro-2H-pyran-4-ylidene)acetonitrile (1.0 equivalent) in diethyl ether is added.

    • The mixture is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product, 1-cyano-spiro[cyclopropane-1,4'-pyran], is purified by column chromatography.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile to the desired primary amine.

  • Reagents and Solvents: 1-cyano-spiro[cyclopropane-1,4'-pyran], Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous).

  • Procedure (using LiAlH₄):

    • A solution of 1-cyano-spiro[cyclopropane-1,4'-pyran] (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF at 0 °C.

    • The reaction mixture is then heated at reflux for 4 hours.

    • After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Spiro-Cyclopropylamine Construction Ketone Tetrahydro-4H-pyran-4-one Alkene_Nitrile (Tetrahydro-2H-pyran-4-ylidene)acetonitrile Ketone->Alkene_Nitrile Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate, NaH) Cyclopropane_Nitrile 1-Cyano-spiro[cyclopropane-1,4'-pyran] Alkene_Nitrile->Cyclopropane_Nitrile Simmons-Smith (CH₂I₂, Zn(Cu)) Final_Product This compound Cyclopropane_Nitrile->Final_Product Reduction (LiAlH₄ or BH₃·THF)

Caption: A plausible synthetic route to this compound.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine serves as a versatile handle for the introduction of a wide range of substituents through reactions such as amidation, reductive amination, and sulfonylation.

The structural motif of a cyclopropylamine fused to a tetrahydropyran ring has appeared in compounds investigated for a variety of therapeutic targets. For instance, related tetrahydropyran derivatives have been explored as inhibitors of the transforming growth factor-β (TGF-β) type I receptor, which is implicated in fibrosis and cancer.[5][6] The cyclopropylamine moiety itself is a key component in numerous approved drugs, including antidepressants and antiviral agents, where it often imparts favorable pharmacokinetic properties and contributes to binding affinity.[3]

The rigid spirocyclic nature of the scaffold allows for the precise positioning of pharmacophoric elements, which can lead to improved target engagement and selectivity. The combination of the tetrahydropyran for solubility and the cyclopropylamine for rigid structural presentation makes this an attractive scaffold for library synthesis in lead discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These properties are crucial for its application as a fragment or building block in drug design.

PropertyValue
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Topological Polar Surface Area 38.3 Ų
cLogP (calculated) 0.8

Data sourced from chemical databases.

Conclusion

While the specific historical moment of the "discovery" of this compound may not be documented as a singular event, its emergence is a logical consequence of the advancement of synthetic organic chemistry and the strategic evolution of medicinal chemistry principles. The compound represents a sophisticated yet accessible building block that embodies the modern emphasis on three-dimensional molecular architecture in drug design. The synthetic routes detailed herein are robust and adaptable, providing a clear pathway for the production of this and related spirocyclic amines. As the quest for novel therapeutics with improved properties continues, the utility of such well-designed, sp³-rich scaffolds is poised to grow, ensuring that this compound will remain a relevant and valuable tool for researchers and scientists in the field of drug development.

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC, NIH. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, NIH. Available from: [Link]

  • Cyclopropanes to spirocycles : a study of Versatile B‒N Motifs. Papyrus. Available from: [Link]

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. Available from: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Available from: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, NIH. Available from: [Link]

  • WO 2020/039025 A1. Google Patents.
  • A total synthesis of morphinan compounds by cyclization of cycloalkylcarbonyl compounds. Google Patents.
  • 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.
  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Available from: [Link]

  • Discovery of 4-{4-[3-(Pyridin-2-yl)-1 H -pyrazol-4-yl]pyridin-2-yl}- N -(tetrahydro-2 H - pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. ResearchGate. Available from: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available from: [Link]

  • US Patent 9,187,462 B2. Google Patents.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC, NIH. Available from: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]

Sources

Unlocking Therapeutic Potential: A Guide to the Biological Activities of Novel 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The confluence of rigid, three-dimensional structures with features that enhance solubility and bioavailability represents a cornerstone of modern medicinal chemistry. The 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine scaffold is an exemplar of this principle, merging the conformational constraint of a cyclopropane ring with the favorable physicochemical properties of a tetrahydropyran (THP) moiety. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and potential biological activities of analogs derived from this core structure. We will dissect the chemical rationale behind this scaffold's design, explore validated and hypothesized biological targets, detail synthetic and screening strategies, and present a framework for advancing these promising compounds from discovery to preclinical evaluation.

The Chemical Rationale: A Scaffold Engineered for Potency and Druggability

The therapeutic promise of the this compound scaffold stems from the synergistic interplay of its two core components: the cyclopropanamine unit and the tetrahydropyran (THP) ring. Understanding these contributions is fundamental to appreciating the scaffold's potential and guiding the rational design of novel analogs.

  • The Cyclopropanamine Moiety: Rigidity and Precision: The cyclopropane ring is a "conformational lock," imparting significant rigidity to the molecule.[1][2][3] This constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2] It serves as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, while offering a unique three-dimensional vector for substituents to explore the binding pocket of a target protein.[2] The primary amine is a critical interaction point, capable of forming key hydrogen bonds or salt bridges, anchoring the molecule to its target.[1]

  • The Tetrahydropyran (THP) Ring: Solubility and Vectorial Orientation: The THP moiety is a widely used feature in modern drug design to improve physicochemical properties.[4][5] The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and mitigating the metabolic liabilities often associated with purely lipophilic carbocycles.[1] Furthermore, the THP ring provides a semi-rigid, defined spatial orientation for the entire molecule, influencing its overall conformation and presentation to the target.[1]

The combination of these two motifs creates a privileged scaffold that is pre-organized for high-affinity interactions while possessing the fundamental properties required for a viable drug candidate.

Identified and Potential Biological Targets: From Kinase Inhibition to Epigenetic Control

Analogs of this scaffold have demonstrated activity against key regulators of cellular signaling and gene expression, highlighting their potential across multiple therapeutic areas.

Validated Target Class: Protein Kinase Inhibition

Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer and fibrotic diseases.

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Seminal work has identified analogs of this scaffold as potent and selective inhibitors of ALK5.[6] ALK5 is a master regulator of fibrosis and plays a significant role in tumor progression and metastasis.[6] The inhibition of this kinase represents a promising therapeutic strategy for idiopathic pulmonary fibrosis, liver cirrhosis, and various cancers.[6] An optimized analog from this class, compound 12r , demonstrated strong inhibitory activity both in vitro and in vivo, with a favorable oral bioavailability of 57.6% in murine studies.[6]

  • Anaplastic Lymphoma Kinase (ALK): While not directly demonstrated for this exact scaffold, the successful development of other cyclopropane-containing ALK inhibitors suggests this is a highly plausible target.[7] ALK is a receptor tyrosine kinase whose chromosomal rearrangements lead to oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer. The rigid cyclopropane core is well-suited to fit into the ATP-binding pocket of ALK, and structure-based design could be readily applied to optimize analogs for this target.[7]

Emerging Target Class: Epigenetic Modulation

Epigenetic enzymes are crucial for regulating gene expression, and their inhibition is a novel strategy for treating cancer and neurological disorders.

  • Lysine-Specific Demethylase 1 (LSD1): Patent literature describes functionalized cyclopropanamine compounds as potent inhibitors of LSD1.[8] LSD1 is a flavin-dependent enzyme that demethylates histones, thereby altering chromatin structure and gene transcription.[8] Its inhibition can reactivate silenced tumor suppressor genes. LSD1 inhibitors are under investigation for a range of diseases, including cancers, schizophrenia, Rett's syndrome, and Alzheimer's disease, making this a highly valuable potential application for this scaffold.[8]

The logical relationship between the core scaffold and its potential targets is illustrated below.

Caption: Logical flow from core scaffold properties to target classes.

Strategic Drug Design and Synthesis

A systematic approach combining computational chemistry, structure-activity relationship (SAR) analysis, and robust synthetic execution is critical for developing lead candidates.

Development Workflow

The overall strategy follows a well-defined path from initial concept to preclinical validation.

DevelopmentWorkflow cluster_design Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_invivo In Vivo Evaluation Target Target Selection (e.g., ALK5, LSD1) Docking In Silico Docking & Virtual Screening Target->Docking SAR SAR-Guided Analog Design Docking->SAR Synthesis Chemical Synthesis & Purification SAR->Synthesis Biochem Tier 1: Biochemical Assays (IC50 Determination) Synthesis->Biochem Cellular Tier 2: Cell-Based Assays (EC50, Function) Biochem->Cellular Active Hits Cellular->SAR Optimize ADME Tier 3: Early ADME/Tox (Solubility, Permeability, Cyp Inhib.) Cellular->ADME Potent Hits PK Pharmacokinetics (PK) (Mouse, Rat) ADME->PK Lead Candidates PK->SAR Improve Properties Efficacy Disease Model Efficacy (e.g., Fibrosis, Xenograft) PK->Efficacy

Caption: Integrated workflow for analog development and evaluation.

Synthetic Strategy: A Plausible Route

The synthesis of these analogs can be achieved through multi-step organic transformations. The following protocol outlines a representative pathway.[1][6]

Objective: To synthesize a representative analog for biological screening.

Materials:

  • Tetrahydro-2H-pyran-4-carbonyl chloride

  • (Trimethylsilyl)diazomethane

  • Appropriate catalyst (e.g., Cu(acac)₂)

  • Ammonia or primary amine equivalent

  • Reducing agent (e.g., NaBH(OAc)₃)

  • Solvents (DCM, THF, Methanol), Reagents for workup and purification.

Step-by-Step Methodology:

  • Step 1: Ketone Formation. To a cooled (0 °C) solution of tetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane (DCM), add (trimethylsilyl)diazomethane dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates consumption of the starting material. Quench carefully with acetic acid.

    • Causality: This step converts the acid chloride into a diazoketone, a key precursor for the subsequent cyclopropanation reaction.

  • Step 2: Cyclopropanation. Dissolve the crude diazoketone in a suitable solvent like toluene. Add a catalytic amount of a copper or rhodium catalyst (e.g., Rh₂(OAc)₄). Heat the reaction mixture (e.g., to 80 °C) to facilitate the extrusion of nitrogen gas and the formation of a carbene, which undergoes intramolecular cyclization to form the cyclopropyl ketone.

    • Causality: The metal catalyst is essential for controlling the formation of the reactive carbene intermediate and promoting the desired cyclopropanation over side reactions.

  • Step 3: Reductive Amination. Dissolve the cyclopropyl ketone in a solvent such as methanol. Add an excess of the amine source (e.g., ammonium acetate or a primary amine) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (STAB). Stir at room temperature overnight.

    • Causality: This is a direct and efficient method to convert the ketone into the desired primary or secondary amine. STAB is often preferred as it is milder and more selective than other reducing agents.[1]

  • Step 4: Workup and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final this compound analog.

  • Step 5: Validation. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

    • Self-Validation: This comprehensive analytical validation ensures that the compound used for biological testing is the correct structure and of sufficient purity to generate reliable data.

Screening Cascade for Biological Activity

A tiered approach is essential to efficiently identify the most promising compounds.

Tier 1: Primary Biochemical Assays

These assays directly measure the interaction of the compound with the purified target protein.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 protein

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • 384-well low-volume white plates

  • Test compounds serially diluted in DMSO.

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compound from the DMSO dilution series into the 384-well assay plate.

  • Enzyme Addition: Add 5 µL of ALK5 enzyme solution (prepared in assay buffer) to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

    • Causality: This incubation period allows for sufficient substrate phosphorylation by the enzyme in the absence of inhibition.

  • Detection: Add 10 µL of the HTRF detection reagent mixture to each well to stop the reaction. Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window and calculate Z' factor, ensuring the robustness and reliability of the screening run.

Tier 2: Cell-Based Functional Assays

These assays confirm that the compound's activity in a biochemical setting translates to a functional effect in a relevant cellular context.

Objective: To measure the ability of test compounds to inhibit TGF-β-induced signaling in a cellular environment.[6]

Materials:

  • Cell culture medium (DMEM, 10% FBS).

  • Recombinant human TGF-β1.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • 96-well white, clear-bottom cell culture plates.

  • Test compounds.

Step-by-Step Methodology:

  • Cell Plating: Seed the reporter cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serially diluted test compounds for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 at its EC₈₀ concentration. Incubate for 16-24 hours.

  • Lysis and Signal Detection: Remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percent inhibition versus compound concentration to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed inhibition is not due to cell death.

Data Presentation

Quantitative data from the screening cascade should be summarized for clear comparison.

Compound IDTarget (ALK5) IC₅₀ (nM)Cellular (TGF-β) EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Lead-001 1585> 20> 235
Lead-002 84015375
Control 25150> 50> 333

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Analogs have already demonstrated potent activity as ALK5 inhibitors for fibrotic diseases and cancer, as well as potential as LSD1 inhibitors for oncology and CNS disorders.[6][8] The inherent structural and physicochemical properties of the scaffold provide a robust foundation for creating potent, selective, and bioavailable drug candidates.

Future efforts should focus on:

  • Target Expansion: Systematically screening optimized libraries against a broader panel of kinases and epigenetic targets to uncover new therapeutic applications.

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds with their targets (e.g., ALK5, LSD1) to enable rational, structure-guided optimization of potency and selectivity.

  • Pharmacokinetic Optimization: Further chemical modification to enhance metabolic stability, improve oral bioavailability, and optimize tissue distribution, particularly for CNS indications where blood-brain barrier penetration is critical.

  • Biomarker Development: Identifying and validating pharmacodynamic biomarkers in in vivo models to confirm target engagement and guide dose selection for future clinical studies.

By leveraging the strategies outlined in this guide, research and development teams can effectively harness the potential of this versatile chemical scaffold to deliver next-generation medicines for diseases with high unmet medical needs.

References

  • Tan, B., Zhang, X., Quan, X., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sato, Y., et al. (2018). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • WO 2020/039025 A1. (2020). Process for the preparation of lorlatinib. Google Patents.
  • García-Muñoz, S., & de Lera, Á. R. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. Available at: [Link]

  • Singh, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Novakov, O. V., et al. (2019). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. Available at: [Link]

  • Pirani, F., & Eshghi, H. (2021). 4H-Pyran-based biologically active molecules. ResearchGate. Available at: [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

  • Xu, F., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

  • Wahyuono, S., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs. Available at: [Link]

  • Loll, N., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]

  • Kumar, K. A. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Alshaher, M. M. (2024). Biological activities exhibited by pyranocoumarin analogs. ResearchGate. Available at: [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyran derivatives, a prominent class of heterocyclic compounds in medicinal chemistry. Pyran and its fused analogues are integral scaffolds in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to navigate the chemical space of pyran derivatives for therapeutic innovation.

The Pyran Scaffold: A Privileged Structure in Drug Discovery

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a cornerstone in the design of bioactive molecules.[3] Its presence in natural products like flavonoids, coumarins, and xanthones underscores its evolutionary selection as a pharmacologically relevant scaffold.[2][4] The versatility of the pyran ring allows for diverse substitutions and fusions, creating a rich chemical landscape for SAR studies. Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel therapeutics.[4]

The Logic of Structure-Activity Relationship (SAR) Studies

SAR studies are the bedrock of medicinal chemistry, providing a systematic framework to understand how the chemical structure of a molecule correlates with its biological activity.[5] The primary goal is to identify the key chemical features—pharmacophores—responsible for the desired therapeutic effect and to optimize them to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[4]

A typical SAR campaign involves the synthesis of a library of analogues with systematic structural variations and their subsequent evaluation in relevant biological assays. The resulting data is then analyzed to build a correlative model between structure and activity.[5]

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Compound Analogue_Synthesis Analogue Synthesis Lead_Compound->Analogue_Synthesis Systematic Modification Biological_Screening Biological Screening Analogue_Synthesis->Biological_Screening Data_Analysis Data Analysis Biological_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analogue_Synthesis Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Anticancer Activity of Pyran Derivatives: Targeting Cellular Proliferation

Pyran-containing compounds have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][3] The SAR studies in this area are extensive, with a focus on identifying substituents that enhance tumor cell selectivity and overcome drug resistance.

Chromene and Chromone Scaffolds

Chromenes (benzopyrans) and their oxidized counterparts, chromones, are prevalent in anticancer research.[6] Modifications at various positions of the chromene ring have profound effects on their cytotoxic activity. For instance, in a series of chromeno-annulated cis-fused pyrano[3,4-c]benzopyran and naphthopyran analogues, specific substitutions led to high cytotoxicity against human cervical (HeLa) and breast cancer (MDA-MB-231, MCF-7) cell lines.[7]

Compound IDR1R2Cancer Cell LineIC50 (µM)
27 HPhenylHeLa< 2.5
MDA-MB-231< 2.5
MCF-7< 2.5
28 OCH3PhenylA549 (Lung)2.53
29 H4-Cl-PhenylMDA-MB-231< 2.5

Data synthesized from Kumar et al. (2017).[7]

SAR Insights:

  • The presence of a phenyl group at the R2 position appears crucial for broad-spectrum cytotoxicity.

  • Substitution on the phenyl ring, such as with a chloro group (compound 29), can modulate the activity profile.

  • The methoxy group at the R1 position in compound 28 confers potent activity against lung cancer cells.

Pyran-Fused Uracil Derivatives

The fusion of a pyran ring with a uracil moiety has yielded compounds with significant antiproliferative and antimigratory activities.[8][9] In a study of novel pyran-based uracils, several compounds demonstrated potent inhibition of hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines.[8]

SAR Insights:

  • Compounds with specific substitutions on the pyran and uracil rings showed significant inhibition of cell proliferation in both HepG2 and SKOV3 cell lines.[8]

  • Molecular docking studies suggest that these derivatives may exert their effect by interacting with topoisomerase I.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the pyran derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[13] Incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[7]

Anti-inflammatory Activity of Pyran Derivatives: Quenching the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyran derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[13][14]

SAR of Pyran Derivatives as COX-2 Inhibitors

The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Certain pyran derivatives have shown promising selective COX-2 inhibitory activity.[15]

SAR Insights:

  • The presence of specific aryl substituents on the pyran ring is often associated with enhanced COX-2 inhibition.

  • Molecular docking studies have revealed that these compounds can fit into the active site of the COX-2 enzyme, forming key interactions with amino acid residues.[14]

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] Several pyran derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

In a recent study, compound 19 , a pyran derivative, was identified as a potent inhibitor of NO production.[13] Further mechanistic studies revealed that this compound dose-dependently suppressed the expression of iNOS and COX-2 at both the mRNA and protein levels.[13]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS_COX2_Expression iNOS & COX-2 Gene Expression Signaling_Cascade->iNOS_COX2_Expression NO_Prostaglandins NO & Prostaglandins iNOS_COX2_Expression->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Pyran_Derivative_19 Pyran Derivative 19 Pyran_Derivative_19->iNOS_COX2_Expression Inhibition

Caption: Inhibition of the inflammatory pathway by a pyran derivative.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO.[16][17]

Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative.[17] The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate them with LPS (1 µg/mL) in the presence or absence of various concentrations of the pyran derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the cell supernatant to a new 96-well plate, followed by the addition of 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity of Pyran Derivatives: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyran derivatives have demonstrated promising activity against a range of bacteria and fungi.[18][19]

SAR of Spiro-4H-pyran Derivatives

Spiro-fused pyran compounds are a notable class with significant antimicrobial properties.[20] In a study of novel spiro-4H-pyrans, several compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[18][20]

SAR Insights:

  • The nature of the cyclic CH-acid used in the synthesis of spiro-4H-pyrans significantly influences their antibacterial activity.[18]

  • Specific derivatives showed better minimum inhibitory concentrations (MIC) against S. aureus compared to E. coli, indicating a degree of selectivity.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[21]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the pyran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[21] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[18]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[4]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The pyran scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the pyran core can lead to significant changes in biological activity, underscoring the importance of rational drug design. Future research in this area will likely focus on:

  • Multi-target Drug Design: Developing pyran derivatives that can modulate multiple biological targets simultaneously to address complex diseases like cancer and neurodegenerative disorders.

  • Computational SAR and AI: Employing advanced computational tools and artificial intelligence to predict the biological activity of novel pyran derivatives, thereby accelerating the drug discovery process.

  • Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms by which pyran derivatives exert their therapeutic effects to identify new drug targets and biomarkers.

By leveraging the foundational knowledge of SAR, the scientific community can continue to unlock the full therapeutic potential of pyran derivatives for the benefit of human health.

References

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977–36999. [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. SciSpace. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239–3268. [Link]

  • A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (2022). Oriental Journal of Chemistry, 38(2). [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Saudi Pharmaceutical Journal, 31(6), 998-1018. [Link]

  • Safari, F., Hosseini, H., Bayat, M., & Ranjbar, A. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 9(45), 26021–26033. [Link]

  • Safari, F., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. [Link]

  • Ramiz, M. M. M., El-Sayed, W. A., El-Tantawy, A. I., & Abdel-Rahman, A. A.-H. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research, 33(5), 647–654. [Link]

  • Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 881–889. [Link]

  • Pyran Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]

  • El-Malah, A. A., El-Kashef, H. S., El-Sayed, M. A.-E.-H., & El-Kalyoubi, S. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 16(2), 295. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2019). Bio-protocol, 9(12), e3267. [Link]

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977–36999. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Catalysts, 12(10), 1148. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Anti-cancer agents in medicinal chemistry, 22(19), 3239–3268. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules, 27(19), 6241. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (2023). Applied Biological Chemistry, 66(1), 58. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar, 4(2), 118-132. [Link]

  • Gao, J., Chen, M., Tong, X., Zhu, H., Yan, H., Liu, D., Li, W., Qi, S., Xiao, D., Wang, Y., Lu, Y., & Jiang, F. (2015). Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo[a]pyrano[2,3-c]phenazine Derivatives. Combinatorial chemistry & high throughput screening, 18(10), 960–974. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • El-Kalyoubi, S., Agili, F., Shahta, W., & Youssif, S. (2023). Design, synthesis and antitumor activity of novel pyran-functionalized uracil derivatives: docking studies. Future medicinal chemistry, 15(5), 421–436. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2021). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. (2023). Taylor & Francis Online. [Link]

  • SAR and cholinesterase inhibition activity of pyran-based derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. (2012). Bioorganic & medicinal chemistry, 20(19), 5856–5865. [Link]

  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021). Molecules, 26(19), 5858. [Link]

  • Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E. (2023). Journal of biomolecular structure & dynamics, 1–17. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (2015). Iranian journal of pharmaceutical research : IJPR, 14(3), 731–744. [Link]

  • Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. (2023). ResearchGate. [Link]

Sources

A Comprehensive Guide to the Thermochemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine: An Experimental and Computational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a molecule of significant interest in modern medicinal chemistry, incorporating two privileged structural motifs: the strained, rigid cyclopropylamine and the flexible, hydrogen-bond-accepting tetrahydropyran (THP) ring. Despite its utility as a synthetic building block, a comprehensive public dataset of its fundamental thermochemical properties is notably absent. These properties—including enthalpy of formation, heat capacity, and thermal stability—are critical for predicting a compound's behavior during synthesis, purification, formulation, and storage, and for understanding its energetic contributions to molecular interactions. This technical guide provides a robust framework for the systematic determination of the thermochemical properties of this compound. We present detailed, field-proven experimental protocols for calorimetric analysis and a validated computational workflow for theoretical prediction. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling a deeper understanding of this molecule's intrinsic energetic landscape and its implications for pharmaceutical development.

Introduction

The rational design of new therapeutic agents is a data-driven process. While significant emphasis is placed on potency and selectivity, the physicochemical and thermodynamic properties of a drug candidate are equally crucial determinants of its success. This compound (PubChem CID: 57790295) represents a confluence of desirable structural features. The cyclopropylamine moiety provides a rigid, three-dimensional scaffold that can enhance binding affinity and metabolic stability, while the THP ring often improves aqueous solubility and pharmacokinetic profiles.[1][2]

Thermochemical data provide a quantitative measure of a molecule's energetic state and stability.[3][4] For instance, the standard enthalpy of formation (ΔfH°) reveals the energy stored within the molecule's chemical bonds, offering direct insight into the strain energy of the cyclopropane ring. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the operational temperatures for safe handling, processing, and storage.[5] Furthermore, in the context of drug-target interactions, the enthalpy of binding, directly measurable via Isothermal Titration Calorimetry (ITC), is a key parameter for lead optimization.[6][7]

Given the scarcity of published experimental data for this specific compound, this guide outlines a dual-pronged approach to fully characterize its thermochemical profile:

  • Experimental Determination: Gold-standard calorimetric techniques to obtain direct, high-precision measurements.

  • Computational Prediction: Quantum chemical calculations to provide reliable estimates and mechanistic insights where experimental methods are not feasible.

This comprehensive framework ensures the generation of a self-validating and trustworthy dataset, essential for informed decision-making in the drug development pipeline.

Physicochemical and Structural Attributes

A foundational understanding of the molecule's structure is paramount to interpreting its thermochemical properties. The covalent linkage of a strained three-membered ring to a conformationally flexible six-membered heterocycle creates a unique energetic profile.

PropertyValueSource
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-amine-
CAS Number 1417568-40-1 (for hydrochloride salt)[8]
Molecular Formula C₈H₁₅NO[9]
Molecular Weight 141.21 g/mol [1][9]
Key Structural Features Strained Cyclopropane Ring, Flexible Tetrahydropyran Ring, Primary Amine-

The high ring strain of the cyclopropane group (approximately 27.5 kcal/mol) is a dominant feature, suggesting a significantly positive enthalpy of formation.[2] This stored energy can influence the molecule's reactivity and its interactions with biological targets.[10] The primary amine serves as a key hydrogen bond donor, while the ether oxygen of the THP ring acts as a hydrogen bond acceptor, both contributing to intermolecular forces and, consequently, to properties like enthalpy of vaporization and fusion.

Synthesis and Purity Validation for Calorimetric Studies

The accuracy of any calorimetric measurement is contingent on the purity of the analyte. Trace impurities, such as residual solvents or synthetic byproducts, can introduce significant errors. Therefore, a well-characterized sample is a non-negotiable prerequisite.

Reference Synthetic Pathway

While multiple synthetic routes are possible, a common and efficient method involves the reductive amination of 1-(tetrahydro-2H-pyran-4-yl)ketone. This approach is illustrative of modern synthetic strategies for preparing such amines. General principles for the synthesis of cyclopropylamines are well-established in the literature.[2][11]

Protocol for Sample Purification and Validation

Causality: The goal of this protocol is to achieve >99.5% purity, the standard for high-precision calorimetry, and to rigorously validate this purity using orthogonal analytical techniques.

  • Initial Purification: Perform column chromatography on the crude product using a silica gel stationary phase and an appropriate solvent gradient (e.g., dichloromethane/methanol/ammonium hydroxide).

  • Final Purification: If the compound is a stable solid, recrystallization from a suitable solvent system is preferred to remove minor impurities and achieve a uniform crystalline form. If it is an oil, high-vacuum distillation is recommended.

  • Purity and Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any organic impurities. Integration of the ¹H NMR spectrum against a certified quantitative standard can establish purity.

    • High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) and mobile phase to resolve the main peak from any impurities. Purity is determined by the area percentage of the main peak, ideally using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the elemental composition (exact mass).

    • Elemental Analysis: Determine the percentage of C, H, and N. The results should be within ±0.4% of the theoretical values.

    • Karl Fischer Titration: Quantify the water content, as water can significantly impact calorimetric measurements.

Only a sample that passes all these validation gates should be used for thermochemical analysis.

Experimental Determination of Thermochemical Properties

Direct measurement remains the most authoritative method for determining thermochemical properties.[12] The following protocols describe the core experimental workflows.

Enthalpy of Formation via Combustion Calorimetry

Expertise & Experience: The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a substance is formed from its constituent elements in their standard states. For organic compounds containing C, H, N, and O, bomb calorimetry is the definitive technique. It measures the heat of combustion (ΔcH°), from which ΔfH° can be calculated using Hess's Law.

  • Calorimeter Calibration: Determine the energy equivalent of the calorimeter system by combusting a certified standard reference material, such as benzoic acid.

  • Sample Preparation: Press a precise mass (typically ~1 g) of the purified this compound into a pellet.

  • Bomb Assembly: Place the pellet in a crucible inside the combustion bomb. Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state. Pressurize the bomb with high-purity oxygen (typically to 30 atm).

  • Combustion: Submerge the bomb in a known volume of water in the calorimeter's insulated jacket. Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water bath over time.

  • Analysis: Calculate the heat of combustion from the temperature rise and the energy equivalent of the calorimeter. Apply corrections for the formation of nitric acid from atmospheric nitrogen and for the combustion of the fuse wire.

  • Calculation of ΔfH°: Use the experimental heat of combustion and the known enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate 1. Calibrate Calorimeter (Benzoic Acid) Prepare 2. Prepare Sample Pellet (Precise Mass) Calibrate->Prepare Assemble 3. Assemble & Pressurize Bomb (High Purity O₂) Prepare->Assemble Equilibrate 4. Equilibrate System Assemble->Equilibrate Ignite 5. Ignite & Record ΔT Equilibrate->Ignite Calc_Hc 6. Calculate Heat of Combustion (ΔcH°) Ignite->Calc_Hc Calc_Hf 7. Calculate Enthalpy of Formation (ΔfH°) via Hess's Law Calc_Hc->Calc_Hf G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Input Purified Sample (2-5 mg) TGA_Run Heat at 10°C/min (N₂ or Air Atmosphere) Input->TGA_Run DSC_Run Heat-Cool-Heat Cycle (10°C/min) Input->DSC_Run TGA_Out Output: Decomposition Temp (Td) TGA_Run->TGA_Out DSC_Out Output: Melting Point (Tm) Enthalpy of Fusion (ΔfusH) Heat Capacity (Cp) DSC_Run->DSC_Out

Caption: Combined DSC and TGA workflow for thermal characterization.

Computational Thermochemistry: A Predictive Framework

Expertise & Experience: When experimental determination is not possible or to gain deeper mechanistic insight, quantum chemical calculations are an invaluable tool. [13]By solving the Schrödinger equation for the molecule, we can predict its geometric structure, vibrational frequencies, and electronic energy, from which all thermochemical properties can be derived. For strained systems like cyclopropanes, standard computational methods can be prone to error. The use of isodesmic reactions provides a robust error-cancellation scheme, leading to highly accurate predictions of the enthalpy of formation. [13]

  • Geometry Optimization: Perform a full geometry optimization of this compound using a reliable Density Functional Theory (DFT) method, such as B3LYP, with a sufficiently large basis set, like 6-311+G(d,p).

  • Vibrational Frequency Calculation: At the optimized geometry, calculate the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Isodesmic Reaction Design: Construct a balanced hypothetical reaction (an isodesmic reaction) where the number and types of chemical bonds are conserved on both sides of the equation. This minimizes errors in the calculation of the reaction enthalpy. A suitable reaction would be:

    • This compound + Ethane + Methylamine → Propane + Tetrahydropyran + Cyclopropylamine

  • Energy Calculations: Calculate the total electronic energies for all species involved in the isodesmic reaction at the same level of theory.

  • Enthalpy of Formation Calculation:

    • Calculate the enthalpy of the isodesmic reaction (ΔHrxn) from the computed total energies.

    • Rearrange the equation to solve for the enthalpy of formation of the target molecule, using well-established experimental ΔfH° values for the other simple molecules in the reaction.

    • ΔfH°(Target) = [ΔfH°(Propane) + ΔfH°(THP) + ΔfH°(Cyclopropylamine)] - [ΔfH°(Ethane) + ΔfH°(Methylamine)] - ΔHrxn

G cluster_model Quantum Chemical Modeling cluster_isodesmic Isodesmic Reaction Analysis cluster_result Final Calculation Opt 1. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Freq 2. Frequency Calculation (Confirm Minimum & get ZPVE) Opt->Freq Calc_Energies 4. Calculate Energies of All Species Freq->Calc_Energies Design 3. Design Isodesmic Reaction Design->Calc_Energies Calc_H_rxn 5. Calculate Reaction Enthalpy (ΔH_rxn) Calc_Energies->Calc_H_rxn Final_Calc 6. Calculate Target ΔfH° (Using experimental data for other species) Calc_H_rxn->Final_Calc Result Predicted Thermochemical Properties (ΔfH°, S°, Cp) Final_Calc->Result

Caption: Computational workflow for predicting ΔfH° via isodesmic reactions.

Summary of Key Thermochemical Data and Implications

This section presents a table of the key thermochemical parameters that would be determined using the protocols described above. The values provided are illustrative placeholders, representing the expected outputs of such an investigation.

ParameterSymbolExpected Value (Illustrative)MethodSignificance in Drug Development
Standard Enthalpy of FormationΔfH°(g)+25 kJ/molCombustion Calorimetry / DFTIndicates high intrinsic energy due to ring strain; impacts overall reaction energetics.
Standard Molar EntropyS°(g)410 J/(mol·K)DFT CalculationRelates to molecular flexibility and the number of accessible conformational states.
Heat CapacityCp200 J/(mol·K)DSC / DFTGoverns how the molecule's enthalpy changes with temperature; essential for process scale-up.
Thermal Decomposition Temp.Td> 200 °CTGADefines the upper limit for safe handling, storage, and formulation processes.
Melting PointTm65 °CDSCCritical for defining solid-state form, solubility, and purification strategies (e.g., crystallization).
Enthalpy of FusionΔfusH20 kJ/molDSCRelates to crystal lattice energy; impacts solubility and dissolution rate.

Interpretation for Drug Development:

  • A positive enthalpy of formation confirms the significant strain energy contributed by the cyclopropane ring, which can be a factor in metabolic pathways involving ring-opening. [10]* The thermal decomposition temperature is critical for establishing shelf-life and identifying potential incompatibilities with excipients during formulation.

  • The enthalpy of fusion and melting point are fundamental parameters in pre-formulation studies, influencing the choice of solid form (polymorph screening) and the design of dissolution-enhancing formulations like amorphous solid dispersions.

Conclusion

A thorough understanding of the thermochemical properties of this compound is indispensable for its effective and safe application in pharmaceutical research and development. This guide has detailed a rigorous, dual-strategy approach, combining direct experimental measurement with high-level computational prediction, to establish a comprehensive and trustworthy thermochemical dataset. The experimental protocols for bomb calorimetry, DSC, and TGA provide a clear path to obtaining precise empirical data, while the DFT-based computational workflow offers a powerful predictive tool and deeper mechanistic understanding. By implementing this framework, researchers can elucidate the energetic landscape of this valuable building block, mitigating risks in process development, ensuring stability in formulation, and ultimately contributing to the design of safer and more effective medicines.

References

  • Monascal, Y., & Badenes, M. P. (2021). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics, 119(4), e1814436. (URL: [Link])

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. (URL: [Link])

  • Cyclopropanamine | CAS#:765-30-0 | Chemsrc. (URL: [Link])

  • Compton, D. A. C., Rizzolo, J. J., & Durig, J. R. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 85(23), 3367–3374. (URL: [Link])

  • Malmedy, F., & de Meijere, A. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 120(18), 10188–10280. (URL: [Link])

  • 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. (URL: [Link])

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(4). (URL: [Link])

  • Tkadlec, V., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. (URL: [Link])

  • Chaires, J. B. (2008). Calorimetry and Thermodynamics in Drug Design. Annual Review of Biophysics, 37, 135-151. (URL: [Link])

  • Chaires, J. B. (2008). Calorimetry and Thermodynamics in Drug Design. PubMed, (URL: [Link])

  • Ladbury, J. E. (2010). Calorimetry as a tool for understanding biomolecular interactions and an aid to drug design. Biochemical Society Transactions, 38(4), 888-893. (URL: [Link])

  • Falcone, J. L., & Pande, J. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(5), 385–400. (URL: [Link])

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. (URL: [Link])

  • Pihlaja, K., & Luoma, S. (1968). Heats of vaporization of some monosubstituted cyclopropane, cyclobutane, and cyclopentane derivatives. Some observations on the enthalpies of isodesmic ring opening reactions of cyclobutane derivatives. Acta Chemica Scandinavica, 22, 2401-2410. (URL: [Link])

  • Chemical Properties of Tetrahydropyran (CAS 142-68-7) - Cheméo. (URL: [Link])

  • Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Cheméo. (URL: [Link])

  • Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid - PubChem. (URL: [Link])

  • Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Cheméo. (URL: [Link])

  • Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Cheméo. (URL: [Link])

  • 2H-Pyran-2-one, tetrahydro-4-(2-methyl-1-propen-3-yl)- | C9H14O2 - PubChem. (URL: [Link])

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- - NIST WebBook. (URL: [Link])

  • 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl) - NIST WebBook. (URL: [Link])

Sources

A Technical Guide to the Conformational Analysis of the Tetrahydropyran Ring in Cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring and the cyclopropane moiety are privileged scaffolds in modern medicinal chemistry, imparting favorable physicochemical and pharmacological properties to drug candidates.[1][2] When combined, as in tetrahydropyran-substituted cyclopropanamines, their conformational behavior becomes a critical determinant of biological activity. The three-dimensional arrangement of these molecules dictates their interaction with protein targets, influencing binding affinity and selectivity. This guide provides an in-depth exploration of the principles and techniques for the conformational analysis of these hybrid structures. We will delve into the fundamental stereoelectronic forces governing THP ring geometry, detail robust experimental and computational methodologies for their elucidation, and present a cohesive workflow for researchers in drug discovery.

Foundational Principles: Understanding the Conformational Landscape

The conformational preference of a molecule is not random; it is dictated by a delicate balance of steric, electronic, and solvent effects. For tetrahydropyran rings, the foundational structure is analogous to cyclohexane, with the endocyclic oxygen atom introducing unique stereoelectronic phenomena.

The Dominance of the Chair Conformation

Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation, which effectively minimizes both angle strain and torsional strain.[3] The chair exists in a dynamic equilibrium between two forms that interconvert via a higher-energy twist-boat intermediate.[4] For a substituted THP ring, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

G cluster_1 Twist-Boat (Transition State) Chair1 Axial substituent introduces steric strain TwistBoat High-Energy Intermediate (~11 kcal/mol above chair) [5] Chair1->TwistBoat Chair2 Equatorial substituent is more stable TwistBoat->Chair2 anomeric_effect axial Axial Substituent (X) stabilization n -> σ* Hyperconjugation (Stabilizing Interaction) axial->stabilization Anti-periplanar alignment equatorial Equatorial Substituent (X) no_stabilization Poor Orbital Overlap (No Stabilization) equatorial->no_stabilization Gauche alignment

Figure 2: Orbital basis of the anomeric effect.

The Cyclopropane Moiety: A Rigid Modulator

The cyclopropane ring is a valuable "bioisostere" in drug design, often used to replace gem-dimethyl groups or double bonds. [5]Its key contributions are:

  • Conformational Rigidity: It locks the attached pharmacophores into a specific spatial orientation, reducing the entropic penalty of binding to a target. [1]* Metabolic Stability: The strained ring is generally resistant to metabolic degradation. [1]* Modulation of Physicochemical Properties: It can influence lipophilicity and the pKa of nearby functional groups, such as the amine in cyclopropanamine.

When fused or directly attached to a THP ring, the cyclopropane's rigidity can significantly influence the conformational equilibrium of the THP chair, making a thorough analysis essential.

The Analytical Toolbox: Methods for Conformational Elucidation

Determining the preferred conformation requires a multi-faceted approach, combining experimental spectroscopy and crystallography with computational modeling. No single technique provides a complete picture; instead, they offer complementary data that, when integrated, yield a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution-State Analysis

NMR spectroscopy is the most powerful tool for studying molecular conformation in solution, which most closely mimics the physiological environment. [6]

  • Vicinal Coupling Constants (³JHH): The magnitude of the through-bond coupling between two protons separated by three bonds is described by the Karplus relationship. It is highly dependent on the dihedral angle between the protons. By measuring these ³JHH values, one can deduce the relative orientation of protons and, by extension, the ring's conformation. Large couplings (8-12 Hz) are indicative of an axial-axial relationship (~180° dihedral angle), while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. [7] Table 1: Typical ³JHH Coupling Constants in a THP Chair Conformation

    Proton Relationship Dihedral Angle (Approx.) Typical ³JHH Value (Hz)
    Axial - Axial (ax-ax) ~180° 8 - 12
    Axial - Equatorial (ax-eq) ~60° 1 - 5

    | Equatorial - Equatorial (eq-eq)| ~60° | 1 - 5 |

  • Chemical Shifts: The chemical shift of a proton is sensitive to its electronic environment. Axial protons are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts due to anisotropic effects from adjacent C-C bonds.

The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. [8]A 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment generates cross-peaks between protons that are spatially proximate. This is invaluable for:

  • Confirming stereochemical assignments.

  • Distinguishing between axial and equatorial substituents by observing correlations characteristic of 1,3-diaxial interactions. [9]

Protocol: 2D NOESY for Conformational Assignment

Objective: To identify through-space correlations that define the conformation and relative stereochemistry of a tetrahydropyran-cyclopropanamine derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria. [10] * Filter the solution into a high-quality NMR tube to remove any particulate matter.
  • Thoroughly degas the sample by bubbling with an inert gas (e.g., Argon) for 5-10 minutes. This step is crucial to minimize paramagnetic oxygen, which can quench the NOE effect.

2. NMR Spectrometer Setup & Data Acquisition:

  • Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
  • Acquire standard 1D ¹H and 2D COSY spectra first to confirm the structure and assign all proton resonances.
  • Load a standard 2D NOESY pulse sequence (e.g., noesyesgp).
  • Key Parameter - Mixing Time (d8): This is the most critical parameter. It defines the period during which NOE transfer occurs.
  • Causality: A short mixing time (e.g., 200-300 ms) is sensitive to strong NOEs between very close protons. A longer mixing time (e.g., 600-800 ms) allows weaker NOEs between more distant protons to build up but increases the risk of "spin diffusion" (relayed NOEs), which can lead to ambiguous correlations. [11]It is often advisable to run experiments with both a short and a long mixing time for a comprehensive analysis.
  • Set other parameters such as spectral width, number of scans, and acquisition time to achieve adequate signal-to-noise and digital resolution.

3. Data Processing and Analysis:

  • Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform.
  • Carefully phase the spectrum in both dimensions.
  • Interpretation:
  • Identify the diagonal peaks, which correspond to the 1D spectrum.
  • Analyze the off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are close in space.
  • Correlate the observed NOEs with a 3D model of the molecule. For example, a strong NOE between a proton on the cyclopropane ring and an axial proton at C3 of the THP ring would provide strong evidence for a specific orientation. The absence of an expected NOE is also significant information. [9] Self-Validation: The system is self-validating because the observed NOE correlations must be consistent with the ³JHH coupling constants. For instance, if a strong NOE suggests a 1,3-diaxial relationship between H-2 and H-4, the coupling constants for H-2 and H-4 should also be consistent with them being in axial positions.
X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It is considered the "gold standard" for structural elucidation. However, it is essential to recognize its limitations:

  • The conformation observed in a crystal lattice may be influenced by packing forces and may not be the lowest energy conformation present in solution.

  • Obtaining high-quality, single crystals suitable for diffraction can be a significant challenge.

Despite these caveats, a crystal structure provides an invaluable starting point for computational studies and a powerful means of validating solution-state models.

Computational Chemistry: In Silico Modeling

Computational methods are indispensable for exploring the full conformational energy landscape and rationalizing experimental findings. [12]

  • Conformational Search: A systematic or stochastic search using Molecular Mechanics (MM) force fields is first performed to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). [13]This provides accurate relative energies (ΔE) and Gibbs free energies (ΔG) to predict the Boltzmann population of each conformer at a given temperature.

  • Prediction of NMR Parameters: DFT methods can also be used to predict NMR chemical shifts and coupling constants for each optimized conformer. [14]Comparing these predicted values with experimental data is a powerful method for validating the proposed conformational model.

Integrated Workflow for Conformational Assignment

A robust investigation combines these techniques in a logical sequence.

workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Assignment synthesis Synthesize Target Molecule nmr 1D & 2D NMR Spectroscopy (¹H, COSY, NOESY) synthesis->nmr xray X-ray Crystallography (if crystal obtained) synthesis->xray optional comp_search Conformational Search (MM) nmr->comp_search assignment Final Conformational Assignment nmr->assignment xray->comp_search comp_dft DFT Optimization & Energy Calculation comp_search->comp_dft comp_nmr Predict NMR Parameters comp_dft->comp_nmr comp_nmr->assignment

Figure 3: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of tetrahydropyran rings in cyclopropanamine derivatives is a critical exercise in modern drug design. The interplay between the inherent flexibility of the THP ring and the rigidity of the cyclopropane moiety, governed by subtle stereoelectronic effects like the anomeric effect, creates a complex but decipherable conformational landscape. A synergistic approach, leveraging the strengths of high-field NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state validation, and DFT calculations for energetic and structural refinement, is essential. By rigorously applying the principles and protocols outlined in this guide, researchers can confidently elucidate the three-dimensional structures of these important molecules, paving the way for a more rational design of next-generation therapeutics.

References

  • Wikipedia. Anomeric effect. [URL: https://en.wikipedia.org/wiki/Anomeric_effect] [15]2. Alabugin, I. V., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Elsevier. [URL: https://pubmed.ncbi.nlm.nih.gov/28843389/] [14]3. Freeman, F., et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A - ACS Figshare. [URL: https://figshare.com/collections/An_ab_Initio_Theory_and_Density_Functional_Theory_DFT_Study_of_Conformers_of_Tetrahydro-2H-pyran_-The_Journal_of_Physical_Chemistry_A/6390169] [12]4. BenchChem. (2025). A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran. BenchChem. [URL: https://www.benchchem.com/product/b3319735] [16]5. Freeman, F., et al. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp0035129] [13]6. Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [URL: https://www.longdom.org/open-access/cyclopropylamine-in-medicinal-chemistry-synthesis-and-applications-105792.html] [17]7. Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. SciSpace. [URL: https://typeset.io/papers/anomeric-effect-in-compounds-with-five-membered-rings-2k616q1v] [10]8. Matamoros, E., et al. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8841793/] [18]9. St. John's University. Conformational Analysis CA12. Rings Containing Heteroatoms. csbsju.edu. [URL: https://employees.csbsju.edu/cschaller/Structure/conform/hetcon.htm] [3]10. NRC Publications Archive. (2002). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Canada.ca. [URL: https://nrc-publications.canada.ca/eng/view/object/?id=0845a703-a201-494b-9721-a3f80c6511e6] [4]11. Eliel, E. L., et al. (1978). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00491a021] [19]12. Xu, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212177/] [20]13. BenchChem. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. BenchChem. [URL: https://www.benchchem.com/blog/the-crucial-role-of-cyclopropane-derivatives-in-modern-drug-discovery] [1]14. Sonnleitner, C. M., et al. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9406086/] [21]15. Taylor & Francis. Tetrahydropyran – Knowledge and References. Taylor & Francis Online. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/tetrahydropyran-TCH0000454] [2]16. MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [URL: https://www.mdpi.com/1420-3049/29/17/3990] [5]17. RSC Publishing. (2011). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05634k] [22]18. Taylor & Francis. NOE – Knowledge and References. Taylor & Francis Online. [URL: https://www.taylorfrancis.com/topics/chemistry/noe-C-2021-0010-003] [9]19. Cremer, D., & Ponder, J. W. (2019). Reference-free NOE NMR analysis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7452818/] [11]20. Duke University. The Duke NMR Center Coupling constants. Duke University. [URL: https://nmr.chem.duke.edu/resources/coupling-constants] [23]21. Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [URL: https://www.auremn.org/index.php/ejnmr/article/view/11] [6]22. Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Instrumental_Analysis/05%3A_Nuclear_Magnetic_Resonance_Spectroscopy/5.22%3A_Nuclear_Overhauser_Effect(NOE)] [8]23. Reddit. (2016). NMR: relating coupling constants and major product. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/467w6h/nmr_relating_coupling_constants_and_major_product/]

Sources

Methodological & Application

The Strategic Incorporation of 1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold at the Intersection of Favorable Physicochemical Properties and Biological Activity

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of specific structural motifs that confer desirable properties such as metabolic stability, aqueous solubility, and three-dimensional complexity is a cornerstone of rational drug design. Among the myriad of building blocks available to the medicinal chemist, 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine has emerged as a privileged scaffold, uniquely combining the advantageous features of both the tetrahydropyran (THP) and cyclopropylamine moieties.

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, is a versatile component in drug design, often utilized to enhance solubility and metabolic stability.[1] It can serve as a bioisosteric replacement for more lipophilic groups like cyclohexane, thereby improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[2] Concurrently, the cyclopropylamine motif offers a unique blend of conformational rigidity and metabolic resistance.[3] The inherent strain of the three-membered ring and the stereoelectronic properties of the amine group can facilitate potent and selective interactions with biological targets, and this moiety is a key pharmacophore in several enzyme inhibitors.[3]

The fusion of these two entities into the spirocyclic structure of this compound creates a compact, rigid, and three-dimensional framework. This defined spatial arrangement of functional groups can lead to high-affinity binding to target proteins, while the physicochemical properties imparted by the THP and cyclopropylamine components address common challenges in drug development. This document provides an in-depth guide to the synthesis and application of this valuable building block, offering detailed protocols and insights into its role in the design of novel therapeutics.

Physicochemical and Pharmacokinetic Rationale for Use

The decision to incorporate the this compound scaffold into a drug candidate is underpinned by a strong physicochemical and pharmacokinetic rationale. The synergistic combination of the two cyclic systems offers a compelling solution to several drug design challenges.

Key Advantages:

  • Enhanced Aqueous Solubility: The ether oxygen of the tetrahydropyran ring can act as a hydrogen bond acceptor, improving interactions with water and thereby enhancing aqueous solubility compared to its carbocyclic analogue, cyclohexyl.[1]

  • Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation, particularly oxidative metabolism that can be a liability for other small alkyl groups.[3] This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Three-Dimensionality (3D) and Escape from Flatland: The spirocyclic nature of the scaffold introduces significant three-dimensionality (high Fsp³ character). This departure from flat, aromatic structures is often associated with improved selectivity, reduced off-target effects, and better clinical success rates.

  • Conformational Rigidity: The rigid framework of the molecule reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. This rigidity also presents a well-defined vector for substituents, allowing for precise structure-activity relationship (SAR) studies.

  • Bioisosterism: The tetrahydropyran ring can be considered a bioisostere of a cyclohexane ring, offering a similar spatial arrangement but with improved polarity and solubility.[2]

Table 1: Comparative Physicochemical Properties

PropertyCyclohexaneTetrahydropyran
LogP (calculated)~3.44~1.38
Water SolubilityLowModerate
Hydrogen Bond Acceptors01
Metabolic LiabilityProne to oxidationGenerally more stable

Therapeutic Applications and Case Studies

The this compound scaffold has been successfully employed in the development of therapeutic agents across various disease areas. Its unique structural and physicochemical properties make it particularly suitable for targeting enzymes and receptors where specific spatial orientations are crucial for activity.

Case Study: Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibitors

Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of the TGF-β type I receptor, also known as activin-like kinase 5 (ALK5).[4] ALK5 plays a critical role in the progression of fibrotic diseases and cancer metastasis.

In a notable study, a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives were synthesized and evaluated as ALK5 inhibitors.[4] The incorporation of the this compound moiety was instrumental in achieving high potency and selectivity. The optimized compound from this series demonstrated strong inhibitory activity both in vitro and in vivo, along with favorable pharmacokinetic properties, including good oral bioavailability.[4] This case study underscores the value of this scaffold in generating drug candidates with therapeutic potential in oncology and fibrosis.

TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binds SMAD SMAD 2/3 Receptor->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 1-(THP-4-yl)cyclopropanamine Derivative (ALK5 Inhibitor) Inhibitor->Receptor Inhibits (ALK5)

Simplified TGF-β signaling pathway and the point of intervention by ALK5 inhibitors.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available tetrahydro-4H-pyran-4-one. The following protocol outlines a reliable and well-precedented synthetic route based on the Bucherer-Bergs reaction followed by hydrolysis and decarboxylation.

Protocol 1: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spiro-hydantoin intermediate)

This protocol describes the one-pot synthesis of the spiro-hydantoin derivative of tetrahydro-4H-pyran-4-one via the Bucherer-Bergs reaction.[5][6][7]

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine tetrahydro-4H-pyran-4-one (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to achieve a concentration of the ketone of approximately 0.5 M.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the crude spiro-hydantoin product to precipitate.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.

Causality Behind Experimental Choices:

  • The use of a large excess of ammonium carbonate ensures a sufficient supply of ammonia and carbon dioxide for the reaction.

  • The ethanol/water solvent system is effective at dissolving the reactants while allowing for precipitation of the product upon acidification.

  • Acidification is crucial for the precipitation of the hydantoin product, which is soluble in the basic reaction mixture.

Bucherer_Bergs_Reaction Ketone Tetrahydro-4H-pyran-4-one Reagents KCN, (NH4)2CO3 Ethanol/Water, Reflux Hydantoin 1-Oxa-3,8-diazaspiro[4.5] decane-2,4-dione Reagents->Hydantoin Bucherer-Bergs Reaction

Synthetic scheme for the Bucherer-Bergs reaction.
Protocol 2: Synthesis of this compound from Spiro-hydantoin

This protocol describes the conversion of the spiro-hydantoin intermediate to the target spiro-amine via hydrolysis and decarboxylation.

Materials:

  • 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dioxane or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend the spiro-hydantoin (1.0 eq) in water. Add a strong base such as barium hydroxide octahydrate (4.0 eq) or sodium hydroxide (excess).

  • Reaction Conditions: Heat the mixture to reflux for an extended period (24-72 hours) until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Work-up (for Ba(OH)₂): Cool the reaction mixture and neutralize with dilute sulfuric acid to precipitate barium sulfate. Filter off the barium sulfate.

  • Work-up (for NaOH): Cool the reaction mixture and acidify with concentrated HCl.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Decarboxylation (if necessary) and Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography. In some cases, decarboxylation may occur spontaneously under the harsh hydrolysis conditions, or a separate decarboxylation step may be required by heating the amino acid. The final amine product can be isolated as the free base or a salt and purified by standard techniques such as column chromatography or distillation.

Causality Behind Experimental Choices:

  • Strong basic conditions are required to hydrolyze the stable hydantoin ring. Barium hydroxide is often used as it can be easily removed as the insoluble sulfate salt.

  • Prolonged heating is necessary to drive the hydrolysis to completion.

  • The final product is an amine and can be isolated as a salt for better stability and handling.

Hydrolysis_Decarboxylation Hydantoin 1-Oxa-3,8-diazaspiro[4.5] decane-2,4-dione Reagents Ba(OH)2 or NaOH Water, Reflux AminoAcid Spiro Amino Acid Intermediate Reagents->AminoAcid Hydrolysis Amine 1-(Tetrahydro-2H-pyran-4-YL) cyclopropanamine AminoAcid->Amine Decarboxylation

Conversion of the spiro-hydantoin to the target amine.

Conclusion: A Versatile Building Block for Future Drug Discovery

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of a hydrophilic, metabolically robust tetrahydropyran ring and a rigid, stable cyclopropylamine moiety provides a solid foundation for the design of novel therapeutics with improved drug-like properties. The synthetic routes outlined in this guide, while requiring careful execution, are based on well-established and reliable chemical transformations, making this valuable building block accessible for a wide range of drug discovery programs. As the demand for drug candidates with superior ADME profiles and enhanced target selectivity continues to grow, the strategic application of scaffolds such as this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

Sources

Application Notes & Protocols: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine as a Privileged Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative in modern drug discovery to develop candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of novel chemical space. Molecules with increased three-dimensionality (3D) and sp³ character are increasingly favored over flat, aromatic systems for their potential to improve physicochemical properties and achieve more specific target engagement.[1] This guide details the strategic application of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, a versatile building block that uniquely combines the conformational rigidity of a cyclopropylamine moiety with the favorable pharmacokinetic attributes of a tetrahydropyran (THP) ring. We provide a comprehensive overview of its utility, field-proven protocols for its incorporation into molecular scaffolds, and the scientific rationale behind its application in developing next-generation therapeutics.

The Strategic Advantage of the Tetrahydropyran-Cyclopropylamine Scaffold

The this compound building block is not merely a synthetic intermediate; it is a carefully designed scaffold that imparts multiple advantageous properties to a drug candidate simultaneously. Its power lies in the synergistic combination of its two core components.

  • The Cyclopropylamine Moiety: This small, strained ring introduces a significant degree of conformational rigidity.[2] In drug design, restricting the rotational freedom of a molecule can lock it into a bioactive conformation, thereby increasing binding affinity and selectivity for its biological target.[1][3] The cyclopropyl group is also a known bioisostere for other functionalities and can enhance metabolic stability.[4] Furthermore, the primary amine serves as a critical handle for synthetic elaboration and as a key hydrogen bond donor for target interaction.[2]

  • The Tetrahydropyran (THP) Ring: The THP moiety is increasingly recognized as a "pharmacokinetic-friendly" group.[5] It serves as a saturated heterocyclic scaffold that can:

    • Improve Solubility: The ether oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility compared to its carbocyclic analogue, cyclohexane.[5][6]

    • Reduce Lipophilicity: Replacing a cyclohexyl ring with a THP ring can lower the molecule's LogP, which is often beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

    • Provide Metabolic Stability: The THP ring is generally resistant to metabolic degradation.[7]

    • Offer a Vector for Target Interaction: The oxygen atom can form crucial hydrogen bonds with residues in a protein's binding pocket.[5]

  • The Spiro-like 3D Architecture: The fusion of these two rings at a single carbon atom creates a spirocyclic-like system, projecting substituents into defined vectors in three-dimensional space.[1][8][9] This inherent three-dimensionality is a key advantage for exploring the complex topology of protein binding sites and moving beyond the limitations of "flat" medicinal chemistry.[1][10]

cluster_BuildingBlock This compound cluster_Properties Conferred Physicochemical & Pharmacological Properties cluster_Advantages Advantages in Drug Discovery A Core Building Block B Cyclopropylamine Moiety A->B Comprises C Tetrahydropyran (THP) Moiety A->C Comprises D Spiro-like 3D Geometry A->D Comprises E Increased Potency & Selectivity B->E via Conformational Rigidity F Improved Solubility C->F via H-Bond Acceptor G Enhanced Metabolic Stability C->G via Saturated Heterocycle D->E via Defined Vectors I Novel IP Space E->I H Favorable ADME Profile F->H G->H H->I

Figure 1: Logical diagram illustrating the structural rationale for using the building block.

Core Applications in Target Classes

The unique properties of this building block make it particularly well-suited for modulating challenging but high-value drug targets.

Kinase Inhibitors

The ATP-binding site of protein kinases is a highly competitive and often conserved region. Achieving selectivity can be challenging. The defined 3D geometry of the tetrahydropyran-cyclopropylamine scaffold allows for the precise positioning of pharmacophoric elements to exploit subtle differences between kinase active sites. For instance, the THP oxygen can form a hydrogen bond with the hinge region, while the cyclopropylamine core or its derivatives can access deeper hydrophobic pockets.

This strategy is exemplified in the development of potent inhibitors for targets like the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Anaplastic Lymphoma Kinase (ALK).[11][12] In these cases, the cyclopropyl and THP moieties are critical for achieving high potency and favorable pharmacokinetic profiles.[12] The AstraZeneca ATM kinase inhibitor AZD0156 also successfully utilized a THP-amine fragment to achieve oral bioavailability and a superior overall profile.[5]

Figure 2: Building block interaction within a kinase active site.

GPCR Modulators

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[13] Allosteric modulation—targeting a site topographically distinct from the endogenous ligand binding site—offers a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[14][15]

Allosteric sites are often less conserved than orthosteric sites, and their modulation requires ligands with precise 3D structures.[15] The rigid, non-planar structure of this compound makes it an ideal starting point for designing such modulators. A prime example is the development of a selective CB2 receptor agonist for treating inflammatory pain, which incorporated a very similar (tetrahydro-2H-pyran-4-yl)methyl moiety to achieve high potency and oral efficacy.[16]

Data Summary: Physicochemical Impact

Incorporating the this compound building block can systematically improve the drug-like properties of a lead compound.

PropertyRationale for ModulationTypical Outcome
Fraction of sp³ Carbons (Fsp³) Introduction of two saturated rings.[1]Increases
Lipophilicity (LogP/LogD) Replacement of carbocyclic or aromatic rings with the more polar THP moiety.[1][5]Decreases
Aqueous Solubility The THP ether oxygen acts as a hydrogen bond acceptor.[5][6]Increases
Metabolic Stability Saturated rings are generally less prone to oxidative metabolism than aromatic systems.[3][4]Increases
Molecular Rigidity The spiro-like junction and cyclopropane ring restrict conformational freedom.[2][3]Increases

Experimental Protocols

The primary amine of this compound provides a robust chemical handle for its incorporation into target molecules. Below are two standard, reliable protocols.

Protocol 1: Reductive Amination with an Aldehyde/Ketone

This is a highly efficient and mild one-pot procedure for forming a C-N bond.

Causality: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then selectively reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB), which is tolerant of the slightly acidic conditions that favor iminium formation.

Materials:

  • Aldehyde or Ketone Scaffold (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount to facilitate imine formation)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde/ketone scaffold (e.g., 1.0 mmol) and anhydrous DCM (10-20 mL).

  • Amine Addition: Add this compound (e.g., 1.2 mmol). If desired, add one drop of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to pre-form the imine/enamine.

  • Reduction: Add STAB (e.g., 1.5 mmol) portion-wise to the stirring solution. Caution: Addition may cause slight effervescence.

  • Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 3: Step-by-step workflow for the reductive amination protocol.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol forms a robust amide bond, a cornerstone of medicinal chemistry.

Causality: The carboxylic acid is first activated by a coupling reagent (e.g., HATU) to form a highly reactive ester intermediate. The primary amine of the building block then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond. A non-nucleophilic base (DIPEA) is used to neutralize the acid formed during the reaction without interfering.

Materials:

  • Carboxylic Acid Scaffold (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid scaffold (e.g., 1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL).

  • Activation: Add DIPEA (3.0 mmol) and stir the mixture at room temperature for 15-30 minutes to allow for complete activation of the acid.

  • Amine Addition: Add a solution of this compound (1.1 mmol) in a small amount of DMF to the reaction mixture.

  • Monitoring (Self-Validation): Let the reaction stir at room temperature for 2-16 hours. Monitor its progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the desired amide product by ¹H NMR and HRMS.

Conclusion

This compound is a high-value building block that empowers medicinal chemists to access novel, three-dimensional chemical space. Its strategic incorporation can concurrently address multiple challenges in drug design, from enhancing target affinity and selectivity to optimizing ADME properties. The reliable and straightforward protocols provided herein enable its efficient integration into diverse molecular scaffolds, making it an essential tool for the development of differentiated clinical candidates in oncology, inflammation, and beyond.

References

  • Gardarsdottir, H. (n.d.).
  • (2024, May 16).
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Cyclopropylamine. (n.d.). Wikipedia.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Vitale, P., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • (n.d.). Cyclopropylamine. Chem-Impex.
  • Costa, V. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • (2021, December 28).
  • (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7)
  • (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?. Guidechem.
  • Tice, C. M. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • (n.d.). 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine. Vulcanchem.
  • Fujimori, I., et al. (2021). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
  • Conn, P. J., et al. (2009). Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central.
  • El-Sayed, N. N. E., et al. (2022).
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • May, L. T., et al. (2007).
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. (n.d.). Benchchem.
  • (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Krumm, B. E., & Roth, B. L. (2025). Intracellular GPCR modulators enable precision pharmacology. OUCI.
  • (n.d.). N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. PubChem.
  • (n.d.). Allosteric GPCR Pharmacology. Bio-Techne.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
  • De Vos, S., et al. (2020). Discovery of 9-Cyclopropylethynyl-2-((S)-1-[2][8]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial. PubMed.

Sources

Synthetic Pathways for the Functionalization of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine scaffold is a valuable building block in modern drug discovery. The unique combination of a rigid, sp³-rich cyclopropane ring and a polar, hydrogen-bond-accepting tetrahydropyran (THP) moiety offers a compelling profile for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary amine handle serves as a versatile point for diversification, allowing for the exploration of a wide chemical space to modulate potency, selectivity, and metabolic stability. This guide provides detailed synthetic protocols for the derivatization of this key amine, focusing on common and impactful transformations in medicinal chemistry.

Core Synthetic Strategies

The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The principal derivatization strategies include:

  • N-Acylation: Formation of amides, a cornerstone of medicinal chemistry.

  • N-Alkylation: Introduction of alkyl substituents to modulate basicity and lipophilicity.

  • Reductive Amination: A versatile method for creating complex secondary amines.

  • Urea and Sulfonamide Formation: Installation of important pharmacophoric elements.

  • Transition-Metal-Catalyzed Cross-Coupling: Forging carbon-nitrogen bonds with aryl and heteroaryl partners.

The following sections will provide detailed, step-by-step protocols for these key transformations, along with insights into the rationale behind the chosen conditions and reagents.

I. N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in the synthesis of pharmaceuticals. The resulting amide derivatives are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices:

Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid, forming a highly reactive ester intermediate that is susceptible to nucleophilic attack by the primary amine. A tertiary amine base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize the acid formed during the reaction and to ensure the primary amine remains in its free, nucleophilic state. Anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated acid intermediate.

Experimental Protocol: General Procedure for N-Acylation

N_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure Amine This compound Add_Amine Add Amine Amine->Add_Amine Acid Carboxylic Acid (R-COOH) Dissolve_Acid Dissolve Carboxylic Acid and Coupling Reagent in anhydrous DMF Acid->Dissolve_Acid Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Dissolve_Acid Base Base (e.g., DIPEA) Add_Base Add DIPEA and stir Base->Add_Base Dissolve_Acid->Add_Base Add_Base->Add_Amine Stir Stir at room temperature Add_Amine->Stir Workup Aqueous work-up Stir->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product N-Acyl Derivative Purification->Product

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reagent/ParameterConditionPurpose
Solvent Anhydrous DMF or DCMPrevents hydrolysis of activated species.
Coupling Reagent HATU, HOBt/EDCActivates the carboxylic acid.
Base DIPEA, TEANeutralizes acidic byproducts.
Temperature Room TemperatureMild conditions to avoid side reactions.
Reaction Time 2-16 hoursVaries depending on substrate reactivity.

II. Reductive Amination: Synthesis of N-Substituted Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of substituents on the nitrogen atom. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.

Causality Behind Experimental Choices:

The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is preferred because it is selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound.[1] Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and reaction conditions.

Experimental Protocol: General Procedure for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure Amine This compound Mix Mix Amine, Carbonyl, and Acid in DCM Amine->Mix Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Mix Reducing_Agent Reducing Agent (e.g., STAB) Add_Reducer Add STAB portion-wise Reducing_Agent->Add_Reducer Acid Acid Catalyst (e.g., Acetic Acid) Acid->Mix Stir_Imine Stir to form imine/iminium ion Mix->Stir_Imine Stir_Imine->Add_Reducer Stir_Reduction Stir at room temperature Add_Reducer->Stir_Reduction Workup Aqueous work-up Stir_Reduction->Workup Purification Purification Workup->Purification Product N-Substituted Amine Purification->Product

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM (0.2 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reagent/ParameterConditionPurpose
Solvent DCM, DCE, THFAprotic solvent compatible with reagents.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selectively reduces the iminium ion.
Catalyst Acetic AcidCatalyzes imine/iminium ion formation.
Temperature Room TemperatureMild conditions for a broad substrate scope.
Reaction Time 4-24 hoursDependent on the electrophilicity of the carbonyl.

III. Synthesis of Urea and Sulfonamide Derivatives

Urea and sulfonamide moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their role as bioisosteres for amides.

A. Urea Formation

Ureas are typically synthesized by the reaction of an amine with an isocyanate. The high reactivity of isocyanates allows for a straightforward and often high-yielding reaction.

Experimental Protocol: General Procedure for Urea Synthesis

  • To a solution of this compound (1.0 eq) in an aprotic solvent such as DCM or THF (0.1 M), add the corresponding isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by crystallization or column chromatography.

B. Sulfonamide Formation

Sulfonamides are readily prepared by the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[2]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • To a solution of this compound (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

DerivativeReagentBaseTypical Solvent
Urea Isocyanate (R-NCO)Not typically requiredDCM, THF
Sulfonamide Sulfonyl Chloride (R-SO₂Cl)Pyridine, TEADCM

IV. Buchwald-Hartwig Amination: Arylation of the Primary Amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[3][4] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[5]

Causality Behind Experimental Choices:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure Amine This compound Setup Combine Aryl Halide, Amine, Base, Catalyst, and Ligand in Toluene Amine->Setup Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Setup Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Setup Ligand Ligand (e.g., XPhos) Ligand->Setup Base Base (e.g., NaOtBu) Base->Setup Degas Degas the mixture Setup->Degas Heat Heat under inert atmosphere Degas->Heat Monitor Monitor reaction progress Heat->Monitor Workup Aqueous work-up and extraction Monitor->Workup Purification Purification Workup->Purification Product N-Aryl Derivative Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

ComponentExamplePurpose
Catalyst Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0).
Ligand XPhos, SPhos, RuPhosStabilizes the Pd center and facilitates the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine.
Solvent Toluene, DioxaneAnhydrous, high-boiling point solvent.
Temperature 80-110 °CProvides energy for oxidative addition and reductive elimination.

Conclusion

The derivatization of this compound offers a rich field for chemical exploration in the pursuit of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse array of analogs through N-acylation, reductive amination, urea and sulfonamide formation, and Buchwald-Hartwig amination. The choice of a specific derivatization strategy will be guided by the desired physicochemical properties and the intended biological target. Careful consideration of the reaction conditions and reagents, as explained in the "Causality Behind Experimental Choices" sections, will enable researchers to efficiently and effectively generate libraries of compounds for structure-activity relationship studies.

References

  • Indian Academy of Sciences. (n.d.). Design and synthesis of novel tetrahydrofuran cyclic urea derivatives as androgen receptor antagonists. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones†. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Google Patents. (n.d.). US6103898A - Preparation of cyclic urea derivatives.
  • PubChemLite. (n.d.). 1-(tetrahydro-2h-pyran-4-yl)cyclopropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of N-alkyl-N-glycosylhydroxylamines, multitalented precursors of enantiomerically pure nitrones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Table of Contents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

  • AWS. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

Sources

The Strategic Incorporation of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine in the Design of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Imperative for Kinase Inhibitor Specificity and Bioavailability

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast target space, yet the structural homology among these enzymes, especially within the ATP-binding pocket, poses a significant challenge to achieving inhibitor selectivity. This challenge has driven a paradigm shift in medicinal chemistry, moving beyond flat, aromatic scaffolds towards more three-dimensional molecules that can exploit subtle differences in kinase topology. Furthermore, optimizing pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, is paramount for clinical success.

This technical guide delves into the strategic application of a unique building block, 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine , in the synthesis of advanced kinase inhibitors. This bifunctional moiety is engineered to address key challenges in kinase inhibitor design by synergistically combining the advantageous properties of a tetrahydropyran (THP) ring and a cyclopropylamine group. The THP motif is a well-established bioisostere for a cyclohexane ring but with reduced lipophilicity and the potential for hydrogen bonding via its ether oxygen, often leading to improved solubility and metabolic stability.[1] Concurrently, the cyclopropane ring introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target kinase.[2] The primary amine provides a crucial attachment point for coupling to various heterocyclic scaffolds common in kinase inhibitor design.

This guide will provide a detailed exploration of the role of this building block, supported by a case study in the synthesis of Transforming Growth Factor-β (TGF-β) type I receptor inhibitors, and will offer detailed protocols for its incorporation into novel chemical entities.

Core Application: A Case Study in the Synthesis of Potent ALK5 Inhibitors

The TGF-β signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in fibrosis and cancer progression. The TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) is a key therapeutic target.[3] A recent study highlighted the successful development of potent and selective ALK5 inhibitors utilizing a core scaffold that prominently features the tetrahydropyran and cyclopropyl motifs.[3] Specifically, a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives were synthesized and evaluated. This work provides an excellent framework for understanding the practical application and synthetic utility of the constituent parts of our title compound.

Rationale for Moiety Selection in ALK5 Inhibitor Design

The design of these ALK5 inhibitors was predicated on the hypothesis that the combination of the cyclopropyl group and the tetrahydropyran ring would confer desirable pharmacological properties. The cyclopropyl group, attached to the pyrazole core, was envisioned to provide a rigid vector pointing into a specific pocket of the ALK5 active site. The tetrahydropyran ring, on the other hand, was introduced to enhance solubility and provide a favorable metabolic profile, which are critical for achieving oral bioavailability.[3]

Structure-Activity Relationship (SAR) Insights

The optimization of this series of ALK5 inhibitors led to the identification of compound 12r , which exhibited potent inhibitory activity both in vitro and in vivo.[3] The pharmacokinetic studies of 12r revealed an oral bioavailability of 57.6%, underscoring the successful translation of the design strategy into a compound with promising drug-like properties.[3] The SAR data from this study strongly supports the beneficial contribution of the combined cyclopropyl-tetrahydropyran motif.

CompoundALK5 IC50 (nM)Oral Bioavailability (%)
12r 1557.6
Reference Compound A85Not Reported
Reference Compound B>1000Not Reported
Table 1: Representative data highlighting the potency and bioavailability of ALK5 inhibitors incorporating the cyclopropyl and tetrahydropyran motifs. Data sourced from Tan, B. et al. (2020).[3]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final incorporation of the this compound moiety into a representative kinase inhibitor scaffold.

Protocol 1: Synthesis of the Core Pyrazole Intermediate

This protocol outlines the synthesis of the 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol intermediate, which serves as the foundational scaffold for the ALK5 inhibitors discussed previously.

Workflow for Synthesis of Pyrazole Intermediate

G A 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one B Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate A->B Reaction with DMF-DMA C Ethyl 1-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate B->C Reaction with cyclopropylhydrazine D (1-Cyclopropyl-4-hydroxy-1H-pyrazol-3-yl)(tetrahydro-2H-pyran-4-yl)methanone C->D Grignard Reaction E 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol D->E Hydrolysis

Caption: Synthetic pathway for the pyrazole intermediate.

Step-by-Step Procedure:

  • Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate:

    • To a solution of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Synthesis of Ethyl 1-cyclopropyl-4-hydroxy-1H-pyrazole-3-carboxylate:

    • Dissolve the crude product from the previous step in ethanol.

    • Add cyclopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.5 eq).

    • Heat the mixture to reflux for 6 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the desired pyrazole.

  • Synthesis of the Final Intermediate (1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol):

    • The subsequent steps involve the conversion of the ester to the final alcohol via standard organic transformations such as a Grignard reaction followed by hydrolysis. These steps are detailed in the reference literature.[3]

Protocol 2: General Procedure for Coupling this compound to a Heteroaromatic Core

This protocol provides a generalized method for the nucleophilic aromatic substitution (SNAr) reaction, a common strategy for linking amine building blocks to chloro-substituted heteroaromatic scaffolds in kinase inhibitor synthesis.

Workflow for SNAr Coupling Reaction

G cluster_0 Reaction Vessel A 1-(Tetrahydro-2H-pyran-4-YL) cyclopropanamine C N-(Heteroaryl)-1-(tetrahydro-2H-pyran-4-yl) cyclopropanamine (Final Kinase Inhibitor Analog) A->C SNAr Reaction (e.g., DIPEA, NMP, heat) B Chloro-substituted Heteroaromatic Core (e.g., 2-chloropyrimidine) B->C SNAr Reaction (e.g., DIPEA, NMP, heat)

Caption: General SNAr coupling of the title amine.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a microwave vial or a sealed tube, combine the chloro-substituted heteroaromatic core (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture to a temperature between 120-180 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine to remove the solvent and residual base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired N-arylated product.

Conclusion and Future Outlook

The strategic use of conformationally constrained and functionally optimized building blocks is a hallmark of modern medicinal chemistry. This compound represents a powerful example of such a building block, offering a pre-packaged solution for enhancing both the pharmacokinetic profile and target engagement of novel kinase inhibitors. The successful application of its constituent motifs in the development of potent ALK5 inhibitors validates the underlying design principles. The protocols provided herein offer a practical guide for researchers to incorporate this valuable moiety into their own kinase inhibitor discovery programs, paving the way for the development of more effective and safer targeted therapies.

References

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][4][5]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine and its hydrochloride salt are pivotal structural motifs in contemporary medicinal chemistry. The unique combination of a flexible tetrahydropyran ring and a rigid cyclopropylamine moiety offers a compelling scaffold for engaging with biological targets, making it a valuable building block in the development of novel therapeutics. This document provides a comprehensive guide for the large-scale synthesis and purification of this compound HCl, designed for researchers, scientists, and drug development professionals.

The synthetic strategy detailed herein is a robust, multi-step process engineered for scalability, safety, and high purity of the final active pharmaceutical ingredient (API) intermediate. The core of this synthesis is a convergent approach, beginning with the preparation of a key nitrile intermediate, followed by a titanium-mediated cyclopropanation, and culminating in the purification and salt formation of the target molecule. Each step has been selected and optimized to address the challenges inherent in large-scale chemical manufacturing, such as reaction control, impurity profiling, and material handling.

Physicochemical Properties of this compound HCl

PropertyValueSource
CAS Number 1417568-40-1[1]
Molecular Formula C₈H₁₆ClNO[1][2]
Molecular Weight 177.67 g/mol [1][2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and methanolGeneral knowledge

Overall Synthetic Workflow

The large-scale synthesis of this compound HCl is accomplished in a three-stage process, as illustrated in the workflow diagram below. This approach ensures a streamlined and efficient production cycle, with defined control points at each stage to maintain quality and yield.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclopropanation cluster_2 Stage 3: Purification and Salt Formation start Tetrahydropyran-4-carboxylic Acid acyl_chloride Tetrahydro-2H-pyran-4-carbonyl Chloride start->acyl_chloride Thionyl Chloride amide Tetrahydro-2H-pyran-4-carboxamide acyl_chloride->amide Aqueous Ammonia nitrile Tetrahydro-2H-pyran-4-carbonitrile amide->nitrile Dehydration cyclopropanation Kulinkovich-Szymoniak Reaction nitrile->cyclopropanation EtMgBr, Ti(OiPr)4, BF3·OEt2 free_base Crude this compound cyclopropanation->free_base Aqueous Work-up purified_base Purified Free Base free_base->purified_base Vacuum Distillation hcl_salt This compound HCl purified_base->hcl_salt Anhydrous HCl in IPA final_product Crystalline Final Product hcl_salt->final_product Recrystallization

Sources

Application Notes and Protocols for the Versatile Coupling Agent: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the use of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine as a versatile building block in key organic coupling reactions. This amine, which incorporates a spirocyclic tetrahydropyran moiety and a rigid cyclopropylamine group, is increasingly utilized in the synthesis of complex molecules for the pharmaceutical industry. The tetrahydropyran ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This document moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices for three critical transformations: amide bond formation, Buchwald-Hartwig amination, and reductive amination.

Reagent Overview and Physicochemical Properties

This compound is a primary amine distinguished by its unique three-dimensional structure. The fusion of the conformationally restricted cyclopropane ring with the tetrahydropyran (THP) heterocycle creates a desirable scaffold in modern drug discovery. The primary amine serves as a versatile synthetic handle for a variety of critical bond-forming reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Reference
IUPAC Name 1-(oxan-4-yl)cyclopropan-1-amine-
PubChem CID 57790295[2]
Molecular Formula C₈H₁₅NO[2]
Molecular Weight 141.21 g/mol [2]
Canonical SMILES C1CC(C1(N))C2CCOCC2-
Appearance Typically a liquid or low-melting solidGeneral Knowledge

General Considerations for Coupling Reactions

Scientific Rationale: The success of any coupling reaction hinges on meticulous control of the reaction environment to maximize product formation and minimize side reactions.

  • Inert Atmosphere: Many coupling reactions, particularly those employing palladium catalysts like the Buchwald-Hartwig amination, are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle. Therefore, assembling the reaction under an inert atmosphere (e.g., Nitrogen or Argon) by evacuating and backfilling the flask is critical.[3]

  • Solvent Purity: Solvents must be anhydrous and free of dissolved oxygen. Water can hydrolyze activated intermediates in amide couplings or interfere with the basicity required for C-N couplings. Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is standard practice.

  • Base Selection: The choice of base is non-trivial and depends on the specific reaction. For amide couplings, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used to neutralize acid byproducts without competing with the primary amine nucleophile. For Buchwald-Hartwig reactions, stronger inorganic bases (e.g., NaOt-Bu, Cs₂CO₃) are required to deprotonate the amine in the catalytic cycle.[4]

  • Purification: The polarity of the tetrahydropyran moiety generally imparts good solubility. Purification is typically achieved via flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

Protocol 1: Amide Bond Formation via Activated Esters

Principle of the Method: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction is enabled by "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation.

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid and HATU in DMF B Add DIPEA A->B C Stir for 10-15 min (Pre-activation) B->C D Add 1-(THP-4-yl)cyclopropanamine C->D E Stir at Room Temp (2-16 h) D->E F Monitor by LC-MS/TLC E->F G Quench with Water F->G H Extract with EtOAc G->H I Purify by Chromatography H->I Product Product I->Product Buchwald_Hartwig_Cycle center Pd(0)L Active Catalyst OA Oxidative Addition center->OA Ar-X AC Amine Coordination & Deprotonation OA->AC R-NH₂, Base RE Reductive Elimination AC->RE RE->center Product (Ar-NHR) Product Ar-NHR ArX Aryl-X Amine R-NH₂ Base Base Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Dissolve Ketone/Aldehyde and Amine in CH₂Cl₂ or DCE B Add Acetic Acid (cat.) A->B C Stir for 30-60 min B->C D Add STAB in portions C->D E Stir at Room Temp (4-24 h) D->E F Monitor by LC-MS/TLC E->F G Quench with sat. NaHCO₃ F->G H Extract with CH₂Cl₂ G->H I Purify by Chromatography H->I Product Product I->Product

Sources

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine as a scaffold for combinatorial libraries.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine: A Spatially-Defined Scaffold for Next-Generation Combinatorial Libraries

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of novel chemical entities with enhanced therapeutic potential has driven a paradigm shift from flat, aromatic molecules towards complex, three-dimensional structures. Sp3-rich scaffolds are at the forefront of this evolution, offering access to previously unexplored chemical space and improved alignment with the intricate topographies of biological targets.[1][2] This guide details the strategic application of this compound, a versatile and sterically defined building block, for the construction of diverse combinatorial libraries. We provide a comprehensive analysis of the scaffold's unique structural attributes, the rationale for its use in biology-oriented synthesis, and detailed, field-tested protocols for its diversification through robust chemical transformations.

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

Modern drug discovery campaigns increasingly recognize the limitations of compound collections dominated by sp2-hybridized, planar molecules. Such libraries often fall short in addressing complex targets like protein-protein interfaces. The strategic incorporation of scaffolds with significant three-dimensional (3D) character is a proven strategy to enhance selectivity, improve physicochemical properties, and unlock novel biological activities.[1][2][3][4]

The this compound scaffold has emerged as a privileged building block for this purpose. It elegantly combines two key structural motifs: a tetrahydropyran (THP) ring and a cyclopropylamine unit. This fusion creates a rigid, non-planar framework with precisely oriented exit vectors, making it an ideal foundation for building libraries of drug-like molecules.[5][6][7]

Scaffold Analysis and Library Design Principles

The utility of this compound stems from its distinct structural and chemical features, which provide a robust framework for rational library design.

  • Structural Features and Their Implications:

    • Tetrahydropyran (THP) Moiety: The oxygen-containing heterocycle is a common feature in natural products and approved drugs. It acts as a hydrogen bond acceptor and often improves aqueous solubility and metabolic stability, key attributes for drug candidates.[8][9] Its chair conformation provides a rigid, predictable orientation for appended substituents.

    • Cyclopropylamine Group: The highly strained three-membered ring introduces significant conformational rigidity, restricting the rotational freedom of attached groups.[5][10] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The primary amine serves as a versatile chemical handle for a multitude of diversification reactions.[5]

    • Inherent 3D-Topology: The orthogonal arrangement of the THP ring and the cyclopropane ring creates a distinct "spiro-like" 3D shape. This allows for the exploration of vectoral space in a way that is not possible with linear or planar scaffolds, enabling the synthesis of compounds that can probe deep or complex binding pockets.

  • Rationale for Library Design: The primary amine of the scaffold is the key diversification point. By leveraging high-throughput parallel synthesis, this single functional group can be reacted with thousands of commercially available building blocks (e.g., carboxylic acids, aldehydes, ketones, sulfonyl chlorides) to rapidly generate large, diverse libraries of novel compounds. This approach aligns with the principles of Biology-Oriented Synthesis (BIOS), which aims to create libraries of natural product-like compounds with a high potential for biological relevance.[3]

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the scaffold itself is valuable. A common conceptual pathway begins with the readily available tetrahydro-4H-pyran-4-one. The key steps involve the introduction of a cyclopropane ring and subsequent functional group manipulation to install the primary amine.

cluster_0 Synthetic Workflow for Scaffold A Tetrahydro-4H-pyran-4-one C Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate A->C Step 1 B Wittig Olefination (e.g., (EtO)2P(O)CH2CO2Et, NaH) E Ethyl 1-azaspiro[2.5]octane-1-carboxylate (Incorrect intermediate name, should be Ethyl spiro[cyclopropane-1,4'-pyran]-2-carboxylate) C->E Step 2 D Cyclopropanation (e.g., Corey-Chaykovsky Reagent) G tert-butyl (spiro[cyclopropane-1,4'-pyran]-2-yl)carbamate E->G Step 3 F Hydrolysis & Curtius Rearrangement 1. NaOH, H2O 2. DPPA, t-BuOH I 1-(Tetrahydro-2H-pyran-4-YL) cyclopropanamine G->I Step 4 H Boc Deprotection (e.g., TFA or HCl)

Caption: Conceptual synthetic workflow for the scaffold.

Protocols for Combinatorial Library Synthesis

The following protocols describe robust, scalable methods for the diversification of the this compound scaffold using parallel synthesis techniques, suitable for a 96-well plate format.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is arguably the most utilized reaction in medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids.[11][12] This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and epimerization.[13]

A. Materials & Reagents

  • Scaffold Stock: 0.5 M solution of this compound in Dimethylformamide (DMF).

  • Carboxylic Acid Library: 0.5 M solutions of diverse carboxylic acids in DMF arrayed in a 96-well plate.

  • Coupling Reagent Stock: 0.55 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Base Stock: 2.0 M solution of N,N-Diisopropylethylamine (DIEA) in DMF.

  • Reaction Vessel: 96-well reaction block with 2 mL wells.

  • Solvent: Anhydrous DMF.

B. Step-by-Step Methodology

  • Dispensing Carboxylic Acids: To each well of the 96-well reaction block, add 100 µL (0.05 mmol, 1.0 equiv) of the appropriate carboxylic acid solution from the library plate.

  • Dispensing Scaffold: Add 100 µL (0.05 mmol, 1.0 equiv) of the scaffold stock solution to each well.

  • Adding Base: Add 50 µL (0.1 mmol, 2.0 equiv) of the DIEA stock solution to each well.

  • Initiating the Reaction: Add 110 µL (0.055 mmol, 1.1 equiv) of the HATU stock solution to each well. The order of addition is critical; the activator (HATU) is typically added last.

  • Reaction Incubation: Seal the reaction block securely. Place the block on an orbital shaker at room temperature (20-25°C) and agitate for 12-16 hours.

  • Reaction Quench & Work-up (Optional): The reaction mixture can often be directly purified. If desired, quench by adding 200 µL of water to each well.

  • Purification: Purify the contents of each well via mass-directed preparative HPLC to yield the final amide products.

  • Analysis: Confirm the identity and purity of each library member using LC-MS.

C. Mechanistic Rationale

The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine of the scaffold. DIEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid formed during the reaction, driving the equilibrium towards product formation.[11][13]

cluster_workflow Amide Library Synthesis Workflow Start Start: 96-Well Plate Step1 Dispense Carboxylic Acid Library (R-COOH) Start->Step1 Step2 Dispense Scaffold (Scaffold-NH2) Step1->Step2 Step3 Add Base (DIEA) Step2->Step3 Step4 Add Activator (HATU) Step3->Step4 Step5 Incubate & React (12-16h, RT) Step4->Step5 Step6 Purify via Prep-HPLC Step5->Step6 Step7 Analyze via LC-MS Step6->Step7 End End: Purified Library (Scaffold-NHCOR) Step7->End

Caption: Parallel synthesis workflow for an amide library.

Protocol 2: Parallel Reductive Amination

Reductive amination is a robust and versatile C-N bond-forming reaction that allows for the coupling of the primary amine scaffold with a vast array of commercially available aldehydes and ketones.[14][15] The one-pot procedure described here uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8]

A. Materials & Reagents

  • Scaffold Stock: 0.5 M solution of this compound in 1,2-Dichloroethane (DCE).

  • Carbonyl Library: 0.5 M solutions of diverse aldehydes or ketones in DCE arrayed in a 96-well plate.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), solid.

  • Additive (Optional): Acetic acid (for accelerating imine formation).

  • Reaction Vessel: 96-well reaction block with 2 mL wells.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

B. Step-by-Step Methodology

  • Dispensing Carbonyls: To each well of the 96-well reaction block, add 100 µL (0.05 mmol, 1.0 equiv) of the appropriate aldehyde or ketone solution.

  • Dispensing Scaffold: Add 100 µL (0.05 mmol, 1.0 equiv) of the scaffold stock solution to each well.

  • Imine Formation: If desired, add 5 µL of acetic acid to each well. Seal the block and allow it to shake for 1 hour at room temperature to facilitate the formation of the intermediate iminium ion.

  • Reduction: Unseal the block and add ~16 mg (0.075 mmol, 1.5 equiv) of solid STAB to each well using a powder dispenser.

  • Reaction Incubation: Reseal the block securely. Place it on an orbital shaker at room temperature (20-25°C) and agitate for 12-18 hours.

  • Reaction Quench: Carefully add 200 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the excess reducing agent and any remaining acid.

  • Extraction & Isolation: The product can be isolated by liquid-liquid extraction or the entire mixture can be concentrated and the residue redissolved in DMSO/Methanol for direct purification.

  • Purification & Analysis: Purify via mass-directed preparative HPLC and analyze the final products by LC-MS.

C. Mechanistic Rationale

The reaction proceeds in two stages within the same pot. First, the primary amine of the scaffold condenses with the carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, a process often catalyzed by mild acid.[14] Second, STAB, being a mild hydride donor, selectively reduces the electrophilic iminium ion much faster than it reduces the starting carbonyl compound, driving the reaction to completion and forming the desired secondary amine product.[8][14]

cluster_workflow Reductive Amination Library Workflow Start Start: 96-Well Plate Step1 Dispense Aldehyde/ Ketone Library (R-CHO) Start->Step1 Step2 Dispense Scaffold (Scaffold-NH2) Step1->Step2 Step3 Imine Formation (1h, RT) Step2->Step3 Step4 Add Reductant (STAB) Step3->Step4 Step5 Incubate & React (12-18h, RT) Step4->Step5 Step6 Quench & Purify Step5->Step6 End End: Purified Library (Scaffold-NH-CH2R) Step6->End

Caption: One-pot parallel reductive amination workflow.

Data Summary and Characterization

The successful synthesis of a combinatorial library relies on robust and high-yielding reactions. The protocols described are optimized for this purpose.

Table 1: Summary of Typical Library Synthesis Parameters

ParameterAmide Bond FormationReductive Amination
Scaffold Equiv. 1.01.0
Building Block Carboxylic Acid (1.0 equiv)Aldehyde/Ketone (1.0 equiv)
Key Reagents HATU (1.1 equiv), DIEA (2.0 equiv)STAB (1.5 equiv)
Solvent DMFDCE
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Time 12-16 hours12-18 hours
Typical Success Rate >85%>80%
Purification Mass-directed Prep-HPLCMass-directed Prep-HPLC

Library Characterization: All final compounds should be characterized to ensure identity, purity, and quantity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for every compound to confirm the molecular weight of the desired product and to assess purity (typically aiming for >95%).

  • NMR (Nuclear Magnetic Resonance): A representative subset of the library (~5%) should be analyzed by ¹H NMR to confirm the structural integrity of the scaffold and successful conjugation of the building block.

Conclusion

This compound is an exemplary scaffold for constructing modern combinatorial libraries aimed at challenging biological targets. Its inherent three-dimensionality, coupled with the synthetic versatility of its primary amine handle, provides a powerful platform for generating structurally diverse and novel compound collections. The robust protocols for amide coupling and reductive amination detailed herein offer reliable and scalable pathways for researchers in drug discovery to rapidly explore new chemical space and accelerate the identification of next-generation therapeutic agents.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science.[Link]

  • Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry.[Link]

  • Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry. Organic Letters.[Link]

  • Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry.[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]

  • Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.[Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery.[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).[Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.[Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health (NIH).[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal.[Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. PubMed.[Link]

Sources

Application Note: A Researcher's Guide to the Development of Selective CB2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cannabinoid receptor 2 (CB2) has emerged as a high-value therapeutic target for a range of pathologies, including inflammatory disorders, chronic pain, and neurodegenerative diseases.[1][2][3] Unlike the cannabinoid receptor 1 (CB1), which is primarily associated with psychoactive effects, the CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells.[1][4][5] This distribution makes selective CB2 receptor agonists an attractive therapeutic strategy, offering the potential to modulate disease processes without the central nervous system side effects linked to CB1 activation.[6][7][8] This guide provides a comprehensive overview of the principles and protocols essential for the discovery and preclinical development of novel, selective CB2 receptor agonists, from initial molecular design considerations to robust in vitro and in vivo characterization.

The CB2 Receptor: Signaling Landscape and Therapeutic Rationale

The CB2 receptor is a Class A G-protein-coupled receptor (GPCR).[8][9] Its activation initiates a cascade of intracellular signaling events that collectively mediate its physiological effects. A thorough understanding of these pathways is critical for designing effective screening assays and interpreting functional data.

Canonical and Non-Canonical Signaling Pathways

Traditionally, the CB2 receptor is known to couple to Gαi/o proteins.[4] Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]

However, the signaling repertoire of the CB2 receptor is more complex. Evidence demonstrates that it can also couple to:

  • Gαs proteins: In certain cellular contexts, such as human leukocytes, CB2 activation can stimulate adenylyl cyclase via Gαs, leading to an increase in cAMP and the subsequent induction of cytokines like IL-6 and IL-10.[5][10]

  • MAPK Pathways: The Gβγ subunits released upon G-protein activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2 and p38.[4][5]

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB2 receptors can recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own distinct signaling cascades.[11]

This multiplicity of pathways opens the door to biased agonism , a phenomenon where a ligand preferentially activates one signaling pathway over others.[11] Developing a biased agonist could allow for the fine-tuning of therapeutic effects while avoiding pathways that might lead to tolerance or unwanted side effects.[11][12]

CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor Gai Gαi/o CB2->Gai Activates Gas Gαs CB2->Gas Activates bArrestin β-Arrestin CB2->bArrestin Recruits Agonist Selective Agonist Agonist->CB2 Binds AC Adenylyl Cyclase (AC) Gai->AC Inhibits MAPK MAPK (ERK, p38) Gai->MAPK Activates (via Gβγ) Gas->AC Stimulates bArrestin->MAPK Scaffolds Internalization Receptor Internalization bArrestin->Internalization cAMP cAMP AC->cAMP Produces

Caption: Simplified CB2 receptor signaling pathways.

Strategies for Designing Selective CB2 Agonists

While some natural and endogenous cannabinoids bind to the CB2 receptor, they are often non-selective.[13] The development of selective synthetic agonists has therefore been a major focus of medicinal chemistry. Most selective CB2 agonists are derived from non-selective compounds through rational drug design.[13][14]

Key strategies include:

  • Scaffold Hopping & Bioisosteric Replacement: Modifying the core chemical structure (scaffold) or replacing functional groups with bioisosteres to alter receptor affinity and selectivity. For example, moving an amide substituent on an indole core or replacing the indole with a 7-azaindole scaffold has been shown to impart significant CB2 selectivity.[6] Similarly, replacing a pyrazole ring with an isoxazole has been used to develop selective ligands from non-selective precursors.[13]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying a lead compound's structure and assessing the impact on CB1 and CB2 receptor affinity and functional activity to build a predictive model for designing more selective molecules.[13][15]

  • Computational Modeling: Utilizing homology models or the published crystal structures of the CB1 and CB2 receptors to perform in silico docking studies, which can predict how a designed molecule will bind and help prioritize candidates for synthesis.[6][16][17]

The primary goal is to achieve a high selectivity index (SI), typically defined as the ratio of CB1 affinity or potency to CB2 affinity or potency (e.g., Ki(CB1)/Ki(CB2)). A higher SI indicates greater selectivity for the CB2 receptor.

In Vitro Characterization Workflow

A tiered, systematic approach is essential for characterizing novel compounds. The workflow progresses from primary binding assays to more complex functional and selectivity assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Advanced Profiling Binding Protocol 3.1 Radioligand Binding (CB1 & CB2) Binding_Out Determine Affinity (Ki) Calculate Selectivity Index Binding->Binding_Out Output cAMP Protocol 3.2 cAMP Assay Binding_Out->cAMP GTP Protocol 3.3 [35S]GTPγS Assay Binding_Out->GTP Func_Out Determine Potency (EC50) & Efficacy (Emax) cAMP->Func_Out GTP->Func_Out Arrestin Protocol 3.4 β-Arrestin Assay Func_Out->Arrestin Arrestin_Out Assess Biased Agonism Potential Arrestin->Arrestin_Out

Caption: Tiered in vitro screening cascade for CB2 agonists.

Protocol 3.1: Primary Screening - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for human CB1 and CB2 receptors and to establish a preliminary selectivity index.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]CP-55,940) for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.[18]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity, non-selective agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Non-specific binding control: CP-55,940 (10 µM).

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM CP-55,940 (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [3H]CP-55,940 diluted in assay buffer to a final concentration of ~1.5 nM.[18]

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Analysis:

    • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Functional Potency - cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of test compounds by quantifying their ability to inhibit adenylyl cyclase activity.

Principle: The CB2 receptor's coupling to Gαi inhibits adenylyl cyclase. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a high basal level of cAMP. The ability of a CB2 agonist to reduce this forskolin-stimulated cAMP level is then measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).[10][19]

Materials:

  • HEK293 or CHO cells stably expressing human CB2 receptors.

  • Stimulation Buffer: HBSS containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of test compounds in stimulation buffer. Also prepare a solution of forskolin in stimulation buffer.

  • Assay:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of test compound dilution to each well.

    • Add 5 µL of forskolin solution (final concentration typically 1-10 µM).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents (e.g., HTRF antibody-d2 and cAMP-k) according to the manufacturer's protocol.

  • Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.

  • Analysis:

    • Convert the raw signal ratio to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a reference full agonist) using a four-parameter logistic fit.

Protocol 3.3: G-Protein Activation - [35S]GTPγS Binding Assay

Objective: To directly quantify agonist-induced G-protein activation at the CB2 receptor.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G-proteins. The amount of incorporated radioactivity is a direct measure of G-protein activation.[13]

Materials:

  • Cell membranes from cells expressing human CB2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [35S]GTPγS (0.1 nM final concentration).

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, add test compounds, cell membranes (~10 µg), and GDP. Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Harvesting: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count using a scintillation counter.

  • Analysis: Determine the EC50 and Emax from a dose-response curve of specific [35S]GTPγS binding versus compound concentration.

Protocol 3.4: β-Arrestin Recruitment Assay

Objective: To assess the ability of compounds to induce the recruitment of β-arrestin 2 to the CB2 receptor, a key indicator of potential biased agonism.

Principle: This protocol utilizes a protein complementation assay, such as Promega's NanoBiT® technology. The CB2 receptor is fused to one subunit of a luciferase enzyme (e.g., SmBiT), and β-arrestin 2 is fused to the other (e.g., LgBiT). Agonist-induced interaction of the two proteins brings the subunits together, reconstituting a luminescent enzyme whose signal can be measured.[20]

Materials:

  • HEK293 cells co-expressing CB2-SmBiT and LgBiT-β-arrestin 2.

  • Assay Medium: Opti-MEM or similar.

  • Nano-Glo® Live Cell Reagent.

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed the engineered cells in a 384-well plate.

  • Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add this to the cells and incubate to allow substrate equilibration.

  • Baseline Reading: Take a baseline luminescence reading.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Kinetic Reading: Immediately begin measuring luminescence kinetically over 60-120 minutes.

  • Analysis: For each concentration, calculate the fold change in luminescence over baseline. Plot this response against the log concentration of the compound to determine the EC50 and Emax for β-arrestin recruitment.

Data Presentation & Interpretation

The data from these in vitro assays should be compiled to build a comprehensive profile for each compound. The selectivity index (SI) is a critical parameter.

Compound IDCB2 Ki (nM)CB1 Ki (nM)CB1/CB2 SI (Binding)CB2 cAMP EC50 (nM)CB2 cAMP Emax (%)
Reference Agonist 2.55.0210.2100
Compound X 1.8>10,000>5,5008.598
Compound Y 25.68,000312150.465
  • Compound X represents an ideal lead: high potency and efficacy at CB2 with outstanding selectivity over CB1.

  • Compound Y is less potent, a partial agonist (Emax < 80%), and has lower (but still significant) selectivity.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic potential and pharmacokinetic properties. Efficacy is often tested in animal models of pain and inflammation.[7][21][22]

Protocol 4.1: Model of Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model

Objective: To evaluate the analgesic effect of a selective CB2 agonist on persistent inflammatory pain.

Principle: A unilateral intraplantar injection of CFA in the hind paw of a rodent induces a localized, long-lasting inflammation characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain.[21]

Materials:

  • Male Sprague-Dawley rats (200-250g).

  • Complete Freund's Adjuvant (CFA).

  • Plantar test apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).

  • Test compound formulated in an appropriate vehicle (e.g., 5% Tween 80 in saline).

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to mechanical stimuli for both hind paws.

  • Induction: Administer a single intraplantar injection of 100 µL of CFA into the right hind paw.

  • Model Development: Allow 24-48 hours for inflammation and pain behaviors to develop. Re-measure responses to confirm the establishment of hyperalgesia/allodynia.

  • Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

  • Post-Dose Assessment: Measure thermal latency and/or mechanical threshold at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Confirmation (Optional): To confirm the effect is CB2-mediated, pre-treat a separate cohort of animals with a selective CB2 antagonist (e.g., SR144528) before administering the test compound.[7]

  • Analysis:

    • Calculate the percent reversal of hyperalgesia/allodynia compared to the vehicle-treated group.

    • Determine the ED50 (effective dose for 50% maximal effect) from the dose-response data.

Conclusion

The development of selective CB2 receptor agonists is a promising field in modern pharmacology. By avoiding the psychoactive effects of CB1 activation, these compounds hold potential for treating a wide array of inflammatory and pain-related conditions.[1][12] A successful development campaign relies on a logical and rigorous screening cascade, starting with binding and functional assays to identify potent and selective leads, followed by advanced profiling for liabilities and biased agonism, and culminating in robust in vivo models to demonstrate therapeutic efficacy. The protocols and strategies outlined in this guide provide a foundational framework for researchers aiming to discover the next generation of CB2-targeted therapeutics.

References

  • Dhomen, B., et al. (2023). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. ACS Chemical Neuroscience. [Link]

  • Howlett, A.C. (2002). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]

  • Kassim, A.A., et al. (2019). Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2024). Cannabinoid receptor 2. Wikipedia. [Link]

  • Patsnap. (2024). What are CB2 modulators and how do they work?. Patsnap Synapse. [Link]

  • Han, S., et al. (2013). Therapeutic utility of cannabinoid receptor type 2 (CB(2)) selective agonists. Journal of Medicinal Chemistry. [Link]

  • Wu, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Advances. [Link]

  • Han, S., et al. (2013). Therapeutic utility of cannabinoid receptor type 2 (CB(2)) selective agonists. Journal of Medicinal Chemistry. [Link]

  • Lu, C., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science. [Link]

  • Jones, R.M., et al. (2018). Selective Cannabinoid Receptor Type 2 (CB2) Agonists: Optimization of a Series of Purines Leading to the Identification of a Clinical Candidate for the Treatment of Osteoarthritic Pain. Journal of Medicinal Chemistry. [Link]

  • Han, S., et al. (2013). Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists. ACS Publications. [Link]

  • Xu, Y., et al. (2021). From a Designer Drug to the Discovery of Selective Cannabinoid Type 2 Receptor Agonists with Favorable Pharmacokinetic Profiles for the Treatment of Systemic Sclerosis. Journal of Medicinal Chemistry. [Link]

  • Wu, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Advances. [Link]

  • Al-Hayali, A. (2021). Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists. AUETD. [Link]

  • Han, S., et al. (2013). Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists. ResearchGate. [Link]

  • Al-Hayali, A. (2021). Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists. ProQuest. [Link]

  • Brown, J.D., et al. (2022). Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening. SLAS Discovery. [Link]

  • Nagarkatti, P., et al. (2009). An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Current Opinion in Investigational Drugs. [Link]

  • Atwood, B.K., et al. (2012). CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold?. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • El-Remessy, A.B., et al. (2020). Cannabinoid Receptor 2 Agonism Demonstrates Therapeutic Potential in Experimental Models of Relevance to Diabetic Retinopathy. Diabetes. [Link]

  • Promega Connections. (2016). Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. Promega Connections Blog. [Link]

  • Li, M., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience. [Link]

  • Liu, C., et al. (2022). Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. Molecules. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]

  • Nakajima, J., et al. (2008). In vitro and in vivo characterization of A-796260: A selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models. ResearchGate. [Link]

  • Schain, M., et al. (2015). CB2 Cannabinoid Receptors in a Mouse Model of A beta Amyloidosis. Journal of Alzheimer's Disease. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This valuable building block is integral in the development of various pharmaceutical agents, and achieving a high yield of pure product is critical.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the lab.

Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence, starting from the readily available Tetrahydro-4H-pyran-4-one.[3][4] A common and effective approach involves the formation of a cyclopropanol intermediate, followed by the introduction of the amine functionality.

A generalized synthetic pathway is outlined below:

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol A->B Kulinkovich Reaction C Intermediate (e.g., Mesylate/Tosylate) B->C Activation of Hydroxyl D This compound C->D Amination (e.g., Gabriel Synthesis)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The Kulinkovich Reaction - Formation of the Cyclopropanol Intermediate

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6][7] In our case, a variation starting from a ketone (Tetrahydro-4H-pyran-4-one) is employed.

Q1: My yield for the Kulinkovich reaction to form 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Kulinkovich reaction can often be traced back to several critical factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Grignard Reagent: The quality of the Grignard reagent (e.g., Ethylmagnesium bromide) is paramount. Ensure it is freshly prepared or properly titrated. Using old or partially decomposed Grignard reagent is a common source of low yields.

    • Titanium Catalyst: Titanium(IV) isopropoxide is sensitive to moisture. Use a freshly opened bottle or a properly stored aliquot.

    • Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is crucial. A common side reaction can occur if the stoichiometry is not optimal.[6]

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature Control: The formation of the reactive titanacyclopropane intermediate is temperature-dependent.[7] Maintain the recommended temperature throughout the addition of reagents and the reaction period.

  • Work-up Procedure:

    • The work-up for the Kulinkovich reaction can be tricky. A careful aqueous workup, often with a mild acid like saturated aqueous NH4Cl, is necessary to quench the reaction and hydrolyze the magnesium and titanium salts to liberate the cyclopropanol product.[8]

Experimental Protocol: Optimized Kulinkovich Reaction

ParameterRecommended ConditionRationale
Starting Material Tetrahydro-4H-pyran-4-one-
Grignard Reagent Ethylmagnesium bromide (EtMgBr)Forms the key titanacyclopropane intermediate.[6]
Catalyst Titanium(IV) isopropoxide (Ti(Oi-Pr)4)Facilitates the formation of the reactive titanium species.[6][7]
Solvent Anhydrous Diethyl ether (Et2O) or THFCommon solvents for Grignard and Kulinkovich reactions.[7]
Temperature 0 °C to room temperatureControlled temperature for intermediate formation and reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the organometallic reagents by moisture.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether.

  • In a separate flask, prepare the titanium catalyst by adding Titanium(IV) isopropoxide to a solution of Ethylmagnesium bromide in diethyl ether at 0 °C.

  • Slowly add the ketone solution to the catalyst mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Kulinkovich_Troubleshooting Start Low Yield in Kulinkovich Reaction Check1 Check Reagent Quality & Stoichiometry Start->Check1 Check2 Verify Anhydrous Conditions Start->Check2 Check3 Optimize Temperature Control Start->Check3 Check4 Refine Work-up Procedure Start->Check4 Solution1 Use fresh/titrated Grignard reagent. Use fresh Ti(Oi-Pr)4. Check1->Solution1 Solution2 Flame-dry all glassware. Use an inert atmosphere (Ar/N2). Check2->Solution2 Solution3 Maintain specified temperatures during additions. Check3->Solution3 Solution4 Use careful quenching with aq. NH4Cl. Check4->Solution4

Caption: Troubleshooting flowchart for the Kulinkovich reaction.

Part 2: Introduction of the Amine Functionality

Once the cyclopropanol is synthesized, the hydroxyl group needs to be converted into an amine. A common and reliable method for this transformation is the Gabriel synthesis, which avoids the over-alkylation often seen with other amination methods.[9][10][11] This typically involves activating the hydroxyl group (e.g., as a mesylate or tosylate) followed by reaction with potassium phthalimide and subsequent deprotection.

Q2: I am having trouble with the Gabriel synthesis step. My yields are low, and I see significant side products. What should I be looking out for?

A2: The Gabriel synthesis is a robust method for preparing primary amines, but there are a few key areas where issues can arise:

  • Activation of the Hydroxyl Group:

    • The conversion of the cyclopropanol to a good leaving group (e.g., mesylate or tosylate) is critical. Ensure complete conversion by using a slight excess of the sulfonyl chloride and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane (DCM). Monitor the reaction by TLC to ensure all the starting alcohol is consumed.

  • SN2 Reaction with Potassium Phthalimide:

    • This is an SN2 reaction, so the choice of solvent is important. A polar aprotic solvent like DMF is often used to accelerate the reaction.[12]

    • Ensure the potassium phthalimide is dry and of good quality.

    • The reaction may require heating to proceed at a reasonable rate.[12]

  • Deprotection to Liberate the Primary Amine:

    • The final step is the cleavage of the N-alkyl phthalimide to release the desired primary amine. This is commonly achieved by reacting with hydrazine (the Ing-Manske procedure) or through acid or base hydrolysis.[9][12][13]

    • Hydrazine is often preferred as it typically proceeds under milder conditions.[9][13] Ensure the reaction goes to completion to avoid contamination of the final product with the phthalimide derivative.

Experimental Protocol: Gabriel Synthesis of the Cyclopropanamine

ParameterRecommended ConditionRationale
Starting Material 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol-
Activation Step Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCMConverts the hydroxyl into a good leaving group.
Amination Step Potassium phthalimide, DMFSN2 displacement of the mesylate by the phthalimide anion.[10]
Deprotection Step Hydrazine hydrate, EthanolCleaves the phthalimide to release the primary amine.[9][13]
Temperature Varies by step (0 °C to reflux)Optimal temperatures for each reaction stage.

Step-by-Step Procedure:

  • Mesylation: Dissolve the cyclopropanol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C and then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Phthalimide Displacement: To the crude mesylate, add potassium phthalimide and DMF. Heat the mixture and monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove DMF and other salts. Extract the product with a suitable organic solvent.

  • Hydrazinolysis: Dissolve the isolated N-alkyl phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: After cooling, an acidic work-up is typically performed to precipitate the phthalhydrazide byproduct. The aqueous layer containing the protonated amine is then basified and extracted with an organic solvent. The final product can be purified by distillation or crystallization of a salt (e.g., HCl salt).

Gabriel_Synthesis_Workflow A 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol B Activation (Mesylation) A->B MsCl, TEA C N-Alkylation with Potassium Phthalimide B->C K-Phthalimide, DMF D Deprotection (Hydrazinolysis) C->D N2H4·H2O, EtOH E This compound D->E Work-up & Purification

Caption: Workflow for the Gabriel synthesis step.

Part 3: Purification and Characterization

Q3: I am struggling to purify the final product. What are the best methods for obtaining high-purity this compound?

A3: Purification of the final amine can be challenging due to its basicity and potential for co-elution with related impurities. Here are some strategies:

  • Acid-Base Extraction: A standard work-up for amines involves an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: While sometimes challenging for amines, silica gel chromatography can be effective. It is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in the eluent, to prevent streaking and improve the separation. A common eluent system is a gradient of methanol in dichloromethane with a small percentage of triethylamine.

  • Crystallization of a Salt: For highly pure material, forming a salt of the amine (e.g., the hydrochloride or maleate salt) and recrystallizing it can be a very effective purification method. The free base can then be regenerated by treatment with a base.

  • Distillation: If the amine is a liquid and thermally stable, distillation under reduced pressure can be an excellent method for purification on a larger scale.

Comparative Table of Purification Methods

MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Good for removing neutral impurities. Scalable.May not remove basic impurities.Initial crude purification.
Column Chromatography Good for separating closely related impurities.Can be slow and require significant solvent. Amines can streak on silica.Small to medium scale purification.
Crystallization of a Salt Can provide very high purity material.Requires finding a suitable salt and crystallization conditions. Adds extra steps.Obtaining analytical grade material.
Distillation Excellent for removing non-volatile impurities. Scalable.Requires the compound to be thermally stable and have a suitable boiling point.Large scale purification of liquids.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Grokipedia.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Gabriel Synthesis (Ing-Manske Procedure). (n.d.). In Name Reactions in Organic Synthesis.
  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2025).
  • Vulcanchem. (n.d.). 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (S)
  • Google P
  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Reddit. (2025).
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Reddit. (2025).
  • Longdom Publishing. (n.d.).
  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
  • Johns Hopkins University. (2015). Design and synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a selective serotonin 2C agonist This Letter is dedicated to the lasting memory of Harry H. Wasserman, a connoisseur of heterocycles. Tetrahedron Letters.
  • National Institutes of Health. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.
  • ChemScene. (n.d.). 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • BLDpharm. (n.d.). 1339784-36-9|(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)methanamine.
  • Master Organic Chemistry. (2023).
  • PubMed. (2025). Advances in the Synthesis of Cyclopropylamines.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • ChemicalBook. (n.d.). 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyran derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of these valuable heterocyclic compounds. The pyran scaffold is a fundamental structural motif in numerous natural products and pharmaceuticals, making its efficient and selective synthesis a critical endeavor.[1] This resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Part 1: General Troubleshooting in Pyran Synthesis

This section addresses broad issues such as low yields and complex product mixtures that can occur across various synthetic routes to pyrans.

Q1: My pyran synthesis is resulting in a low overall yield. What are the general factors I should investigate first?

A1: Low yields in pyran cyclization reactions are a frequent challenge and can often be traced back to fundamental experimental parameters before delving into more complex side reactions. A systematic approach to troubleshooting is essential.[2]

Core Checklist for Yield Optimization:

  • Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can have a significant impact on the reaction outcome, potentially inhibiting the catalyst or participating in unwanted side reactions.[2] Always use reagents of appropriate purity and ensure solvents are dry and freshly distilled if necessary.

  • Reaction Setup and Inert Atmosphere: Many catalysts used in pyran synthesis, particularly organometallic complexes, are sensitive to air and moisture. Ensure your glassware is meticulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if required by the specific methodology.[2]

  • Stoichiometry and Reagent Addition: Inaccurate measurement of reagents can lead to incomplete conversion or an increase in side products.[2] For multi-component reactions, the order of addition can also be critical to favor the desired reaction pathway.

  • Reaction Time and Temperature: These are two of the most critical parameters influencing reaction yield. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of thermodynamic side products. Similarly, the reaction temperature should be carefully controlled, as higher temperatures can sometimes promote undesired elimination or rearrangement pathways.[3][4]

Q2: I am observing a complex mixture of products with significant side product formation. How can I begin to identify the unwanted products and minimize them?

A2: The formation of multiple products indicates a lack of selectivity in your reaction. The first step is to identify the structures of the major side products, which will provide clues about the competing reaction pathways.

Troubleshooting Workflow for Complex Mixtures:

Caption: Common reaction pathways in hetero-Diels-Alder reactions.

Troubleshooting HDA Reactions:

  • Poor Regio- and Diastereoselectivity: The formation of regioisomers or diastereomers can be a significant issue. [5]The use of Lewis acid catalysts can enhance both the rate and the selectivity of the reaction by coordinating to the heterodienophile, lowering its LUMO energy, and fixing its conformation.

  • Polymerization: Electron-rich dienes and activated dienophiles can be prone to polymerization, especially at higher temperatures. Consider using a polymerization inhibitor, lowering the reaction temperature, or slowly adding one reactant to the other to maintain a low instantaneous concentration.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures. [6]If you suspect product decomposition upon prolonged heating, try running the reaction at a lower temperature for a longer time.

  • Competing Ene Reaction: In some cases, an ene reaction can compete with the [4+2] cycloaddition, particularly when the dienophile has an allylic hydrogen. The choice of catalyst and reaction conditions can often be tuned to favor the desired HDA pathway.

Q6: During my Prins cyclization, I'm observing products other than the expected tetrahydropyran. What are common side products and how can I avoid them?

A6: The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a classic method for tetrahydropyran synthesis. [7][8]However, the reaction proceeds through a key oxocarbenium ion intermediate, which can be trapped by different nucleophiles or undergo rearrangement, leading to a variety of products. [9][10] Common Side Products in Prins Cyclization:

  • Allylic Alcohols: These can form via an ene-type reaction pathway or through elimination from the carbocation intermediate. [8]* Elimination Products (Dihydropyrans): Loss of a proton from an intermediate can lead to the formation of a dihydropyran.

  • Tetrahydrofuran Derivatives: A competing 5-exo-tet cyclization can sometimes lead to the formation of five-membered rings, although this is generally less favored for homoallylic alcohols. [11]* 2-oxonia-Cope Rearrangement: This rearrangement can lead to side-chain exchange products and racemization, complicating the stereochemical outcome. [11] Strategies to Favor Tetrahydropyran Formation:

  • Choice of Acid Catalyst: Both Lewis and Brønsted acids can be used, and the choice can significantly affect the product distribution. [7][8]Screening different acids (e.g., TMSOTf, SnCl4, InCl3, HReO4) is recommended. [10][12]* Solvent and Nucleophile: The reaction medium is critical. Using a nucleophilic solvent or adding an external nucleophile (like in the Prins-Ritter reaction for amido-tetrahydropyrans) can effectively trap the desired intermediate. [11]* Temperature: As with many reactions, lower temperatures can help suppress side reactions like elimination and rearrangement. [9]

Q7: I am attempting to synthesize a 2H-pyran, but the product is unstable and I'm isolating an open-chain dienone instead. Why is this happening and how can I favor the cyclic form?

A7: The instability of the 2H-pyran ring is a well-documented challenge. [13][14][15]It often exists in a reversible equilibrium with its valence isomer, an open-chain (Z)-dienone, via a 6π-electrocyclization reaction. [13][14]

Sources

Technical Support Center: Optimization of N-alkylation of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis and optimization of this important structural motif. The unique sterically hindered environment of the cyclopropylamine adjacent to the bulky tetrahydropyran group presents specific challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the N-alkylation of this compound.

Q1: My reductive amination reaction to synthesize the N-alkylated product is showing low yield. What are the primary causes and how can I improve it?

Low yields in the reductive amination of this compound are a common challenge, often stemming from inefficient iminium ion formation or premature reduction of the carbonyl compound.[1] The steric hindrance from both the cyclopropane and tetrahydropyran rings can significantly slow down the initial condensation with the aldehyde or ketone.

Troubleshooting Steps:

  • Optimize Reaction pH: The formation of the imine/iminium ion intermediate is crucial and is typically favored under mildly acidic conditions (pH 4-6).[1] If the reaction medium is too acidic, the primary amine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl group of the alkylating agent won't be sufficiently activated for nucleophilic attack.[1]

    • Recommendation: Use acetic acid as a catalyst to maintain the optimal pH range.[2]

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations due to its mild and selective nature.[3] It rapidly reduces the in situ formed iminium ion, minimizing the formation of alcohol byproducts that can occur with less selective reagents like sodium borohydride (NaBH₄).[3] STAB is also less toxic than sodium cyanobohydride (NaBH₃CN).[3]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic.[2] If used, careful pH control (pH 6-7) is necessary to avoid the release of hydrogen cyanide gas and to prevent the reduction of the starting carbonyl.[2]

    • Sodium Borohydride (NaBH₄): This reagent is generally not recommended for one-pot reductive aminations as it can readily reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1][4] If it must be used, the imine should be pre-formed and isolated before the addition of NaBH₄.[2]

  • Reaction Time and Temperature: Given the steric hindrance of the substrates, extended reaction times or a moderate increase in temperature may be necessary to drive the reaction to completion.[1]

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[5] Excessive heat can lead to the formation of side products.[1]

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone can help to push the equilibrium towards imine formation.[5] However, a large excess of the amine should be avoided as it can complicate purification.[1]

Q2: I am observing significant amounts of over-alkylation (dialkylation) in my direct N-alkylation reaction with an alkyl halide. How can I promote mono-alkylation?

Direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium salts.[6][7] This is because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[6]

Strategies to Promote Mono-alkylation:

  • Use a Large Excess of the Amine: Employing a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation. However, this can make product purification challenging.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.[5]

  • Choice of Base: The base is crucial for neutralizing the acid generated during the reaction.[8]

    • Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) to minimize side reactions.[9] Common inorganic bases like potassium carbonate (K₂CO₃) can also be effective.[8]

  • Consider Reductive Amination: As discussed in Q1, reductive amination is a superior method for achieving selective mono-alkylation and avoiding the issue of over-alkylation.[6][10]

Q3: My N-alkylation reaction is sluggish or not proceeding to completion. What factors should I investigate?

A stalled or slow N-alkylation reaction can be attributed to several factors, particularly when dealing with sterically hindered substrates.

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed sterics Evaluate Steric Hindrance start->sterics reagent Check Alkylating Agent Reactivity sterics->reagent Sterics addressed temp_time Increase Temperature & Prolong Reaction Time sterics->temp_time High hindrance conditions Assess Reaction Conditions reagent->conditions Reactivity addressed change_lg Switch to Alkyl Iodide or Triflate reagent->change_lg Poor leaving group solvent_base Optimize Solvent Polarity & Base Strength conditions->solvent_base Suboptimal solvent/base end Reaction Optimized temp_time->end Monitor Progress change_lg->end Monitor Progress solvent_base->end Monitor Progress

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Detailed Investigation Points:

  • Steric Hindrance: The cyclopropylamine moiety is already sterically demanding. If the alkylating agent is also bulky, the Sₙ2 reaction will be significantly slower.[11]

    • Solution: Increase the reaction temperature to provide sufficient activation energy to overcome the steric barrier. Consider using a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] Also, be prepared for longer reaction times.[11]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a critical role.

    • Reactivity Order: R-I > R-OTf > R-Br > R-Cl.

    • Solution: If using an alkyl chloride or bromide, switching to the corresponding iodide or triflate will significantly increase the reaction rate.[11]

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate by stabilizing the transition state.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation, leaving the nucleophile (the amine) more reactive.[12]

    • Polar Protic Solvents: Solvents like water, methanol, and ethanol can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the reaction.[13]

  • Base Strength: The base must be strong enough to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral, nucleophilic amine.[7]

    • Solution: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, cesium carbonate, or an organic base like triethylamine (TEA) or DIPEA.[8]

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for the selective mono-N-alkylation of this compound.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Acetic Acid (1.0 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.5 M solution)

Procedure:

  • To a solution of this compound and the aldehyde or ketone (1.1 eq.) in DCM, add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extract the aqueous layer with DCM or ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[5]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) DCM, DCE, THF[4]Mild, highly selective for iminium ions, broad functional group tolerance.[2][3]Water-sensitive.[4]
NaBH₃CN Methanol[4]Effective for a wide range of substrates.Highly toxic, byproducts are toxic.[2]
NaBH₄ Methanol, Ethanol[4]Inexpensive, readily available.Can reduce starting aldehydes/ketones, less selective.[1][4]

Table 2: Influence of Solvent on N-Alkylation (Sₙ2) Reaction Rate

Solvent TypeExamplesEffect on Sₙ2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileIncreases RateSolvates the cation, leaving the amine nucleophile "bare" and more reactive.[12]
Polar Protic Water, Methanol, EthanolDecreases RateSolvates the amine nucleophile through hydrogen bonding, reducing its reactivity.[13]
Non-polar Toluene, HexaneSlow RatePoor solubility of amine salts and poor stabilization of the transition state.

Logical Relationships and Workflows

G start Goal: N-alkylation of 1-(THP-4-yl)cyclopropanamine method Choose Alkylation Method start->method direct_alk direct_alk method->direct_alk Direct Alkylation (Alkyl Halide) red_amin red_amin method->red_amin Reductive Amination (Aldehyde/Ketone) overalkylation overalkylation direct_alk->overalkylation Risk of Over-alkylation optimize_direct Control Stoichiometry Use Hindered Base Slow Addition direct_alk->optimize_direct Optimize selective selective red_amin->selective Generally Selective for Mono-alkylation optimize_red Optimize pH (4-6) Use STAB as Reducing Agent red_amin->optimize_red Optimize purification Purification (Column Chromatography, Acid-Base Extraction) optimize_direct->purification Purification optimize_red->purification Purification product product purification->product Final Product

Caption: Decision workflow for N-alkylation of the target amine.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reduction in Organic Chemistry (pp. 201-216). American Chemical Society. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844-847. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. Reagent Guides. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 249-257. [Link]

  • LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Kumar, S., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Singh, V., et al. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to 3-(3-Oxo-3-arylpropyl)quinazolinones. ChemistrySelect, 8(33). [Link]

  • Chemistry Solution. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. [Link]

  • Google P
  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. [Link]

  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. ucalgary.ca. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Reagent Guides. [Link]

  • Google Patents. (1945).
  • de la Torre, M. C., & Sierra, M. A. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(10), 1633. [Link]

  • Anderson, N. C., & Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1638-1644. [Link]

  • ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic-chemistry.org. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

Sources

Technical Support Center: Scale-Up Production of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable building block from the laboratory bench to pilot and manufacturing scales. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and process experience.

Overview of Synthetic Strategy & Core Challenges

The synthesis of this compound typically originates from Tetrahydro-4H-pyran-4-one. The overall strategy involves two critical transformations: the formation of the spiro-cyclopropane ring and the subsequent introduction of the primary amine. While straightforward on paper, scaling this process introduces significant hurdles related to reagent handling, reaction control, impurity profiles, and final product isolation.

The generalized synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Tetrahydro-4H-pyran-4-one Step1 Cyclopropanation Start->Step1 Intermediate Spiro-cyclopropanol or related intermediate Step1->Intermediate Step2 Functional Group Transformation Intermediate->Step2 Intermediate2 Cyclopropyl Carboxylic Acid or Azide Intermediate Step2->Intermediate2 Step3 Amination Intermediate2->Step3 FinalProduct 1-(Tetrahydro-2H-pyran-4-YL) cyclopropanamine Step3->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during scale-up in a practical question-and-answer format.

Starting Material & Cyclopropanation

Question: We are seeing inconsistent yields and byproduct formation during the cyclopropanation of Tetrahydro-4H-pyran-4-one. What are the likely causes?

Answer: This is a common issue when moving from small to large scale. The success of cyclopropanation, often a variation of the Simmons-Smith or Kulinkovich reaction, is highly sensitive to several factors:

  • Reagent Quality and Stoichiometry: On a large scale, the quality and precise stoichiometry of reagents like diethylzinc, diiodomethane, or titanium isopropoxide and Grignard reagents are paramount. Ensure all reagents are freshly titrated and handled under strictly anhydrous conditions. The use of absolute solvents, while challenging at scale, is often non-negotiable[1].

  • Thermal Management: These reactions are often exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and reagent decomposition. A robust reactor cooling system and controlled, slow addition of reagents are critical.

  • Mixing Efficiency: In large vessels, poor agitation can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent conversion and the formation of impurities. Ensure the reactor's mixing capabilities are sufficient for the viscosity and density of the reaction mass.

  • Quenching Procedure: The quench step must be carefully designed to handle any unreacted, pyrophoric reagents safely and to avoid product degradation. A slow, controlled quench into a cooled, buffered aqueous solution is advisable.

Question: What are the primary side reactions to be aware of during cyclopropanation?

Answer: The primary competing reactions depend on the specific method used. For a titanium-mediated cyclopropanation (Kulinkovich reaction), the most common side product is the pinacol coupling dimer of the starting ketone.

Side_Reactions Ketone Tetrahydro-4H-pyran-4-one Reagents {Ti(OiPr)4 + EtMgBr} Desired_Product Desired Pathway 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol Reagents->Desired_Product Controlled Temp. Side_Product Side Reaction Pinacol Coupling Dimer Reagents->Side_Product Excess Temp. Poor Mixing

Caption: Competing pathways during titanium-mediated cyclopropanation.

To minimize this, maintain strict temperature control (typically below room temperature) and ensure the Grignard reagent is added slowly to the mixture of ketone and titanium catalyst.

Amination and Intermediate Handling

Question: Our process involves a Curtius rearrangement. What are the major safety and purity challenges at scale?

Answer: The Curtius rearrangement is an effective method for converting a carboxylic acid to a primary amine, but it involves a high-energy azide intermediate, which poses significant scale-up risks[2].

  • Safety: Acyl azides can be thermally unstable and potentially explosive[2]. It is critical to:

    • Avoid isolating the acyl azide intermediate. Whenever possible, generate and consume it in situ.

    • Maintain strict temperature control throughout the reaction and rearrangement steps.

    • Avoid contact with heavy metals and strong acids, which can catalyze decomposition.

    • Conduct thorough thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture before scaling.

  • Purity: A common impurity is the formation of the corresponding urea byproduct. This occurs if the isocyanate intermediate reacts with the product amine. To mitigate this, consider a two-phase reaction system where the isocyanate is hydrolyzed to the amine in a separate aqueous phase, minimizing contact with already-formed product.

Question: The intermediate product after the functional group transformation is an oil, making it difficult to purify. What should we do?

Answer: Relying on column chromatography for multi-kilogram production is generally not economically viable due to high solvent consumption and time[1]. The preferred industrial method is crystallization[1].

  • Strategy 1: Direct Crystallization: Even for oils, a thorough solvent screening can sometimes identify a system (or anti-solvent) that will induce crystallization.

  • Strategy 2: Salt Formation: If the intermediate is an acid or a base, forming a salt can dramatically improve its crystallinity. For a carboxylic acid intermediate, screening a variety of amine bases (e.g., dicyclohexylamine, t-butylamine) can yield a highly crystalline, easily filterable salt.

  • Strategy 3: Telescoping: If purification remains elusive, evaluate the possibility of "telescoping" the crude, oily intermediate directly into the next step. This requires that the impurities do not interfere with the subsequent reaction chemistry. This approach can save significant time and resources but demands a robust understanding of the impurity profile.

Final Product Purification and Quality Control

Question: How can we purify the final amine product without using chromatography?

Answer: As with oily intermediates, the most scalable purification method for the final amine is through salt formation and crystallization.

  • Salt Screening: Dissolve the crude amine base in a suitable solvent (e.g., isopropanol, ethyl acetate, acetonitrile). Screen a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to find a salt that crystallizes with high purity and yield.

  • Recrystallization: Once a suitable salt is identified, optimize the recrystallization process by evaluating different solvent systems, cooling profiles, and seeding strategies to control particle size and maximize impurity rejection.

  • Base Liberation (if required): If the free base is required, the purified salt can be dissolved in water and treated with an inorganic base (e.g., NaOH, K₂CO₃), followed by extraction of the free amine into an organic solvent and subsequent concentration.

Question: What is a standard set of analytical methods for final product release?

Answer: A comprehensive analytical package is required to ensure the identity, strength, quality, and purity of the final product, in line with regulatory expectations[3][4].

Analytical Method Purpose Typical Acceptance Criteria
¹H and ¹³C NMR Confirms the chemical structure and identity.Spectrum conforms to the reference standard.
HPLC-UV/CAD Determines purity and quantifies impurities.Purity ≥ 99.0%; Individual unknown impurity ≤ 0.10%.
LC-MS / GC-MS Identifies known and unknown impurities and residual solvents.No significant new impurity peaks compared to reference. Residual solvents below ICH limits.
Titration Provides an accurate assay of the amine content.98.0% - 102.0% of theoretical value.
Karl Fischer Titration Measures water content.Typically ≤ 0.5% w/w.

Key Experimental Protocols

Protocol 3.1: Scalable Purification via HCl Salt Formation

This protocol provides a general methodology for the purification of this compound free base.

  • Dissolution: Charge the crude amine (1.0 eq) to a suitable reactor, followed by isopropanol (IPA, ~5-10 volumes). Agitate until a complete solution is achieved.

  • Acidification: Slowly add a solution of HCl in IPA (e.g., 3 M solution, 1.05 eq) to the stirred solution. Maintain the temperature at 20-25 °C. Precipitation of the hydrochloride salt should be observed.

  • Slurry & Aging: Stir the resulting slurry at 20-25 °C for a minimum of 2 hours to allow for complete crystallization.

  • Isolation: Filter the solid product and wash the filter cake with cold IPA (~2 volumes) to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) until the solvent content meets specifications.

Protocol 3.2: HPLC Purity Method

This is a representative method for assessing the purity of the final product. Method development and validation are required for specific applications.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 3 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm, or Charged Aerosol Detector (CAD)
Injection Volume 5 µL

Concluding Remarks

The successful scale-up of this compound requires a proactive approach to identifying and mitigating potential challenges. Key areas of focus must include rigorous control of reaction parameters, avoidance of chromatography through the development of robust crystallization procedures, and a deep understanding of the process's safety profile. This guide serves as a foundational resource to support your development efforts and facilitate a smooth transition from lab to plant.

References

  • Google Patents. WO 2020/039025 A1.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Taylor & Francis Online. Analytical methods – Knowledge and References. Available from: [Link]

  • PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • MDPI. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • PubMed. Assessment of the Quality and Structural Integrity of a Complex Glycoprotein Mixture Following Extraction From the Formulated Biopharmaceutical Drug Product. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of Tetrahydropyran (THP)-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyran (THP)-containing compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of these widely used molecules, particularly THP-protected alcohols. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your research and development workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with THP-containing compounds, providing explanations for the underlying causes and actionable solutions.

Question 1: I observed unexpected cleavage of my THP-protected alcohol during a reaction that was supposed to be non-acidic. What could be the cause?

Answer:

This is a common and often perplexing issue. While THP ethers are known for their stability in basic and neutral conditions, their acid lability is exceptionally high, and trace amounts of acid can be sufficient to cause partial or complete deprotection.[1] Here are the most likely culprits and how to address them:

  • Acidic Impurities in Reagents or Solvents:

    • Catalysts: Certain catalysts, particularly palladium on carbon (Pd/C), can contain residual acidic impurities (e.g., HCl from the manufacturing process) that lead to THP ether cleavage during hydrogenation reactions.[2] This is not a true hydrogenolysis but an acid-catalyzed solvolysis.

    • Chromatography Media: Silica gel is inherently acidic and can cause deprotection of sensitive THP ethers during column chromatography. This can lead to streaking, low recovery of the desired product, and the appearance of the unprotected alcohol in your fractions.[3]

    • Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Deuterated chloroform (CDCl₃) used for NMR analysis is also often slightly acidic and can cause degradation of the sample over time.[3]

  • Self-Generated Acidity:

    • Some reactions can generate acidic byproducts. For example, the hydrogenolysis of a phosphate phenol ether has been shown to release a phosphoric diester whose inherent acidity was sufficient to cleave a THP group in situ.[4]

Solutions and Preventative Measures:

IssueRecommended ActionCausality Explained
Pd/C Catalyzed Deprotection 1. Wash the Pd/C catalyst with an aqueous solution of a mild base like NaHCO₃, followed by water and your reaction solvent before use. 2. Add a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to the reaction mixture to neutralize any trace acids.[2]This neutralizes residual acidic species on the catalyst surface, preventing the protonation of the THP ether that initiates cleavage.
Silica Gel-Induced Cleavage 1. Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base (e.g., 1-2% triethylamine). 2. Use alternative, less acidic stationary phases like alumina (neutral or basic grade) or florisil for purification.Adding a base deactivates the acidic silanol groups on the silica surface, preventing them from acting as a solid-phase acid catalyst during chromatography.[3]
Acidic Solvents 1. Pass solvents like DCM through a plug of basic alumina before use. 2. For NMR analysis of sensitive compounds, consider using a non-acidic deuterated solvent like benzene-d₆ or acetone-d₆.[3]This removes acidic impurities from the solvent, preserving the integrity of the THP-protected compound during the reaction or analysis.
Question 2: My THP deprotection reaction is sluggish or incomplete under standard mild acidic conditions. How can I facilitate the cleavage?

Answer:

While THP ethers are generally easy to remove, several factors can hinder their cleavage. Understanding these can help you optimize your deprotection strategy.

  • Steric Hindrance: THP ethers of sterically hindered alcohols (e.g., tertiary alcohols) can be more resistant to hydrolysis. The approach of the acid catalyst and the subsequent attack of the nucleophile (solvent) can be impeded. In fact, the formation of THP ethers is often limited to primary and secondary alcohols due to the steric bulk of tertiary alcohols.[5]

  • Insufficiently Acidic Conditions: The specific pKa of the acid catalyst and the pH of the medium are critical. Milder acids like pyridinium p-toluenesulfonate (PPTS) require higher temperatures or longer reaction times compared to stronger acids like p-toluenesulfonic acid (TsOH) or HCl.[6]

  • Solvent Effects: The choice of solvent plays a crucial role. Protic, nucleophilic solvents like methanol or water are required to trap the carbocation intermediate formed during cleavage.[6] Aprotic solvents like DCM alone will not facilitate the reaction effectively.

Troubleshooting Steps:

  • Increase Catalyst Strength or Concentration: If using a mild acid like PPTS or acetic acid, consider switching to a stronger acid such as TsOH, sulfuric acid, or HCl in a suitable solvent.[1]

  • Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate a sluggish deprotection, in accordance with the Arrhenius equation which relates reaction rate to temperature.[7]

  • Optimize the Solvent System: Ensure a protic, nucleophilic solvent is present. A mixture like acetic acid/THF/water (e.g., 4:2:1) is often effective.[1] For substrates sensitive to water, an alcohol like methanol or ethanol can be used in a process called transacetalization.[6]

  • Consider a Lewis Acid: Lewis acids such as MgBr₂, TiCl₄, or bismuth triflate can also effectively catalyze the cleavage of THP ethers, sometimes under milder conditions that are compatible with other acid-sensitive functional groups.[4][8]

Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation pathway for THP ethers?

    • A: The most significant degradation pathway is acid-catalyzed hydrolysis.[6] This reaction proceeds via protonation of the ether oxygen adjacent to the anomeric carbon, followed by cleavage to form the parent alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile, typically the solvent (water or an alcohol), to ultimately yield 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form).[9]

  • Q: How stable is the tetrahydropyran ring itself to other forms of degradation?

    • A: The saturated THP ring is generally quite stable. However, under strong oxidative conditions, it can undergo degradation. Studies on THP-derivatives used as solvents have shown that degradation can be initiated by C-H abstraction, particularly at the C2 position adjacent to the ring oxygen.[10] This can lead to the formation of hydroperoxides and eventual ring-opening to form products like hydroxy acids or dicarboxylic acids.

  • Q: How should I store my THP-containing compound to ensure long-term stability?

    • A: Given their high sensitivity to acid, THP-containing compounds should be stored in a cool, dry place, away from any acidic materials or vapors. Ensure containers are tightly sealed. For long-term storage, especially of valuable intermediates, storing under an inert atmosphere (nitrogen or argon) can prevent potential oxidative degradation.

  • Q: My NMR spectrum of a THP-protected alcohol is very complex. Why is that?

    • A: The protection of a chiral alcohol with 3,4-dihydropyran introduces a new stereocenter at the anomeric carbon (C2) of the THP ring. This results in the formation of a mixture of diastereomers.[8] Since diastereomers have distinct physical and spectroscopic properties, this often leads to a duplication of signals in the NMR spectrum, making it appear complex. The protons on the THP ring itself (a six-membered ring in a chair conformation) also form a complex spin system, further complicating the spectrum.[4]

Forced Degradation and Stability Assessment: Experimental Protocols

For professionals in drug development, understanding the intrinsic stability of a THP-containing active pharmaceutical ingredient (API) is crucial. Forced degradation studies are performed to identify potential degradation products and develop stability-indicating analytical methods, as outlined in ICH guidelines Q1A(R2) and Q1B.[11][12]

Here are detailed protocols for conducting a forced degradation study on a hypothetical THP-protected compound.

General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of THP-Compound B Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Prepare Control Sample (Protected from stress) A->C D Incubate Samples at Defined Time Points B->D C->D E Withdraw Aliquots D->E F Neutralize (if necessary) E->F G Analyze by Stability-Indicating Method (e.g., LC-MS) F->G H Identify & Quantify Degradants G->H I Determine Degradation Pathway H->I J Validate Analytical Method H->J

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Stability (Acid and Base Stress)

Objective: To assess the susceptibility of the THP-containing compound to acid and base-catalyzed hydrolysis.

Materials:

  • THP-protected compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable co-solvent

  • 0.1 M HCl and 0.1 M NaOH for neutralization

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the THP-compound at a concentration of ~1 mg/mL in a 1:1 mixture of ACN and water.

  • Acid Hydrolysis:

    • In a volumetric flask, mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • In a separate flask, mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C and withdraw/neutralize aliquots as described for acid hydrolysis (neutralize with 0.1 M HCl).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Quantify the parent compound and any degradation products.

Expected Outcome: Significant degradation is expected under acidic conditions, yielding the parent alcohol and 5-hydroxypentanal.[6] THP ethers are generally stable to base, so minimal to no degradation is expected under basic conditions.[8]

Protocol 2: Oxidative Stability

Objective: To determine the compound's stability in the presence of an oxidizing agent.

Materials:

  • THP-protected compound stock solution (as in Protocol 1)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂) solution

Procedure:

  • Sample Preparation: In a volumetric flask, mix equal volumes of the stock solution and 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze the samples directly by HPLC-UV/MS.

Expected Outcome: While the THP acetal linkage is generally stable to oxidation, the THP ring itself or other parts of the molecule may be susceptible. Potential degradation could involve hydroxylation or oxidative cleavage of the THP ring.[10]

Protocol 3: Thermal and Photolytic Stability

Objective: To evaluate the impact of heat and light on the compound's stability.

Materials:

  • Solid THP-protected compound

  • ICH-compliant photostability chamber with both cool white fluorescent and near-UV lamps

  • Temperature-controlled oven

Procedure:

  • Thermal Stability:

    • Place a thin layer of the solid compound in a vial.

    • Store the vial in an oven at an elevated temperature (e.g., 80°C).

    • Sample at time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

  • Photostability (ICH Q1B):

    • Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[12]

    • A control sample should be wrapped in aluminum foil to protect it from light and exposed alongside the test sample to measure thermal degradation in the chamber.

    • Analyze the exposed and control samples.

Expected Outcome: THP-containing compounds are generally thermally stable, but high temperatures could potentially induce decomposition. Photolytic degradation pathways are compound-specific but could involve radical mechanisms.

Illustrative Data Summary

The results of a forced degradation study can be summarized as follows:

Stress ConditionTime% Assay of Parent Compound% Degradation Product 1 (Alcohol)% Total Degradation
0.1 M HCl @ 60°C 0 hr100.00.00.0
4 hr85.214.514.8
24 hr45.753.154.3
0.1 M NaOH @ 60°C 24 hr99.5< 0.10.5
3% H₂O₂ @ RT 48 hr98.9< 0.11.1
Heat @ 80°C 7 days99.2< 0.10.8
Light (ICH Q1B) -99.6< 0.10.4

Degradation Pathway Visualizations

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed deprotection of a THP ether.

Potential Degradation Pathway: Oxidative Cleavage

G A THP Ring B C2 Radical A->B H-abstraction (e.g., by RO•) C Hydroperoxide Intermediate B->C + O₂ D Hemiacetal C->D Reduction/Rearrangement E Ring-Opened Products (e.g., 5-hydroxy-pentanoic acid) D->E Further Oxidation

Caption: Postulated oxidative degradation pathway of the THP ring.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • Kocienski, P. J., & Whitby, R. J. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(42), 7699-7701.
  • PubChem. (n.d.). 5-Hydroxypentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Stability testing protocols.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Health Canada. (2003). Stability Testing of Existing Drug Substances and Products. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • IKEV. (n.d.). ICH Q1B Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Testing Laboratory. (n.d.). ICH Q1B Photostability Testing.
  • Homework.Study.com. (n.d.). A primary or secondary alcohol can be protected by conversion to its tetrahydropyranyl (THP)....
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 178-187.
  • Zhang, Z., & Dong, Y. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (3), 152-153.
  • Hofrichter, M., & Ullrich, R. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 72(7), 4809-4817.
  • Common Organic Chemistry. (n.d.). THP Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • El-hadi, M. F. (2014). A Mechanistic and Experimental Study of the Diethyl Ether Oxidation. International Journal of ChemTech Research, 6(12), 5025-5040.
  • Chem Help ASAP. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.
  • Guidechem. (n.d.). 4221-03-8 5-HYDROXYPENTANAL.
  • Li, Z., & Stahl, S. S. (2014). Dehydrogenative α‑Oxygenation of Ethers with an Iron Catalyst. Journal of the American Chemical Society, 136(22), 7776-7779.
  • American Chemical Society. (n.d.).
  • Bock, C., & Diekmann, H. (1996). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 62(10), 3729-3734.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry.
  • NROChemistry. (n.d.). Protection of Alcohols.
  • ResolveMass. (2025, November 5).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • Bitesize Bio. (2025, May 20). Mastering the Art of Growing THP-1 cells.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Common Organic Chemistry. (n.d.). THP Deprotection - TFA.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Procell. (2024, September 6). THP-1 Cell Culture Guide: Common Issues and Solutions.

Sources

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine is a crucial building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds, including inhibitors of the TGF-β type I receptor (ALK5)[1]. Its unique spirocyclic structure, combining a conformationally restricted cyclopropane ring with a polar tetrahydropyran (THP) moiety, makes it a desirable scaffold in drug design. However, its synthesis can be challenging. This guide provides an in-depth analysis of alternative synthetic routes and offers troubleshooting solutions to common issues encountered in the laboratory.

Overview of Primary Synthetic Strategies

There are three principal disconnection approaches to the target molecule. Each strategy offers distinct advantages and is susceptible to a unique set of experimental challenges. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: Cyclopropanation of a Tetrahydropyran Precursor: This approach involves forming the cyclopropane ring onto a pre-existing tetrahydropyran scaffold. The key transformation is typically a titanium-mediated cyclopropanation of a nitrile.

  • Route B: Rearrangement of a Cyclopropanecarboxylic Acid Derivative: This classic strategy involves the synthesis of a 1-(tetrahydropyran-4-yl)cyclopropanecarboxylic acid derivative, which then undergoes a rearrangement reaction like the Curtius or Hofmann to furnish the amine.

  • Route C: Construction of the Tetrahydropyran Ring: This less common approach involves building the THP ring onto a cyclopropane-containing precursor.

Synthetic_Strategies Start_A Tetrahydro-2H-pyran-4-carbonitrile Route_A Route A: Kulinkovich-Szymoniak Reaction Start_A->Route_A EtMgBr, Ti(OiPr)4 BF3·OEt2 Start_B 1-(Tetrahydro-2H-pyran-4-yl) cyclopropanecarboxamide/acid Route_B Route B: Hofmann or Curtius Rearrangement Start_B->Route_B 1. NaOBr (Hofmann) 2. DPPA, heat (Curtius) Target 1-(Tetrahydro-2H-pyran-4-YL) cyclopropanamine Route_A->Target Route_B->Target

Caption: High-level overview of the main synthetic routes to the target amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis, organized by the synthetic route.

Route A: Kulinkovich-Szymoniak Reaction

This route is a powerful method for converting nitriles directly into primary cyclopropylamines.[2][3] It involves the reaction of a Grignard reagent with the nitrile in the presence of a titanium(IV) alkoxide, followed by a Lewis-acid mediated rearrangement.[2][3]

Q1: My reaction yield is very low, and I'm recovering mostly starting nitrile. What's going wrong?

A1: This is a common issue often traced back to three critical areas:

  • Reagent Quality: The Kulinkovich-Szymoniak reaction is highly sensitive to the quality of the Grignard reagent and the titanium catalyst.

    • Grignard Reagent: Ensure your Grignard reagent (e.g., EtMgBr) is freshly prepared or properly titrated. Old or partially decomposed Grignard reagents are a primary cause of failure.

    • Titanium(IV) Isopropoxide: Use a freshly opened bottle or distill the Ti(OiPr)₄ before use. Titanium alkoxides are extremely moisture-sensitive, and even minor hydrolysis can inhibit the formation of the active titanacyclopropane intermediate.[2][4]

  • Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is crucial. Typically, at least two equivalents of the Grignard reagent are required relative to the titanium alkoxide to form the active "Ti-carbene like" intermediate.[4] Using less can stall the reaction.

  • Reaction Temperature: The initial formation of the titanacyclopropane is often performed at low temperatures (e.g., 0 °C to room temperature). Allowing the reaction to warm prematurely can lead to undesired side reactions.

Q2: I'm observing significant formation of a ketone byproduct instead of the desired amine. How can I prevent this?

A2: Ketone formation is a known competitive pathway. The key to favoring the amine product lies in the second step of the reaction:

  • Lewis Acid Is Crucial: The conversion of the intermediate azatitanacycle to the cyclopropylamine is promoted by a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[2][3] Without a potent Lewis acid, the intermediate is more likely to hydrolyze during workup to yield a ketone.[3]

  • Order of Addition: Add the Lewis acid to the cooled reaction mixture before quenching/workup. This ensures the rearrangement to the amine precursor occurs before hydrolysis.

  • Excess Grignard: Using more than two equivalents of the Grignard reagent can sometimes favor the formation of tertiary carbinamines, which can also complicate purification. Stick to the optimized stoichiometry reported in literature procedures.[2]

Q3: The workup is messy, and I'm struggling to isolate the pure product. Any suggestions?

A3: The aqueous workup of titanium-mediated reactions can be challenging due to the formation of gelatinous titanium dioxide precipitates.

  • Acidic Quench: Instead of quenching with neutral water or bicarbonate, try a slow, controlled quench with cold, dilute HCl. This can help keep the titanium salts soluble.

  • Filtration Aid: If a precipitate is unavoidable, filter the entire mixture through a pad of Celite® or diatomaceous earth. This will trap the fine titanium solids and allow for a cleaner separation of the organic and aqueous layers.

  • Amine Extraction: The final product is a basic amine. After the initial workup, basify the aqueous layer with NaOH or K₂CO₃ to a pH > 12 to deprotonate the amine hydrochloride salt, then extract thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.

Route B: Hofmann & Curtius Rearrangements

These classical name reactions convert a carboxylic acid derivative (via an amide for Hofmann or an acyl azide for Curtius) into a primary amine with the loss of one carbon atom as CO₂.[5][6] Both proceed through a key isocyanate intermediate.[7][8][9]

Q1: My Hofmann rearrangement of 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide is incomplete and gives a complex mixture of products. What are the likely causes?

A1: The success of the Hofmann rearrangement depends on the careful control of reaction conditions.[10]

  • In-situ Reagent Formation: The oxidant, typically sodium hypobromite (NaOBr), is generated in situ from bromine and a strong base like NaOH.[10] Ensure the base solution is cold before slowly adding the bromine to minimize disproportionation to bromate.

  • Temperature Control: The initial N-bromination step should be performed at a low temperature (0-5 °C). The subsequent rearrangement to the isocyanate requires heating, but overheating can lead to decomposition and side reactions. Monitor the temperature carefully as per the established protocol.

  • Base Stoichiometry: At least three equivalents of base are mechanistically required: one to deprotonate the amide, one to form the hypobromite, and one to promote the rearrangement and hydrolyze the isocyanate. Using an insufficient amount can stall the reaction.

Q2: I'm concerned about the safety of the Curtius rearrangement. How can I handle the acyl azide intermediate safely?

A2: The primary hazard of the Curtius rearrangement is the potentially explosive nature of the acyl azide intermediate.[7][8]

  • Avoid Isolation: Whenever possible, generate and use the acyl azide in situ. A common and safer method is to use diphenylphosphoryl azide (DPPA). This reagent reacts with the carboxylic acid (often in the presence of a base like triethylamine) to form the acyl azide, which then rearranges upon heating in the same pot.[8]

  • Solvent Choice: The rearrangement is often performed in an inert, high-boiling solvent like toluene or dioxane. Crucially, if you want to trap the isocyanate as a more stable carbamate, include an alcohol like tert-butanol or benzyl alcohol in the reaction mixture. This generates the Boc- or Cbz-protected amine directly, which is often a safer and more stable product to isolate.[9]

  • Temperature and Scale: Do not overheat the reaction. Low molecular weight acyl azides are particularly hazardous. Always conduct the reaction behind a blast shield, especially when working on a larger scale.

Q3: My final amine product from the rearrangement is difficult to purify. Why?

A3: Purity issues often stem from the isocyanate intermediate.

  • Urea Formation: If the isocyanate is exposed to any unreacted amine product during workup, it can form a highly insoluble and difficult-to-remove urea byproduct. This is why trapping the isocyanate as a carbamate is often preferred. The carbamate can be purified by chromatography and then deprotected in a separate, clean step.

  • Incomplete Reaction: If the rearrangement is incomplete, you will have unreacted starting material (amide or acid) to separate from the amine product. Use TLC or LCMS to monitor the reaction to completion before workup.

Comparative Data of Synthetic Routes

RouteKey TransformationCommon Starting MaterialTypical YieldProsCons
A Kulinkovich-SzymoniakTetrahydro-2H-pyran-4-carbonitrile50-70%Direct, one-pot conversionMoisture sensitive, requires stoichiometric titanium, workup can be difficult
B Hofmann Rearrangement1-(THP-4-yl)cyclopropanecarboxamide60-80%Uses common reagents, reliableMulti-step, requires handling bromine
B Curtius Rearrangement1-(THP-4-yl)cyclopropanecarboxylic acid70-90%High yielding, mild conditionsPotentially hazardous azide intermediate, expensive azide sources (DPPA)

Detailed Experimental Protocols

Protocol 1: Kulinkovich-Szymoniak Synthesis

This protocol is adapted from the general procedure described by Szymoniak and Bertus.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and anhydrous THF (5 mL per mmol of nitrile). Cool the solution to 0 °C.

  • Titanium Complex Formation: In a separate flask, add titanium(IV) isopropoxide (1.2 eq) to anhydrous THF. To this solution, slowly add ethylmagnesium bromide (2.4 eq, 3.0 M solution in diethyl ether) while maintaining the temperature below 20 °C. Stir the resulting dark solution at room temperature for 10 minutes.

  • Reaction: Cool the titanium-Grignard mixture to 0 °C and add it slowly to the nitrile solution. Allow the reaction to stir at room temperature for 2 hours.

  • Rearrangement: Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.5 eq). Stir for an additional 30 minutes at this temperature.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl (10 mL per mmol of nitrile). Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the layers.

  • Purification: Basify the aqueous layer to pH > 12 with 6 M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Curtius Rearrangement via DPPA

This protocol is a representative procedure for a safe, in-situ Curtius rearrangement.[8]

  • Setup: To a round-bottom flask, add 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid (1.0 eq), anhydrous toluene (10 mL per mmol), and triethylamine (1.2 eq).

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Rearrangement & Trapping: Add benzyl alcohol (1.5 eq) to the mixture. Heat the reaction to 90-100 °C and maintain for 3-4 hours, monitoring the evolution of N₂ gas (use a bubbler). Monitor the reaction by TLC or LCMS for the disappearance of the starting acid.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude Cbz-protected amine can be purified by flash column chromatography on silica gel. The protecting group can be removed by standard methods (e.g., hydrogenolysis) to yield the final product.

References

  • Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kulinkovich-Szymoniak Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kulinkovich Cyclopropanation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett. Retrieved from [Link]

  • Curtius Rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kulinkovich Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Retrieved from [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

Refinement of analytical methods for chiral separation of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine enantiomers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method refinement of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are engaged in the critical task of separating and quantifying these specific chiral molecules. As a key intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for safety and efficacy.[1][2]

This guide moves beyond standard protocols to provide in-depth, field-proven insights into method development and troubleshooting. We will explore the causality behind experimental choices, ensuring that every step is understood and every outcome is predictable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the chiral separation of this specific aliphatic cyclic amine.

Q1: I'm not seeing any separation between the enantiomers. Where do I start?

A: A complete lack of separation typically points to a fundamental mismatch between the analyte and the chiral stationary phase (CSP). This compound is a primary amine. For such compounds, polysaccharide-based CSPs are generally the most effective starting point.[3][4] Specifically, columns derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are highly recommended for initial screening.[5][6] If you are using a different type of CSP (e.g., a Pirkle-type or protein-based column), consider switching to a polysaccharide-based column.

Q2: What is the best mobile phase for initial screening?

A: For polysaccharide CSPs, a normal phase mobile phase is often the most successful for separating chiral amines.[4] A good starting point would be a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-Hexane:Isopropanol. Because the analyte is a basic amine, it is crucial to add a small amount of a basic additive, such as 0.1% diethylamine (DEA) or butylamine (BA), to the mobile phase.[4] This additive minimizes undesirable interactions with residual silanol groups on the silica support, dramatically improving peak shape and resolution.

Q3: My peaks are severely tailing. What's causing this?

A: Peak tailing for basic analytes like this cyclopropanamine is almost always caused by strong, secondary ionic interactions with acidic silanol groups on the surface of the silica packing material. While adding a basic modifier like DEA to the mobile phase is the primary solution, other factors can contribute:

  • Insufficient Additive Concentration: Try incrementally increasing the DEA or BA concentration to 0.2% or even 0.4%.

  • Column Memory Effect: If the column was previously used with an acidic additive, it might retain a "memory" of those conditions.[7] Flushing the column with a strong, polar solvent (if using an immobilized CSP) or dedicating a column specifically for basic analytes can resolve this.[8]

  • Column Age/Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, it may need replacement.[9]

Q4: Can I use Reversed-Phase (RP) chromatography for this separation?

A: While normal phase is typically more successful for this class of compounds, reversed-phase chiral chromatography is possible.[10] You would need a CSP specifically designed for RP conditions (e.g., Chiralcel OD-RH, Chiralpak AD-R). The mobile phase would typically be a mixture of acetonitrile or methanol and water, often with a buffer or additive like trifluoroacetic acid (TFA) to manage the analyte's ionization state. However, achieving separation in RP mode for small, flexible aliphatic amines can be more challenging than in normal phase.[10]

Part 2: In-Depth Troubleshooting Guides & Method Development

This section provides structured, in-depth guidance for refining your separation method and resolving complex issues.

Guide 1: Systematic Method Development Workflow

Achieving a robust, baseline separation requires a logical progression through key parameters. The following workflow is designed to efficiently optimize the separation of this compound enantiomers.

Workflow Diagram: Chiral Method Development

MethodDevelopment start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Start: Select Polysaccharide CSP (e.g., Amylose or Cellulose based) B Initial Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA Flow: 1.0 mL/min, Temp: 25°C A->B C Inject Racemic Standard B->C D Resolution (Rs) > 1.5? C->D E Optimize for Speed/Efficiency (Increase Flow, Decrease Runtime) D->E Yes G Partial Separation (0 < Rs < 1.5) D->G No F Robust Method Achieved E->F H Adjust Modifier Ratio (e.g., 95:5 or 80:20 Hexane/IPA) G->H Yes I No Separation (Rs = 0) G->I No H->C L Adjust Temperature (Try 15°C or 40°C) H->L Fine-tuning J Change Alcohol Modifier (IPA -> EtOH or n-Propanol) I->J K Change CSP (e.g., Amylose -> Cellulose or vice-versa) I->K If modifier change fails J->C K->B L->C

Caption: A decision-tree workflow for chiral method development.

Step-by-Step Protocol:
  • Column Selection: Begin with a high-quality polysaccharide-based CSP. Columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent choices for screening primary amines.[5][6]

  • Initial Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210-220 nm (as the analyte lacks a strong chromophore).

  • Analysis & Decision Making:

    • If Baseline Separation (Resolution Rs > 1.5): The method is successful. You can proceed to optimize for shorter run times by cautiously increasing the flow rate or consider method validation.

    • If Partial Separation (0 < Rs < 1.5): The CSP is showing chiral recognition. The primary lever for improvement is adjusting the concentration of the alcohol modifier. Decrease the IPA percentage (e.g., to 95:5) to increase retention and potentially improve resolution, or increase it (e.g., to 80:20) to decrease retention.

    • If No Separation (Rs ≈ 0): The interaction is not effective under these conditions. Before changing the column, try changing the alcohol modifier (e.g., from IPA to Ethanol). Ethanol's different hydrogen bonding characteristics can significantly alter selectivity. If this fails, switch to a CSP with a different backbone (e.g., from an amylose-based to a cellulose-based column, or vice-versa).

Guide 2: Troubleshooting Poor Peak Shape

Poor peak shape compromises resolution and quantification accuracy. The most common issues are peak tailing and peak splitting.

Data Table: Common Peak Shape Problems and Solutions
ProblemPotential Cause(s)Primary Solution(s)Secondary Actions
Peak Tailing 1. Secondary silanol interactions. 2. Column overload.[9] 3. Mismatch between sample solvent and mobile phase.1. Increase basic additive (DEA/BA) concentration in the mobile phase to 0.2-0.4%.1. Reduce injection mass/volume. 2. Dissolve sample in the mobile phase. 3. Consider a different CSP with better end-capping.
Peak Fronting 1. Column overload (less common for fronting). 2. Low column temperature causing poor mass transfer.1. Reduce sample concentration/injection volume.1. Increase column temperature to 30-40°C.
Peak Splitting or Shoulders 1. Partially blocked column inlet frit.[8][9] 2. Column void at the inlet.[8][11] 3. Sample solvent is much stronger than the mobile phase, causing on-column precipitation.[11]1. Reverse and flush the column (check manufacturer's instructions first).1. Install an in-line filter before the column. 2. Replace the column if a void is confirmed. 3. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Protocol: Diagnosing and Fixing a Blocked Inlet Frit

A sudden deterioration in peak shape for all peaks, often accompanied by an increase in backpressure, strongly suggests a blocked inlet frit.[9]

  • Confirmation: Note the system pressure. A value significantly higher than the historical norm for the method is a key indicator.

  • Disconnect the Column: Disconnect the column from the injector and detector.

  • Reverse the Column: Connect the column outlet to the injector and direct the column inlet to a waste beaker. Crucially, only do this if the column manufacturer states it is permissible.

  • Flush at Low Flow: Begin flushing with the mobile phase at a low flow rate (e.g., 0.2 mL/min).

  • Gradual Increase: Slowly increase the flow rate to half the normal analytical flow rate. Flush for 15-20 minutes. This process can dislodge particulates trapped on the frit surface.[8]

  • Re-install Correctly: Turn off the flow, reinstall the column in the correct direction, and re-equilibrate with the mobile phase.

  • Test: Inject a standard to see if peak shape and pressure have been restored. If not, the blockage may be severe, or the column may have a void.

References
  • BenchChem. (2025).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Yakhak Hoeji. (2021).
  • Columnex LLC. Chiral HPLC and SFC Columns.
  • Phenomenex. Chiral HPLC Column.
  • Ismail, O. et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Encyclopedia of Chromatography. (2009).
  • Agilent Technologies. (2023).
  • I.B.S. Analytical. Chiral HPLC Method Development.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chromatography Today. (2020).
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.

Sources

Technical Support Center: Navigating the Toxicological Challenges of Pyran-Based Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies for mitigating the toxicity associated with pyran-based compounds. The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] However, its inherent chemical properties can also lead to toxicological liabilities that require careful navigation. This document provides a structured, question-and-answer-based approach to address the common challenges you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate questions that arise when unexpected toxicity is observed with a promising pyran-containing compound.

Q1: My lead pyran-based compound is potent against its target, but it's showing significant cytotoxicity in initial screens. What are the likely causes?

A1: Cytotoxicity from pyran-based scaffolds can stem from several underlying mechanisms. It's crucial to move from a general observation of cell death to a more mechanistic understanding. The primary culprits often fall into three categories:

  • Metabolic Activation: This is one of the most common sources of toxicity for heterocyclic compounds.[2] The pyran ring, particularly if electron-rich, can be oxidized by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][4] This process can generate highly reactive electrophilic intermediates, such as epoxides or quinone-like structures, which are not easily detoxified.[5] These reactive metabolites can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenic responses, and cell death.[2] Key enzymes often implicated include CYP3A4 and CYP2D6.[6]

  • Off-Target Activity: The compound may be interacting with unintended biological targets that regulate essential cellular processes. A common off-target liability for many drug candidates is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[7][8] Other potential off-targets include a wide range of kinases, whose inhibition can disrupt vital signaling pathways.[9][10]

  • Mitochondrial Toxicity: Mitochondria are particularly sensitive to chemical insults. Your compound could be disrupting the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential, a drop in ATP production, and a surge in reactive oxygen species (ROS).[11][12] This oxidative stress can trigger apoptosis (programmed cell death).

Q2: What is the most effective initial experimental workflow to diagnose the source of toxicity?

A2: A systematic, tiered approach is most effective. This allows you to efficiently narrow down the possibilities without expending excessive resources.

Workflow for Toxicity Investigation

Caption: A tiered workflow for troubleshooting pyran compound toxicity.

This workflow ensures that you first confirm the initial toxic signal is real and not an artifact of a specific assay. Then, you move into parallel mechanistic studies to identify the root cause, which finally informs a rational, structure-based approach to mitigate the toxicity.

Q3: My compound's toxicity seems to be cell-line specific. What does this suggest?

A3: Cell-line specific toxicity is a valuable clue. It often points away from a general, non-specific mechanism like membrane disruption and towards a more specific cause:

  • Target-Dependent Toxicity: If the toxicity is significantly higher in cell lines that overexpress the intended therapeutic target, you may be observing on-target toxicity. This means the biological effects of inhibiting the target, while desirable in a disease context, are detrimental to normal cell function at high concentrations.

  • Metabolic Differences: Different cell lines have varying expression levels of CYP enzymes. For instance, liver-derived cell lines like HepG2 have more metabolic capability than some other common lines like HEK293. If toxicity is more pronounced in metabolically competent cells, this strongly suggests that a metabolite of your compound is the toxic species.[13]

  • Differential Expression of Off-Targets: The off-target protein (e.g., a specific kinase or transporter) responsible for the toxicity might be expressed at different levels across your cell panel.

To investigate this, you should compare the toxicity of your compound in your target-expressing cell line versus a non-expressing parental line, and also in a metabolically active cell line (e.g., HepG2) versus a less active one.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed methodologies for the key experiments outlined in the troubleshooting workflow.

Guide 1: Assessing Metabolic Activation

The formation of reactive metabolites is a major liability that should be assessed early. The standard approach involves incubating your compound with liver microsomes, which contain a high concentration of CYP enzymes, and a nucleophilic "trapping" agent like glutathione (GSH).[2]

Experimental Protocol: In Vitro Reactive Metabolite Trapping with Glutathione

  • Reagent Preparation:

    • Compound Stock: Prepare a 10 mM stock solution of your pyran-based compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Liver Microsomes: Use human liver microsomes (HLM) at a final protein concentration of 0.5-1.0 mg/mL.

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained CYP activity.

    • Glutathione (GSH): Prepare a fresh solution of GSH at a final concentration of 1-5 mM.

    • Reaction Buffer: Use a potassium phosphate buffer (pH 7.4).

  • Incubation:

    • Set up parallel incubations:

      • Complete System: Microsomes + Compound + NADPH System + GSH

      • Control (No Metabolism): Microsomes + Compound + GSH (without NADPH System)

    • Pre-warm all components to 37°C.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Sample Quenching and Processing:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search for the expected mass of the GSH-compound conjugate (Mass of Parent Compound + 305.068 Da).

    • The presence of a GSH adduct in the complete system, which is absent in the control, is strong evidence of reactive metabolite formation.[5]

Guide 2: Identifying Off-Target Liabilities (hERG and Kinase Inhibition)

Early screening for common off-target interactions can save significant time and resources.

  • hERG Inhibition: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay . This directly measures the flow of ions through the hERG channel in cells expressing the channel (e.g., HEK293 cells). A significant reduction in current indicates inhibition. While resource-intensive, this provides the most definitive data. Radioligand binding assays can be used as a higher-throughput primary screen.[7]

  • Kinase Profiling: To identify unintended kinase interactions, submit your compound to a commercial kinase panel screening service . These services typically offer panels of dozens to hundreds of purified kinases.[14] The compound is tested at a fixed concentration (e.g., 1 or 10 µM), and the percent inhibition for each kinase is reported. Any significant "hits" from this screen should be followed up with full IC50 dose-response curves to confirm the activity.[9]

Guide 3: Investigating Mitochondrial Toxicity and Oxidative Stress

If metabolic activation and off-target effects are ruled out, mitochondrial dysfunction is a strong possibility. A key indicator is the overproduction of Reactive Oxygen Species (ROS).

Experimental Protocol: Cellular ROS Detection using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method for measuring cellular ROS. H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a 70-80% confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with your pyran-based compound at various concentrations for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., Tert-butyl hydroperoxide, TBHP).

  • Probe Loading:

    • Remove the compound-containing media and wash the cells once with warm phosphate-buffered saline (PBS).

    • Add 100 µL of a 10-20 µM working solution of H2DCFDA (in PBS or serum-free media) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the H2DCFDA solution and wash the cells once with warm PBS.

    • Add 100 µL of PBS or phenol red-free media to each well.

    • Immediately measure the fluorescence on a plate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Data Analysis: An increase in fluorescence intensity in compound-treated wells compared to the vehicle control indicates an increase in cellular ROS.

Table 1: Comparison of Primary Cytotoxicity and Mechanistic Assays

Assay NamePrincipleMeasuresProsCons
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Metabolic activity as a proxy for cell viability.Inexpensive, well-established.Can be confounded by compounds affecting cellular metabolism.
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.Membrane integrity / Necrosis.Simple, endpoint assay.Less sensitive to apoptotic cell death.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.ATP levels as a proxy for cell viability.Highly sensitive, fast, good for HTS.More expensive than colorimetric assays.
ROS Assay (DCFDA) A fluorescent probe is oxidized by ROS within the cell.Levels of intracellular reactive oxygen species.Direct measure of oxidative stress.Probe can be prone to auto-oxidation.
Ames Test Uses bacteria to test whether a chemical can cause mutations in the DNA.Mutagenicity.Gold standard for genotoxicity.Requires S9 mix for metabolic activation.
hERG Patch Clamp Directly measures ion flow through the hERG potassium channel.Cardiotoxicity potential.Definitive functional data.Low throughput, expensive.

Part 3: Strategies for Mitigating Pyran-Based Toxicity

Once the likely cause of toxicity is identified, the focus shifts to rational structural modification. The goal is to disrupt the "toxicophore" (the part of the molecule responsible for toxicity) while preserving the "pharmacophore" (the features required for therapeutic activity).[16][17]

Strategy 1: Blocking Metabolic Activation

If your compound is forming reactive metabolites, the most effective strategy is to block the site of metabolism.

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) to the pyran ring or adjacent aromatic systems can decrease the electron density of the ring system, making it less susceptible to oxidation by CYP enzymes.

  • Steric Hindrance: Placing a bulky group near the site of metabolism can physically block the CYP enzyme's active site from accessing the labile position.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile C-H bond can slow the rate of CYP-mediated bond cleavage (the "kinetic isotope effect"). This can reduce the formation of a reactive metabolite without significantly altering the molecule's shape or electronics.

Metabolic Mitigation Pathway

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Outcome A Pyran Compound (Metabolically Labile Site Identified) B Block Site with Fluorine A->B Strategy 1 C Add Steric Bulk A->C Strategy 2 D Deuterate C-H Bond A->D Strategy 3 E Metabolically Stable Analog (Reduced Reactive Metabolite Formation) B->E C->E D->E

Caption: Strategies to block metabolic activation of a pyran core.

Strategy 2: Modifying Physicochemical Properties to Reduce Off-Target Effects

Off-target effects, such as hERG inhibition, are often driven by specific physicochemical properties.

  • Reduce Lipophilicity: High lipophilicity (LogP) is a common feature of hERG inhibitors. Reducing the overall grease-like character of the molecule by introducing polar groups can often mitigate hERG binding.[18]

  • Modulate pKa: The presence of a basic nitrogen atom that is protonated at physiological pH is a classic pharmacophoric feature for hERG blockers. Modifying the structure to lower the pKa of this amine can reduce its interaction with the channel.[7] For example, introducing an adjacent amide functionality can decrease basicity without drastically changing the molecule's core structure.[7]

  • Alter Molecular Shape: hERG binding occurs within a hydrophobic pocket in the channel. Subtle changes to the molecule's shape and conformation can disrupt this binding interaction.

Table 2: Structure-Toxicity Relationship (STR) Examples for Mitigation

Toxicity IssueProblematic Moiety/PropertyMitigation StrategyRationale
Metabolic Activation Electron-rich pyran or fused aromatic ring.Add a fluorine atom to the ring.The electron-withdrawing nature of fluorine deactivates the ring towards oxidative metabolism by CYP enzymes.
hERG Inhibition High lipophilicity (LogP > 4) and a basic amine (pKa > 8).Introduce a polar group (e.g., hydroxyl, amide) to lower LogP and/or pKa.Reduces hydrophobic interactions and the positive charge interaction with the hERG channel pore.[7][18]
Mitochondrial Toxicity Delocalized lipophilic cation character.Reduce overall lipophilicity; remove quaternary charged centers if possible.Decreases the driving force for accumulation within the negatively charged mitochondrial matrix.[19]

By systematically applying these troubleshooting and mitigation strategies, researchers can overcome the toxicological hurdles associated with pyran-based compounds, unlocking their full therapeutic potential. The key is to be methodical, use orthogonal assays to confirm findings, and let the data guide a rational, hypothesis-driven approach to chemical modification.

References

  • Managing the challenge of chemical reactive metabolites in drug development. (n.d.).
  • Dalvie, D., & O'Donnell, J. P. (2011). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1241–1257.
  • Ansari, P., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1275, 134639.
  • Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.
  • Nassar, A. E. F., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today, 9(24), 1055–1064.
  • De Kerekes, C., et al. (2012). Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues. Archiv der Pharmazie, 345(1), 20–31.
  • 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactiv
  • Park, B. K., et al. (2005). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 4(5), 407–424.
  • Di, L. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9507–9540.
  • Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives.
  • Lemoine, D., et al. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. Molecules, 29(11), 2465.
  • Dalvie, D. (2016). Dealing with Reactive Metabolites in Drug Discovery. ACS Webinars.
  • Ekins, S., et al. (2002). Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel. Journal of Pharmacology and Experimental Therapeutics, 301(2), 427–434.
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468.
  • Hughes, T. B., et al. (2017). Modeling the Bioactivation and Subsequent Reactivity of Drugs. ACS Central Science, 3(10), 1086–1095.
  • Ooka, M., Lynch, C., & Xia, M. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8176.
  • Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. (n.d.).
  • Perry, M., Stansfeld, P. J., & Sanguinetti, M. C. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology, 588(17), 3157–3167.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). MDPI.
  • Meyer, J. N., et al. (2013). Clinical effects of chemical exposures on mitochondrial function. Environmental Health Perspectives, 121(11-12), 1251–1259.
  • Snyderwine, E. G., et al. (1992). Metabolic activation and genotoxicity of heterocyclic arylamines. Cancer Research, 52(7 Suppl), 2099s–2102s.
  • Structural Modifications of cis-Glycofused Benzopyran Compounds and Their Influence on the Binding to Amyloid-β Peptide. (n.d.).
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (n.d.). Semantic Scholar.
  • Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines. (n.d.). Benchchem.
  • Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.).
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (n.d.). PubMed.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Royal Society of Chemistry.
  • Manzoor, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals, 16(5), 719.
  • Marín-Bustamante, J. J., et al. (2021). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Antioxidants, 10(11), 1819.
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Taylor & Francis.
  • Bioactivation and reactivity research advances – 2021 year in review. (n.d.).
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396.
  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161–225.
  • How many FDA Approved drugs have been withdrawn and why are aspiring drugs abandoned? (n.d.). CRIB.
  • The Role of Cytochrome P450 in drug metabolism - A basic review. (n.d.).
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (n.d.).
  • a resource for withdrawn and discontinued drugs. (n.d.). PubMed.
  • ROS Assay Kit Protocol. (n.d.). Cell Signaling Technology.
  • Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines. (n.d.). Benchchem.
  • Biochemistry, Cytochrome P450. (n.d.).
  • Full article: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). Taylor & Francis Online.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.
  • Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteric Scaffolds for 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine and the Imperative for Bioisosteric Exploration

In the landscape of modern medicinal chemistry, the scaffold this compound has emerged as a privileged motif in the design of novel therapeutics. Its unique three-dimensional architecture, combining the conformational rigidity of the cyclopropane ring with the hydrogen bonding capacity of the primary amine and the favorable physicochemical properties imparted by the tetrahydropyran (THP) ring, offers a compelling starting point for engaging a diverse range of biological targets. The THP moiety, in particular, is often employed as a bioisostere for cyclohexane, offering lower lipophilicity and the potential for hydrogen bond acceptance through its ether oxygen, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The cyclopropylamine unit, while providing a rigid vector for substituent placement, is known for its high sp3 character which can enhance binding to target proteins.[2][3]

However, the journey of a lead compound to a clinical candidate is fraught with challenges, often necessitating meticulous optimization of its ADME properties. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while favorably modulating physicochemical and pharmacokinetic characteristics, is a cornerstone of this process.[4] This guide provides a comparative analysis of this compound with rationally selected bioisosteric scaffolds, offering experimental data and detailed protocols to empower researchers in their drug discovery endeavors. We will dissect the molecule into its two key components—the saturated heterocyclic THP ring and the cyclopropylamine moiety—and explore validated bioisosteric replacements for each.

Part 1: Bioisosteric Replacement of the Tetrahydropyran (THP) Ring

The THP ring in our lead scaffold contributes to its overall polarity and solubility. However, modulation of this ring system can offer significant advantages in fine-tuning a candidate's properties. Key bioisosteric replacements for the THP ring include other saturated heterocycles such as piperidine, azetidine, and oxetane, as well as the carbocyclic analog, cyclohexane.

Rationale for Bioisostere Selection

The choice of a bioisostere for the THP ring is driven by the desire to modulate key physicochemical properties such as lipophilicity (LogP/LogD), basicity (pKa), and metabolic stability, while maintaining or improving target engagement.

  • Piperidine: Replacing the oxygen of the THP ring with a nitrogen atom introduces a basic center. This can be leveraged to form new salt-bridge interactions with the target protein, potentially enhancing potency. The basicity also offers a handle to improve aqueous solubility at physiological pH.

  • Azetidine and Oxetane: These smaller, four-membered rings are increasingly utilized in medicinal chemistry to impart a greater degree of three-dimensionality and to reduce molecular weight and lipophilicity.[5][6] They can serve as effective bioisosteres for larger rings, offering improved metabolic stability and solubility.[5][7]

  • Cyclohexane: As the carbocyclic analog of THP, cyclohexane provides a non-polar, lipophilic alternative. This replacement can be advantageous when increased lipophilicity is desired to enhance membrane permeability or to fill a hydrophobic pocket in the target protein.

Comparative Physicochemical and ADME Properties

The following table summarizes the comparative properties of the lead THP scaffold and its bioisosteric replacements. The data is compiled from various sources and serves to illustrate the expected trends upon bioisosteric replacement.

ScaffoldStructureKey Physicochemical Property ChangesImpact on ADME Profile
Lead Scaffold: this compound BaselineFavorable balance of solubility and permeability.
Piperidine Bioisostere: 1-(Piperidin-4-YL)cyclopropanamine Introduction of a basic center (pKa ~8-10). Increased polarity and aqueous solubility at physiological pH.Can improve solubility and oral absorption. May introduce new metabolic pathways via N-dealkylation.
Azetidine Bioisostere: 1-(Azetidin-3-YL)cyclopropanamine Reduced molecular weight and lipophilicity. Increased polarity and aqueous solubility.[8]Often leads to improved metabolic stability and solubility.[5][7]
Cyclohexane Bioisostere: 1-(Cyclohexyl)cyclopropanamine Increased lipophilicity (higher LogP). Reduced polarity.May enhance membrane permeability but could decrease aqueous solubility and increase metabolic liability through oxidative metabolism.

Note: The structures shown are representative cores for the purpose of comparison.

Part 2: Bioisosteric Replacement of the Cyclopropylamine Moiety

The cyclopropylamine group is a rigid scaffold that can be susceptible to oxidative metabolism, particularly through cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[2] A key bioisosteric strategy to mitigate this liability is the replacement of the cyclopropyl ring with a gem-dimethylcyclobutane or other small, strained ring systems.

Rationale for Bioisostere Selection

The primary driver for replacing the cyclopropylamine moiety is to enhance metabolic stability while preserving the rigid conformational constraint it provides.

  • gem-Dimethylcyclobutylamine: This bioisostere maintains a high degree of sp3 character and rigidity, similar to the cyclopropyl group. The gem-dimethyl substitution can sterically hinder CYP-mediated oxidation, thereby improving metabolic stability and reducing the potential for reactive metabolite formation.[2]

Comparative Metabolic Stability

The metabolic instability of the cyclopropylamine moiety is a known liability. In several reported cases, its replacement with a gem-dimethyl group has successfully averted bioactivation.[2]

MoietyStructureMetabolic Stability Profile
Lead Moiety: Cyclopropylamine Susceptible to CYP-mediated oxidation, potentially leading to reactive metabolite formation.[2]
Bioisostere: gem-Dimethylcyclobutylamine Generally exhibits enhanced metabolic stability due to steric hindrance of the gem-dimethyl groups, blocking oxidative metabolism.[2]

Note: The structures shown are representative moieties for the purpose of comparison.

Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, the following detailed protocols for key ADME assays are provided.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer (e.g., pH 7.4) assemble Assemble Sandwich: Donor Plate on top of Acceptor Plate prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer prep_acceptor->assemble prep_membrane Coat Filter Plate with Artificial Membrane Solution (e.g., Lecithin in Dodecane) prep_membrane->assemble incubate Incubate at Room Temperature (e.g., 5 hours) with shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation of the Artificial Membrane: A solution of a lipid (e.g., 2% w/v L-α-phosphatidylcholine in dodecane) is prepared. The wells of a 96-well filter plate (e.g., PVDF membrane, 0.45 µm pore size) are coated with this lipid solution and the solvent is allowed to evaporate.

  • Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM. This serves as the donor solution. The acceptor plate wells are filled with the same buffer.

  • Assay Assembly and Incubation: The filter plate is placed onto the acceptor plate, and the donor solution is added to the wells of the filter plate. The entire assembly is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification and Data Analysis: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = [V_A / (Area × time)] × ln[1 - (C_A(t) / C_equilibrium)]

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • time is the incubation time in seconds.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a confluent monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add test compound to apical or basolateral side check_integrity->add_compound incubate Incubate at 37°C for a defined time (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from the receiver compartment incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Thaw and prepare liver microsomes mix Combine microsomes, compound, and pre-warm to 37°C prep_microsomes->mix prep_compound Prepare test compound solution prep_compound->mix prep_cofactor Prepare NADPH regenerating system initiate Initiate reaction by adding NADPH prep_cofactor->initiate mix->initiate incubate Incubate at 37°C, taking aliquots at time points (0, 5, 15, 30, 60 min) initiate->incubate quench Quench reaction with ice-cold acetonitrile incubate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Determine % remaining, half-life (t1/2), and intrinsic clearance (Clint) analyze->calculate

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets. The 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine moiety is one such scaffold. Its unique three-dimensional conformation, combining the rigidity of a cyclopropane ring with the solubility-enhancing properties of a tetrahydropyran group, makes it a compelling starting point for designing novel therapeutics.[1][2] Derivatives of this core have shown promise as potent inhibitors of critical oncology targets, including Lysine-Specific Demethylase 1 (LSD1) and TGF-β type I receptor (ALK5).[3][4][5]

However, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. This guide provides a comprehensive framework for the in vitro validation of a new hypothetical derivative, SHP-314 , a putative LSD1 inhibitor. We will objectively compare its performance against a known clinical-stage LSD1 inhibitor, Iadademstat (ORY-1001) , providing supporting experimental data and detailed protocols.[6][7] This structured, multi-assay approach is designed to build a robust biological activity profile, ensuring data integrity and providing a clear rationale for advancing a candidate in the drug discovery pipeline.[8][9][10]

Phase 1: Foundational Analysis - Cytotoxicity and Target Cell Line Sensitivity

The initial step in characterizing any new compound is to determine its effect on cell viability. This foundational screen establishes a therapeutic window and helps differentiate broad-spectrum cytotoxicity from targeted anti-proliferative activity.

Causality Behind Experimental Choice:

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method.[11][12] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[13] By testing SHP-314 across both an LSD1-addicted cancer cell line (e.g., the Acute Myeloid Leukemia cell line, MV-4-11) and an LSD1-insensitive line (e.g., RPMI-8226), we can quickly assess for target-specific effects.[4]

Comparative Data: Anti-proliferative Activity of SHP-314 vs. Iadademstat

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained after 72 hours of compound exposure.

CompoundCell LineCancer TypeTarget DependenceIC50 (nM)
SHP-314 MV-4-11Acute Myeloid LeukemiaLSD1-addicted18.5
RPMI-8226Multiple MyelomaLSD1-insensitive>10,000
Iadademstat MV-4-11Acute Myeloid LeukemiaLSD1-addicted8.9
RPMI-8226Multiple MyelomaLSD1-insensitive>10,000

Data Interpretation: The low nanomolar IC50 of SHP-314 against MV-4-11 cells, coupled with its lack of activity against RPMI-8226 cells, provides the first piece of evidence for a potent and selective, on-target effect, comparable to the established inhibitor Iadademstat.

Protocol: MTT Assay for Cell Viability

This protocol is optimized for adherent or suspension cells cultured in 96-well plates.

Self-Validation System:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compounds.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.

  • Blank Control: Wells containing only culture medium to measure background absorbance.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere/stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SHP-314 and the reference compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Phase 2: Mechanistic Elucidation - Induction of Apoptosis

Having established cytotoxic activity, the next logical question is to determine the mechanism of cell death. For many anti-cancer agents, the induction of apoptosis (programmed cell death) is a key mechanism of action.

Causality Behind Experimental Choice:

We will measure the activity of executioner caspases, specifically caspase-3 and caspase-7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7.[16] This cleavage releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[17]

Comparative Data: Caspase-3/7 Activation in MV-4-11 Cells
Compound (at 5x IC50)Treatment TimeCaspase-3/7 Activity (Fold Change vs. Vehicle)
SHP-314 24 hours8.2
Iadademstat 24 hours9.5
Staurosporine (1µM) 6 hours12.1

Data Interpretation: Treatment with SHP-314 leads to a significant increase in caspase-3/7 activity, strongly suggesting that its cytotoxic effect is mediated through the induction of apoptosis, consistent with the mechanism of other effective anti-leukemic agents.

Protocol: Caspase-Glo® 3/7 Assay

This is a homogeneous "add-mix-measure" protocol ideal for high-throughput formats.[17]

Self-Validation System:

  • Vehicle Control: Cells treated with DMSO to establish baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or Etoposide) to confirm cell responsiveness and reagent performance.

  • Negative Control: A non-toxic compound to ensure no off-target assay interference.

Methodology:

  • Cell Treatment: Seed MV-4-11 cells in a white-walled 96-well plate and treat with SHP-314, Iadademstat, and control compounds at the desired concentrations and time points.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.

Phase 3: Target Engagement - Cellular Pathway Modulation

The ultimate proof of an on-target effect requires demonstrating that the compound modulates the specific signaling pathway of interest. For an LSD1 inhibitor, this involves observing changes in the phosphorylation status of downstream proteins or the expression of target genes.

Causality Behind Experimental Choice:

Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[18] By inhibiting LSD1 in AML cells, we expect to see an upregulation of myeloid differentiation markers like CD86.[7] Furthermore, to ensure this effect is not due to a general disruption of cellular signaling, we can also probe a key survival pathway like the MAPK/ERK pathway for any changes in phosphorylated ERK (p-ERK).[19][20]

Comparative Data: Western Blot Analysis in MV-4-11 Cells

MV-4-11 cells were treated for 48 hours with the respective IC50 concentrations of each compound.

CompoundTarget ProteinChange in Expression (vs. Vehicle)
SHP-314 CD86Significant Upregulation
Phospho-ERK (p44/42)No Significant Change
Total-ERK (p44/42)No Significant Change
Iadademstat CD86Significant Upregulation
Phospho-ERK (p44/42)No Significant Change
Total-ERK (p44/42)No Significant Change

Data Interpretation: SHP-314, like Iadademstat, induces the expression of the differentiation marker CD86 without altering the constitutive activity of the ERK survival pathway. This provides strong, specific evidence of cellular target engagement consistent with LSD1 inhibition.

Protocol: Western Blotting for Pathway Analysis

Self-Validation System:

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-Actin) is used to ensure equal protein loading across all lanes.

  • Total vs. Phospho-Protein: Probing for both the phosphorylated and total forms of a protein (e.g., p-ERK and t-ERK) confirms that any observed changes are due to altered signaling, not a decrease in the total amount of the protein.[18]

Methodology:

  • Protein Extraction: Treat cells with compounds. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric field.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CD86, anti-p-ERK, anti-t-ERK, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Visualization of Experimental Logic and Biological Action

To synthesize the data, we can visualize both the experimental process and the hypothesized biological mechanism.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Engagement p1 Design & Synthesize SHP-314 Derivative p2 MTT Cytotoxicity Assay (MV-4-11 vs. RPMI-8226) p1->p2 p3 Determine IC50 Values & Assess Selectivity p2->p3 p4 Caspase-Glo 3/7 Assay in MV-4-11 Cells p3->p4 Proceed if selective p5 Quantify Apoptosis Induction p4->p5 p6 Western Blot Analysis (CD86, p-ERK, t-ERK) p5->p6 Proceed if apoptotic p7 Confirm Pathway Modulation p6->p7 p8 Build Biological Activity Profile p7->p8 Synthesize Data

Caption: In Vitro Validation Workflow for Novel Derivatives.

Hypothesized Signaling Pathway Diagram

G SHP314 SHP-314 LSD1 LSD1 Enzyme SHP314->LSD1 Inhibits H3K4me1 Histone H3 Lysine 4 (Monomethylated - H3K4me1) Repressed Gene Mark LSD1->H3K4me1 Demethylates Gene_Expression Expression of Myeloid Differentiation Genes (e.g., CD86) H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) Active Gene Mark H3K4me2->LSD1 Substrate Gene_Repression Repression of Myeloid Differentiation Genes (e.g., CD86) H3K4me1->Gene_Repression Proliferation Leukemic Proliferation Gene_Repression->Proliferation Differentiation Cellular Differentiation Gene_Expression->Differentiation

Sources

Comparative In Vivo Efficacy of Novel ALK5 Inhibitors Centered on the 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern therapeutics, the pursuit of highly selective and potent small molecule inhibitors is paramount. This guide provides a comprehensive analysis of the in vivo efficacy of compounds incorporating the 1-(tetrahydro-2H-pyran-4-YL)cyclopropanamine moiety, with a primary focus on its application in the development of Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors. Through a detailed examination of experimental data, this document serves as a comparative resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The Emerging Significance of the Tetrahydropyran-Cyclopropanamine Scaffold

The this compound scaffold has garnered attention in medicinal chemistry due to its favorable physicochemical properties. The tetrahydropyran ring can enhance aqueous solubility and metabolic stability, while the cyclopropylamine group offers a rigid, three-dimensional structure that can be exploited for precise target engagement. This combination of features makes it an attractive building block for designing inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

ALK5 Inhibition: A Key Therapeutic Strategy

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1][2][3] Dysregulation of this pathway is a hallmark of various fibrotic diseases and cancer.[1][4] ALK5, the type I receptor kinase for TGF-β, represents a key node in this pathway, making it a prime target for therapeutic intervention.[4][5] Inhibition of ALK5 has been shown to be a promising strategy to mitigate fibrosis and suppress tumor progression in various preclinical models.[2][5][6][7]

Featured Compound: The ALK5 Inhibitor 12r

A notable example of a compound featuring a related core structure is the potent and selective ALK5 inhibitor, designated as 12r . This molecule, a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivative, has demonstrated significant in vivo activity. Preclinical studies have reported a favorable oral bioavailability of 57.6%, underscoring its potential as an orally administered therapeutic.

Comparative In Vivo Efficacy of ALK5 Inhibitors

To provide a comprehensive understanding of the therapeutic potential of ALK5 inhibition, this section compares the in vivo efficacy of compound 12r with other notable ALK5 inhibitors. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from individual studies with varying experimental designs.

CompoundTherapeutic TargetAnimal ModelKey Efficacy FindingsReference
12r ALK5Not explicitly stated in abstract, likely a fibrosis or cancer model.Strong in vivo inhibitory activity. Oral bioavailability of 57.6%.
GW6604 ALK5Dimethylnitrosamine (DMN)-induced liver fibrosis in rats.Prevented mortality and reduced mRNA levels of collagen IA1, IA2, III, TIMP-1, and TGF-β by 50-75%. Reduced matrix deposition and improved liver function.[7]
LY-364947 ALK5Carbon tetrachloride (CCl4)-induced acute liver injury in mice.A targeted conjugate of LY-364947 reduced fibrogenic markers and collagen deposition more effectively than the free drug.[2][6]
Galunisertib (LY2157299) ALK5Murine tumor models.Demonstrated potent and selective inhibition of TGFβRI with corresponding inhibition of downstream signaling. Showed antitumor efficacy.[8]
SKI2162 ALK5Radiation-induced fibrosis in mice.Reduced late skin reactions and leg-contracture. Inhibited the increase in COL1A2 mRNA levels.
SD-208 ALK5Pancreatic cancer orthotopic xenograft model.Significantly reduced primary tumor weight and decreased the incidence of metastasis.[9]

Signaling Pathway: The TGF-β/ALK5 Axis

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates ALK5.[3] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. This phosphorylation event allows the R-SMADs to form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell growth.[4]

TGF_beta_pathway cluster_nucleus Nuclear Translocation TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 recruits & phosphorylates R_SMAD SMAD2/3 ALK5->R_SMAD phosphorylates SMAD4 SMAD4 R_SMAD->SMAD4 forms complex with SMAD_complex SMAD2/3-SMAD4 Complex nucleus Nucleus transcription Gene Transcription (e.g., Collagen, PAI-1) inhibitor Compound 12r & Other ALK5 Inhibitors inhibitor->ALK5 inhibits SMAD_complex->transcription regulates

Caption: The TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Experimental Protocols

In Vivo Model of Liver Fibrosis

The following is a generalized protocol for inducing and evaluating the efficacy of an ALK5 inhibitor in a rodent model of liver fibrosis. This protocol is based on methodologies described in the literature for compounds like GW6604 and LY-364947.[2][7]

1. Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Animals are acclimatized for at least one week before the experiment.

2. Induction of Liver Fibrosis:

  • Dimethylnitrosamine (DMN) Model: Administer DMN (e.g., 10 mg/kg, i.p.) three times a week for several weeks to induce chronic liver injury and fibrosis.

  • Carbon Tetrachloride (CCl4) Model: Administer CCl4 (e.g., 1 ml/kg, i.p., diluted in olive oil) twice a week to induce fibrosis.

3. Dosing and Administration of Test Compound:

  • The test compound (e.g., ALK5 inhibitor) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compound orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. Dosing can be prophylactic (starting at the same time as the fibrotic insult) or therapeutic (starting after fibrosis is established).

4. Efficacy Evaluation:

  • Mortality: Monitor and record animal survival throughout the study.

  • Liver Function Tests: Collect blood samples at the end of the study to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.

  • Histopathology: Euthanize animals at the end of the study, and collect liver tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.

  • Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes such as Col1a1, Col1a2, Timp1, and Tgfb1.

Caption: General workflow for an in vivo liver fibrosis study.

Conclusion

References

  • Frontiers. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? Available at: [Link]

  • van Beuge, M., et al. (2013). Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury. PLoS ONE, 8(2), e56442. Available at: [Link]

  • de Gouville, A. C., et al. (2006). Inhibition of ALK5 as a new approach to treat liver fibrotic diseases. British Journal of Pharmacology, 147(3), 327–335. Available at: [Link]

  • Leask, A., & Abraham, D. J. (2004). TGF-β signaling in fibrosis. Journal of Cell Science, 117(Pt 18), 3943–3944. Available at: [Link]

  • van Beuge, M., et al. (2013). Enhanced Effectivity of an ALK5-inhibitor After Cell-Specific Delivery to Hepatic Stellate Cells in Mice With Liver Injury. PLoS ONE, 8(2), e56442. Available at: [Link]

  • de Gouville, A. C., et al. (2005). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196–204. Available at: [Link]

  • Herbertz, S., et al. (2015). The anti-tumor activity of the TGFβ receptor I inhibitor galunisertib (LY2157299) is dependent on the microenvironment. Oncotarget, 6(30), 30147–30159. Available at: [Link]

  • Melisi, D., et al. (2011). Antitumor activity of TGF-beta inhibitor is dependent on the microenvironment. Cancer Biology & Therapy, 11(8), 731–738. Available at: [Link]

Sources

A Strategic Guide to Pyran Synthesis: A Head-to-Head Comparison of Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from its unique conformational properties and its ability to participate in crucial hydrogen-bonding interactions, making it a privileged structure in drug design. The efficient and stereocontrolled synthesis of pyran analogs is, therefore, a paramount objective for synthetic chemists. This guide provides a head-to-head comparison of three leading synthetic methodologies, delving into the mechanistic underpinnings, practical considerations, and performance benchmarks of each approach to empower researchers in selecting the optimal strategy for their synthetic targets.

The Prins Cyclization: A Robust and Diastereoselective Classic

The Prins cyclization is a formidable and time-honored method for constructing tetrahydropyran (THP) rings. This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[1][2] Its enduring utility lies in its reliability and the high levels of diastereoselectivity that can be achieved, making it a go-to strategy for accessing specific stereoisomers.[3]

Mechanistic Rationale & Strategic Choices

The reaction proceeds via an oxocarbenium ion intermediate formed from the protonated aldehyde and the homoallylic alcohol. This is followed by an intramolecular electrophilic attack from the alkene, leading to a cyclic carbocation that is subsequently trapped by a nucleophile. The choice of acid catalyst is critical; while Brønsted acids can be effective, Lewis acids generally offer superior control over the stereochemical outcome by pre-organizing the transition state. This mechanistic control is a key reason for its widespread application in the total synthesis of complex natural products.[1]

Representative Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization

This protocol outlines a general procedure for the stereoselective synthesis of a cis-2,6-disubstituted tetrahydropyran-4-one, a valuable synthetic intermediate.[4]

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-chlorohomoallylic alcohol (1.0 equiv) and the desired aldehyde (1.2 equiv) in a dry, non-coordinating solvent such as dichloromethane (DCM).

  • Cool the mixture to the desired temperature, typically between -78 °C and 0 °C, to enhance selectivity.

  • Add the Lewis acid catalyst (e.g., Perrhenic acid (O₃ReOH), 5-10 mol%) dropwise to the stirred solution.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the substrates.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature, and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure tetrahydropyran-4-one product.

Performance Data Comparison
Catalyst SystemTypical SubstratesDiastereoselectivity (d.r.)Yield (%)Key Advantages
InCl₃ / TMSCl Aliphatic & Aromatic AldehydesGood to Excellent (>95:5)75-95High diastereoselectivity, broad scope
Sc(OTf)₃ Various AldehydesModerate to High (80:20 to >95:5)70-90Highly active catalyst, low loadings
Bi(OTf)₃ Electron-rich AldehydesGood (up to 90:10)80-95Moisture-tolerant, environmentally benign
O₃ReOH 3-halohomoallylic alcoholsExcellent for cis-isomers60-85Direct access to functionalized pyran-4-ones[4]
Prins Cyclization Workflow

Prins_Workflow Reactants Homoallylic Alcohol + Aldehyde Activation Oxocarbenium Formation Reactants->Activation Catalyst Lewis Acid Catalyst Catalyst->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Intermediate Cyclic Carbocation Intermediate Cyclization->Intermediate Trapping Nucleophilic Trapping Intermediate->Trapping Product Tetrahydropyran Analog Trapping->Product

Caption: Logical workflow of the Lewis acid-catalyzed Prins cyclization.

Organocatalytic Oxa-Michael Addition: The Asymmetric Powerhouse

The ascent of asymmetric organocatalysis has provided a powerful new paradigm for synthesizing chiral pyran analogs. The organocatalytic oxa-Michael addition, a conjugate addition of an oxygen nucleophile to an α,β-unsaturated system, excels in creating stereocenters with high fidelity.[5][6] This strategy is particularly valuable for accessing enantioenriched heterocyclic compounds under mild, metal-free conditions.[7]

Mechanistic Rationale & Strategic Choices

This methodology leverages small chiral organic molecules (e.g., amines, thioureas, phosphoric acids) to catalyze the reaction. In a common pathway using a chiral secondary amine, the catalyst condenses with an enone to form a transient iminium ion. This activation lowers the LUMO of the substrate, facilitating a highly stereocontrolled attack by the oxygen nucleophile from the face opposite to the one shielded by the catalyst's bulky group. The subsequent intramolecular cyclization and catalyst regeneration complete the cycle, yielding a highly enantioenriched pyran derivative.[8]

Representative Experimental Protocol: Bifunctional Thiourea-Catalyzed Cascade

This protocol describes an asymmetric Michael/oxa-Michael cascade reaction to produce highly functionalized chiral pyrans.[8]

Step-by-Step Methodology:

  • To a vial, add the β,γ-unsaturated α-ketoester (1.0 equiv), the fluorinated unsaturated keto ester (1.2 equiv), and the chiral bifunctional thiourea catalyst (1-10 mol%).

  • Add the appropriate solvent (e.g., toluene or chlorobenzene).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for 24-72 hours.

  • Monitor the reaction for the consumption of starting material by TLC.

  • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography to afford the enantiomerically enriched pyran analog.

Performance Data Comparison
Catalyst TypeTypical ReactionEnantioselectivity (ee)Yield (%)Key Advantages
Chiral Amines (e.g., Proline) Intramolecular additionsGood to Excellent (85-99% ee)80-95Readily available, well-established
Bifunctional Thioureas Michael/oxa-Michael cascadesExcellent (>90% ee)70-95High enantiocontrol via H-bonding[8]
Chiral Phosphoric Acids Inter- & Intramolecular additionsExcellent (>95% ee)75-98Broad substrate scope, high acidity
BIMP Catalysts Challenging additions to esters/amidesExcellent (>95% ee)80-99Superbasic, highly modular system[7]
Organocatalytic Oxa-Michael Cycle

OxaMichael_Cycle Substrate Enone Substrate + Catalyst Iminium Chiral Iminium Ion (Activated) Substrate->Iminium Activation Addition Stereoselective 1,4-Addition Iminium->Addition Nucleophile Oxygen Nucleophile Nucleophile->Addition Enamine Enamine Intermediate Addition->Enamine Hydrolysis Hydrolysis & Cyclization Enamine->Hydrolysis Product Chiral Pyran + Catalyst Hydrolysis->Product Release Product->Substrate Catalyst Regeneration

Caption: Catalytic cycle for an amine-catalyzed asymmetric oxa-Michael reaction.

Transition-Metal-Catalyzed [4+2] Cycloaddition: A Convergent and Efficient Approach

Transition-metal catalysis provides a powerful and atom-economical strategy for constructing dihydropyran rings via formal [4+2] cycloaddition reactions.[9] These methods offer a convergent route, rapidly building molecular complexity from simple, readily available precursors like dienes and aldehydes. The use of chiral ligands enables highly enantioselective transformations.

Mechanistic Rationale & Strategic Choices

While the exact mechanism can vary, a common pathway involves the coordination of the transition metal (e.g., Co, Rh, Pd) to the 1,3-diene. This is followed by a reaction with the aldehyde, often proceeding through a metallo-allyl intermediate. Subsequent carbonyl insertion and reductive elimination furnish the dihydropyran product and regenerate the active catalyst. The choice of the metal center and, crucially, the chiral ligand environment dictates the reaction's efficiency, regioselectivity, and enantioselectivity, offering a tunable platform for synthesis.[10]

Representative Experimental Protocol: Cobalt-Catalyzed Hetero-Diels-Alder Reaction

This protocol details the synthesis of a dihydropyran using a cobaloxime-diene complex and an aldehyde.[10]

Step-by-Step Methodology:

  • In a suitable reaction vessel, dissolve the cobaloxime 1,3-dienyl complex (1.0 equiv) in a solvent like methylene chloride.

  • Add the aldehyde (typically 1.5-2.0 equiv) to the solution.

  • Seal the vessel and stir the reaction at room temperature. The reaction is often complete within a few hours to 24 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, a cobaloxime-substituted dihydropyran, can be purified by crystallization or chromatography.

  • Demetalation can then be performed if desired to yield the metal-free dihydropyran.

Performance Data Comparison
Catalyst SystemReaction TypeStereoselectivityYield (%)Key Advantages
Cobaloxime Complexes Hetero-Diels-AlderHigh exo-selectivity70-90Diastereomerically pure products[10]
[Rh(COD)Cl]₂ / Chiral Ligand Asymmetric [4+2]High ee (up to 98%)70-90Excellent enantiocontrol for activated dienes
[Ir(COD)Cl]₂ / Chiral Ligand Asymmetric [4+2]Excellent ee (>99%)75-95Broad aldehyde scope, high selectivity
Pd(OAc)₂ / Phosphine Ligand [4+2] CycloadditionGood to Excellent ee60-85Effective for specific substrate classes
Transition-Metal Catalysis Workflow

TM_Workflow Reactants 1,3-Diene + Aldehyde Coordination Substrate Coordination Reactants->Coordination Catalyst Transition-Metal Catalyst Catalyst->Coordination OxidativeCyclization Oxidative Cyclization Coordination->OxidativeCyclization Metallocycle Metallocycle Intermediate OxidativeCyclization->Metallocycle ReductiveElimination Reductive Elimination Metallocycle->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Dihydropyran ReductiveElimination->Product

Caption: Generalized catalytic cycle for transition-metal-mediated [4+2] cycloaddition.

Conclusion: A Strategic Selection

The synthesis of pyran analogs is a mature field with a diverse and powerful toolkit. The optimal choice of methodology is dictated by the specific synthetic goal.

  • The Prins Cyclization is the method of choice for reliable, diastereoselective synthesis of substituted tetrahydropyrans, especially when specific stereoisomers are required in a complex molecular framework.

  • Organocatalytic Oxa-Michael Additions represent the state-of-the-art for asymmetric synthesis, providing unparalleled access to enantioenriched pyrans under mild, metal-free conditions.

  • Transition-Metal-Catalyzed [4+2] Cycloadditions offer a highly efficient and convergent route to dihydropyrans, enabling the rapid construction of molecular complexity with excellent stereocontrol.

By understanding the distinct advantages and mechanistic foundations of these premier strategies, researchers can confidently and efficiently advance their synthetic programs in drug discovery and beyond.

References

  • Budakoti, A., Mondal, P. K., Verma, P., & Khamrai, J. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Encyclopedia, 2(4), 1835-1863. [Link]

  • Al-Jubair, S. K., Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4814. [Link]

  • Willis, M. C., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthetic approaches for the pyran analogs using iron oxide NPs functionalized with PAMAM dendrimers. ResearchGate. [Link]

  • Stekrova, M., et al. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Journal of Molecular Catalysis A: Chemical, 410, 260-270. [Link]

  • ResearchGate. (n.d.). Recent Advances and Prospects in the Transition-Metal-Free Synthesis of 1,4-Dihydropyridines. ResearchGate. [Link]

  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. [Link]

  • ResearchGate. (2024). Eco-Friendly Strategies for Synthesizing Spirooxindoles and Pyranopyrazoles: A Comprehensive Review. ResearchGate. [Link]

  • Wang, X., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(34), 6213-6217. [Link]

  • Lautens, M., Klute, W., & Tam, W. (1996). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, 96(1), 49-92. [Link]

  • Banu, B., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]

  • Stokes, S. M., & Varella, E. A. (1998). Transition-Metal-Mediated Dihydropyran Syntheses. Exo Selective Hetero Diels−Alder Reactions of Cobaloxime Dienyl Complexes with Aldehydes. The Journal of Organic Chemistry, 63(1), 14-15. [Link]

  • Wang, Y., et al. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 6(12), 1938-1961. [Link]

  • ResearchGate. (n.d.). Fluorinated Chiral Pyrans Obtained via Mechanochemical Organocatalytic Michael/oxa-Michael Cascade. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Smith, A. D., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(23), 12694–12703. [Link]

  • Wiley Online Library. (2024). Transition-Metal Catalyzed [4+2]-Cycloaddition Reactions: A Sexennial Update. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. ResearchGate. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of a promising class of epigenetic modulators: inhibitors based on the 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine scaffold. While these agents are primarily designed to target Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in oncology and other diseases, a thorough understanding of their potential off-target interactions is paramount for preclinical development.[1][2] Unintended interactions can lead to toxicity or, in some cases, reveal beneficial polypharmacology.[3]

Here, we present an objective comparison of state-of-the-art methodologies for generating a robust cross-reactivity profile. We will compare a representative inhibitor from this class, herein designated LSD1i-THP , with a clinically evaluated comparator from a different chemical class, the tranylcypromine (TCP) derivative GSK2879552 , to illustrate the principles of data generation and interpretation.

Section 1: The Rationale for Cross-Reactivity Profiling

The primary molecular target of LSD1i-THP is LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates histone and non-histone proteins, thereby regulating gene expression.[1] However, the FAD-binding domain bears resemblance to that in other monoamine oxidases (MAOs), such as MAO-A and MAO-B, creating an immediate need for selectivity assessment.[4]

Furthermore, drug candidates are routinely screened against the human kinome—the full complement of protein kinases. Although structurally distinct from demethylases, the ATP-binding pocket of kinases is a common site for off-target binding by small molecules.[5] Profiling against a broad kinase panel is a critical step to de-risk a developmental compound, ensuring that its biological effects are attributable to the intended target and not confounding off-target kinase inhibition.

Our comparative analysis will focus on two orthogonal, industry-standard approaches:

  • Biochemical Profiling: Direct measurement of inhibitor binding to a large panel of purified enzymes.

  • Cell-Based Profiling: Assessment of target engagement within the complex milieu of a living cell.

Section 2: Comparative Inhibitors

For this guide, we will compare two distinct LSD1 inhibitors to highlight how different scaffolds can yield unique selectivity profiles.

Inhibitor IDScaffold ClassPrimary TargetMechanism
LSD1i-THP This compoundLSD1Reversible/Irreversible
GSK2879552 Tranylcypromine (TCP) DerivativeLSD1Irreversible[6]

GSK2879552 is a well-characterized, irreversible inhibitor of LSD1 that has been evaluated in clinical trials for AML and SCLC.[4][7] Its selection as a comparator provides a clinically relevant benchmark for selectivity.

Section 3: In Vitro Biochemical Profiling: The KINOMEscan® Approach

Biochemical assays using purified proteins provide a clean, quantitative measure of a compound's intrinsic affinity for a wide range of potential targets.[8][9] The KINOMEscan® platform is a leading example, utilizing a competition binding assay format that is independent of ATP and offers high reproducibility.[10][11]

Causality Behind Experimental Choice

The KINOMEscan® methodology is chosen for its ability to generate true equilibrium dissociation constants (Kd), rather than IC50 values which can be influenced by assay-specific conditions like ATP concentration.[12] This allows for a more direct and universal comparison of inhibitor affinity across the entire kinome. Measuring binding rather than enzymatic activity also allows for the inclusion of inactive kinase conformations and non-enzymatic domains.

Experimental Workflow: KINOMEscan®

The core of the assay involves a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag.

KINOMEscan_Workflow cluster_assay Assay Principle cluster_steps Experimental Steps Kinase DNA-Tagged Kinase Step1 1. Incubation Kinase, Ligand, and Compound are mixed. Competition for the active site occurs. Kinase->Step1 Ligand Immobilized Ligand Ligand->Step1 Compound Test Compound (LSD1i-THP) Compound->Step1 Step2 2. Capture & Wash Immobilized ligand captures unbound kinase. Unbound components are washed away. Step1->Step2 Step3 3. Elution & Quantification Bound kinase is eluted. Step2->Step3 Step4 4. qPCR Detection Amount of DNA tag is quantified via qPCR, reflecting the amount of bound kinase. Step3->Step4 Result Data Output: Percent of Control (%) or Kd (nM) Step4->Result

Caption: KINOMEscan® competition binding assay workflow.

Comparative Data Presentation

The output is typically presented as percent inhibition relative to a DMSO control or as a dissociation constant (Kd). A lower Kd value signifies a stronger interaction.

Table 1: Hypothetical Kinase Selectivity Profile of LSD1i-THP vs. GSK2879552 Data generated from a KINOMEscan® panel of >450 kinases. Only selected hits are shown for brevity.

TargetFamilyLSD1i-THP Kd (nM)GSK2879552 Kd (nM)Notes
LSD1 Demethylase< 10 < 20 (covalent) On-Target
MAO-AAmine Oxidase> 10,000> 5,000High selectivity over related FAD enzymes.[4]
MAO-BAmine Oxidase> 10,000> 5,000High selectivity over related FAD enzymes.[4]
DYRK1ACMGC Kinase850> 10,000Minor off-target hit for LSD1i-THP.
CLK2CMGC Kinase1,200> 10,000Minor off-target hit for LSD1i-THP.
FLT3Tyr Kinase> 10,0002,500Minor off-target hit for GSK2879552.
KITTyr Kinase> 10,0004,800Minor off-target hit for GSK2879552.
Interpreting the Data: Selectivity Score (S-Score)

To quantify promiscuity, a Selectivity Score can be calculated. The S-score is the number of kinases inhibited below a certain Kd threshold, divided by the total number of kinases tested.[13][14] A score closer to zero indicates higher selectivity.

  • S(1000 nM) for LSD1i-THP: 2 kinases / 450 kinases = 0.0044

  • S(1000 nM) for GSK2879552: 0 kinases / 450 kinases = 0.0

This quantitative analysis suggests that, within this hypothetical dataset, both compounds are highly selective, with GSK2879552 showing no significant kinase off-targets at the 1 µM threshold.

Section 4: In Situ Cell-Based Profiling: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not account for cell permeability, efflux pumps, or intracellular target concentrations.[15] The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[16] It is based on the principle that a protein's thermal stability increases when a ligand is bound.[17][18]

Causality Behind Experimental Choice

CETSA® is the definitive method for validating that a compound reaches and binds to its intended target in a physiological environment.[19] A positive result in a CETSA® experiment provides strong evidence that the cellular effects of the compound are mediated through direct interaction with the target protein. It can also uncover "hidden" off-targets that may not be apparent from biochemical screens.

Experimental Protocol: CETSA® for Target Engagement
  • Cell Treatment: Culture target cells (e.g., MV4-11 AML cells) to ~80% confluency. Treat cells with either LSD1i-THP (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. This step is critical; the heating denatures and aggregates unbound proteins.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This releases the soluble intracellular contents without using detergents that might disrupt protein complexes.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., LSD1) and any suspected off-targets (e.g., DYRK1A) remaining in the soluble fraction using Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A shift in this curve (ΔTagg) indicates target stabilization by the compound.

CETSA_Workflow cluster_steps CETSA® Experimental Steps Step1 1. Cell Treatment Incubate intact cells with LSD1i-THP or Vehicle (DMSO). Step2 2. Heat Shock Apply temperature gradient to cell aliquots. Step1->Step2 Step3 3. Cell Lysis (e.g., Freeze-Thaw) Step2->Step3 Step4 4. Ultracentrifugation Separate soluble proteins (supernatant) from aggregated proteins (pellet). Step3->Step4 Step5 5. Protein Quantification Analyze target protein levels in the soluble fraction (e.g., Western Blot). Step4->Step5 Result Data Output: Melting Curve & Thermal Shift (ΔTagg) Step5->Result

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Comparative Data Presentation

A positive thermal shift confirms that the compound engages the target within the cell. The magnitude of the shift can correlate with binding affinity and compound concentration.

Table 2: Hypothetical Cellular Target Engagement Data (CETSA®) Cell Line: MV4-11 (AML). Compound Concentration: 1 µM.

Target ProteinTreatmentApparent Tagg (°C)Thermal Shift (ΔTagg) (°C)Interpretation
LSD1 Vehicle48.5-Baseline thermal stability.
LSD1 LSD1i-THP 56.0 +7.5 Robust on-target engagement.
LSD1 GSK2879552 57.2 +8.7 Robust on-target engagement.
DYRK1AVehicle52.0-Baseline thermal stability.
DYRK1ALSD1i-THP52.3+0.3No significant cellular engagement.
β-ActinLSD1i-THP62.1+0.1Negative control; no stabilization.
Interpreting the Data: Bridging Biochemical and Cellular Results

Conclusion and Forward Look

A multi-tiered strategy is essential for a comprehensive cross-reactivity assessment.

  • Broad biochemical screening (e.g., KINOMEscan®) serves as an excellent primary filter to identify potential off-target interactions across large protein families and provides quantitative affinity data.

  • Cell-based target engagement assays (e.g., CETSA®) are indispensable for validating these interactions in a physiologically relevant context, confirming that a compound can access and bind its target within the cell.

The hypothetical data presented for LSD1i-THP , a representative of the this compound class, demonstrates high selectivity for its primary target, LSD1. While minor biochemical hits may be identified, orthogonal validation with cellular assays is crucial to determine their true biological relevance. This rigorous, evidence-based approach ensures a high degree of confidence in the selectivity profile of a compound as it advances through the drug development pipeline.

References

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link][5][14]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link][10][12]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link][17]

  • Mohammad, H. (2014). In vivo data presented for the selective LSD1 inhibitor GSK-2879552. 26th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics. Available at: [Link][4]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan. Available at: [Link][20]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][19]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link][10]

  • Parrow, V., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link][18]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link][16]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link][13]

  • Paz-Ares, L., et al. (2020). Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC. Journal of Thoracic Oncology. Available at: [Link][7]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link][21]

  • News-Medical.Net. (2023). Investigating the Importance of Assays in Drug Discovery and Development. Available at: [Link][8]

  • IRBM. (n.d.). Biochemical & Cell-based Assays. Available at: [Link][9]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link][22]

  • Adewusi, J. & Afolayan, A. (2019). Selecting cell-based assays for drug discovery screening. Journal of Pharmacognosy and Phytotherapy. Available at: [Link][23]

  • Zheng, Y. C., et al. (2016). New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. Scientific Reports. Available at: [Link][24]

  • Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. Available at: [Link][3]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link][14]

  • Mai, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. Available at: [Link][25]

  • HMS LINCS Project. (n.d.). Assays. Available at: [Link][26]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link][11]

  • Li, Y., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. Available at: [Link][1]

  • Petzer, A., et al. (2014). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. PubMed. Available at: [Link][27]

  • Anastas, J. N., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link][28]

  • Johnson, N. W., et al. (2021). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology. Available at: [Link][29]

  • Zhang, Z., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology. Available at: [Link][2]

Sources

A Comparative Guide to Determining the Absolute Stereochemistry of Chiral 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's absolute stereochemistry is not merely a matter of academic rigor, but a critical parameter influencing pharmacological activity, metabolic stability, and overall safety. For novel chiral amines, such as the 1-(tetrahydro-2H-pyran-4-YL)cyclopropanamine scaffold, an unambiguous assignment of the absolute configuration of stereogenic centers is a foundational requirement. This guide provides a comparative analysis of the three principal methodologies for this determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD). Each method is evaluated based on its underlying principles, experimental workflow, data interpretation, and suitability for this particular class of compounds.

X-ray Crystallography: The Definitive Standard

Single-crystal X-ray diffraction is widely regarded as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[1][2] The technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. The resulting electron density map allows for the precise localization of each atom in the crystal lattice.

Principle of Absolute Configuration Assignment:

The determination of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[3] When the X-ray radiation has an energy close to the absorption edge of a heavier atom (typically an atom with an atomic number greater than oxygen) in the molecule, a phase shift occurs in the scattered X-rays.[3] This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. By analyzing the differences in these intensities, the absolute arrangement of atoms in space can be determined, often quantified by the Flack parameter.[1] For organic molecules lacking a heavy atom, derivatization with a chiral entity containing a heavier atom (e.g., bromine, chlorine) or co-crystallization with a molecule of known absolute stereochemistry can be employed.[1][4]

Experimental Workflow:

Caption: Workflow for absolute stereochemistry determination by X-ray Crystallography.

Advantages & Disadvantages for this compound Derivatives:

FeatureAnalysis
Accuracy Unambiguous and definitive when successful.
Prerequisites Requires a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for oils or amorphous solids.
Sample Amount Typically requires milligram quantities of pure material.
Instrumentation Requires access to a single-crystal X-ray diffractometer.
Applicability If the native compound does not contain a heavy atom, derivatization may be necessary, adding synthetic steps.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method

NMR spectroscopy is a powerful tool for structural elucidation in solution. For determining the absolute configuration of chiral molecules like primary amines, the use of a chiral derivatizing agent (CDA) is a well-established and reliable technique.[5] The most renowned of these is the Mosher method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its analogue, α-methoxyphenylacetic acid (MPA).[6][7][8]

Principle of the Mosher Method:

The core principle involves the conversion of the enantiomeric mixture of the amine into a mixture of diastereomeric amides by reaction with an enantiomerically pure CDA (e.g., (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions).[7][9] These resulting diastereomers have distinct NMR spectra.[5] The anisotropic effect of the phenyl ring in the Mosher's acid derivative shields or deshields nearby protons in the substrate. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be deduced based on established conformational models.[6][10]

Experimental Protocol: Mosher Amide Analysis

Objective: To determine the absolute configuration of a chiral this compound derivative.

Materials:

  • Enantiomerically enriched amine sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl3) for NMR

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Preparation of the (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve ~5 mg of the chiral amine in 0.5 mL of anhydrous CDCl3.

    • Add a small excess (~1.2 equivalents) of anhydrous pyridine.

    • Add a slight excess (~1.1 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

  • Preparation of the (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric amides.

    • Carefully assign the proton signals for the substituents on the cyclopropyl ring and the tetrahydro-2H-pyran ring in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.

    • According to the Mosher model for amides, protons on one side of the chiral center will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the structure of the amine, the absolute configuration can be assigned.

Data Presentation:

Proton Assignmentδ (R-amide) (ppm)δ (S-amide) (ppm)Δδ (δS - δR) (ppm)
H-cyclopropyl (cis to THP)e.g., 1.25e.g., 1.30+0.05
H-cyclopropyl (trans to THP)e.g., 0.90e.g., 0.87-0.03
H-THP (axial, C2/C6)e.g., 3.40e.g., 3.35-0.05
H-THP (equatorial, C2/C6)e.g., 4.05e.g., 4.12+0.07

Advantages & Disadvantages:

FeatureAnalysis
Applicability Widely applicable to primary amines and does not require crystallization.[6][9]
Sample Amount Requires only small (milligram) quantities of the sample.
Instrumentation Requires access to a high-field NMR spectrometer.
Complexity The synthesis of the diastereomers is relatively straightforward. However, unambiguous assignment of proton signals can be challenging for complex molecules.
Reliability The method is generally reliable but can be misleading if the molecule adopts a conformation different from the assumed Mosher model.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] It is the vibrational analogue of electronic circular dichroism (ECD). The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.

Principle of VCD Analysis:

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum.[13][14] The theoretical spectrum is calculated ab initio using density functional theory (DFT) for one of the enantiomers. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the calculated enantiomer.[14] If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is assigned as the opposite enantiomer.

Experimental Workflow:

Caption: Workflow for absolute stereochemistry determination by VCD.

Advantages & Disadvantages:

FeatureAnalysis
Applicability Applicable to a wide range of molecules, including oils and non-crystalline solids, in solution.[11][13]
Non-destructive The sample can be recovered after analysis.
Sample Amount Requires milligram quantities of the sample.
Instrumentation Requires a dedicated VCD spectrometer.
Computational Cost Requires significant computational resources and expertise in DFT calculations to generate reliable theoretical spectra.[15]
Interpretation The comparison of experimental and theoretical spectra can sometimes be complex, especially for conformationally flexible molecules like the tetrahydro-2H-pyran ring system.[15]

Conclusion and Recommendations

The choice of method for determining the absolute stereochemistry of this compound derivatives depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty.

  • X-ray crystallography should be the primary choice if a high-quality single crystal can be obtained, as it provides the most definitive and unambiguous result.

  • The Mosher method using NMR is a highly practical and reliable alternative, particularly when crystallization is not feasible. Its relatively simple experimental setup and widespread availability of NMR spectrometers make it an attractive option.

  • Vibrational Circular Dichroism is a powerful and increasingly popular technique that is especially valuable for non-crystalline samples. While it requires specialized equipment and computational expertise, it offers a non-destructive method for determining absolute configuration in solution.

For a comprehensive and self-validating approach, employing at least two of these methods is recommended. For instance, an initial assignment by the Mosher method can be corroborated by VCD analysis or ultimately confirmed by X-ray crystallography if a suitable crystal becomes available. This multi-pronged strategy ensures the highest level of confidence in the assigned absolute stereochemistry, a critical step in the advancement of any chiral drug candidate.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(1), 110-112. [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral derivatizing agents. Chirality, 23(3), 190-214. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(3), 17-20. [Link]

  • But, T. Y., & Spencer, J. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 473-481. [Link]

  • Zhang, G., Li, D., Chen, P., & Liu, Y. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. [Link]

  • Glanzer, S., & Reinscheid, U. M. (2013). The challenge of absolute configuration determination of flexible molecules by VCD spectroscopy. Chirality, 25(11), 736-742. [Link]

  • Martin, G. E., & Williams, A. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 1-33). Springer, Berlin, Heidelberg. [Link]

  • Wikipedia contributors. (2023, December 2). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. Retrieved 08:10, January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a primary determinant of success.[1] Metabolic stability—the compound's susceptibility to biotransformation by metabolic enzymes—is a cornerstone of this profile.[2][3] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, necessitating frequent, high doses and increasing the risk of patient non-compliance.[4] Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, early assessment and optimization of metabolic stability are paramount.[3][5][6]

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum.[1][7][8][9] In vitro assays using human liver microsomes (HLM) have become the industry standard for high-throughput screening of metabolic stability in early discovery phases.[10][11][12] These assays provide a reliable measure of intrinsic clearance (CLint), which reflects the inherent capacity of liver enzymes to metabolize a drug.[10][11]

This guide provides a comparative analysis of the metabolic stability of a parent scaffold, 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine (Analog A) , and three structurally related analogs. This core structure is of interest due to the prevalence of its constituent motifs—the tetrahydropyran (THP) ring and the cyclopropylamine group—in modern medicinal chemistry. Our objective is to demonstrate how subtle structural modifications can profoundly impact metabolic fate and to provide a robust experimental framework for researchers to conduct similar assessments.

The analogs chosen for this comparison are:

  • Analog B (Bioisosteric Replacement): 1-(Cyclohexyl)cyclopropanamine. Here, the oxygen of the THP ring is replaced with a methylene group. This modification removes a potential site of interaction with metabolizing enzymes and increases lipophilicity, which can influence enzyme binding.[13]

  • Analog C (Metabolic Blocking): 1-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)cyclopropanamine. The introduction of a gem-dimethyl group adjacent to the ring oxygen is a common strategy to sterically hinder enzymatic attack at a potential "metabolic soft spot."

  • Analog D (Linker Modification): 1-((Tetrahydro-2H-pyran-4-YL)methyl)cyclopropan-1-amine. The addition of a methylene linker alters the molecule's conformation and the spatial relationship between the two core rings.[14]

Through a detailed experimental protocol, data analysis, and interpretation, this guide will illustrate how to generate and understand the data necessary to make informed decisions in the lead optimization process.

Experimental Design & Methodology

The cornerstone of this guide is a robust, self-validating protocol for determining metabolic stability in human liver microsomes. The choice of this system is deliberate: it is cost-effective, high-throughput, and specifically isolates the activity of Phase I metabolizing enzymes like CYPs, which are critical for the initial biotransformation of most small molecule drugs.[6][10]

Workflow for Microsomal Stability Assessment

The experimental workflow is designed for clarity and reproducibility, ensuring that the data generated is trustworthy. The process involves incubation of the test compound with active liver microsomes, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound using LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_mics Prepare Microsome Working Solution (0.5 mg/mL in Buffer) pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_mics->pre_incubate prep_cpd Prepare Compound Working Solutions (2 µM in Buffer) prep_cpd->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_incubate->start_rxn timepoints Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction (Acetonitrile + Internal Std.) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms peak_area Determine Peak Area Ratios (Analyte/Internal Std.) lcms->peak_area calc Calculate % Remaining, t½, and CLint peak_area->calc

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol: Human Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format, suitable for comparing multiple compounds in parallel.[15]

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted. This buffer mimics physiological conditions for optimal enzyme activity.[16]
  • Test Compound Stock Solutions (10 mM in DMSO): Prepare high-concentration stocks of Analogs A, B, C, D, and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for intermediate clearance).[16]
  • Test Compound Working Solutions (2 µM): Dilute the 10 mM stock solutions in phosphate buffer. The final concentration in the incubation will be 1 µM, which is generally below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[16]
  • Human Liver Microsome (HLM) Working Solution (0.5 mg/mL): Thaw a vial of pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to the final concentration in cold phosphate buffer.[16][17] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[6]
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] The regenerating system ensures a constant supply of the essential cofactor NADPH, which is consumed during CYP-mediated oxidation.[18]
  • Quench Solution: Prepare acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. Acetonitrile terminates the enzymatic reaction by precipitating proteins.[10][16]

2. Incubation Procedure:

  • Add 50 µL of the HLM working solution to the appropriate wells of a 96-well plate.
  • Add 50 µL of the 2 µM test compound working solution to the wells.
  • For the negative control (T=0, no metabolism), add 50 µL of the quench solution before adding the cofactor. This sample represents 100% of the initial compound concentration.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking to equilibrate the temperature.
  • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to all wells (except the T=0 control). The final incubation volume is 150 µL, with a final microsomal protein concentration of ~0.17 mg/mL and a final compound concentration of 1 µM.
  • Incubate the plate at 37°C with shaking.
  • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), terminate the reaction by adding 150 µL of the cold quench solution to the appropriate wells.

3. Sample Processing and Analysis:

  • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.[15]
  • Carefully transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples by a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[10] LC-MS/MS provides the necessary sensitivity and selectivity to accurately measure compound depletion.[10]

Results and Data Analysis

The raw data from the LC-MS/MS analysis (peak area ratios) are first used to calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Comparative Metabolic Stability Data

The processed data can be summarized for clear comparison.

Compound% Remaining at 5 min% Remaining at 15 min% Remaining at 30 min% Remaining at 60 mint½ (min)CLint (µL/min/mg protein)
Analog A (Parent) 85.261.538.114.522.545.7
Analog B (Cyclohexyl) 71.340.816.72.812.185.1
Analog C (gem-Dimethyl) 96.188.478.161.0>60<19.2
Analog D (Linker) 90.573.153.428.535.029.4
Verapamil (Control) 65.430.19.10.89.5108.4

Note: The data presented are representative and for illustrative purposes.

Calculating Key Parameters

The trustworthiness of the guide relies on transparent data analysis. The key parameters—half-life (t½) and intrinsic clearance (CLint)—are derived from the rate of compound depletion.[10][15]

  • Plot the Data: For each compound, plot the natural logarithm (ln) of the % remaining versus time.

  • Determine the Slope: The slope of the line from the linear regression of this plot represents the elimination rate constant (k). The relationship is linear because the reaction follows first-order kinetics.[16]

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint is the volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Discussion and Scientific Interpretation

Analyzing the results within the context of chemical structure is where scientific expertise becomes critical. The data allows us to form hypotheses about the structure-metabolism relationships (SMR) for this chemical series.

Structure-Metabolism Relationship Analysis

G A Analog A Parent B Analog B Cyclohexyl A->B  Increased Lipophilicity  Accelerated Metabolism C Analog C gem-Dimethyl A->C Steric Shielding Blocked Metabolism   D Analog D Linker A->D Altered Conformation Slowed Metabolism  

Caption: Inferred structure-metabolism relationships from the experimental data.

  • Analog A (Parent Scaffold): This compound displays moderate metabolic stability (t½ = 22.5 min), serving as our benchmark. Its clearance suggests it is a substrate for CYP enzymes.

  • Analog B (Cyclohexyl Replacement): This analog exhibits significantly lower metabolic stability (t½ = 12.1 min) and higher clearance (CLint = 85.1 µL/min/mg). The bioisosteric replacement of the THP oxygen with a carbon increases the molecule's lipophilicity (LogP). This often leads to enhanced, less specific binding within the hydrophobic active sites of CYP enzymes, resulting in more rapid metabolism.[13] This highlights a common trade-off in drug design where improving one property can negatively impact another.

  • Analog C (gem-Dimethyl Blocking): The introduction of the gem-dimethyl group dramatically increased metabolic stability (t½ > 60 min). This is a classic example of successful metabolic blocking. The bulky methyl groups likely create steric hindrance that prevents the molecule from effectively docking into the CYP active site or protects an adjacent metabolic "soft spot" (e.g., the benzylic-like position next to the ring oxygen) from oxidation. This strategy directly validates the hypothesis that metabolism was occurring on the THP ring near the oxygen atom.

  • Analog D (Linker Modification): Adding a methylene linker resulted in a modest improvement in stability (t½ = 35.0 min). This change increases the flexibility of the molecule and alters the spatial orientation of the cyclopropylamine group relative to the THP ring. This new conformation may be less optimal for binding to the metabolizing enzymes responsible for clearing the parent compound, thereby slowing its rate of metabolism.

Conclusion and Forward Outlook

This guide demonstrates a systematic approach to benchmarking the metabolic stability of a chemical series. By employing a standardized in vitro human liver microsomal assay, we can generate reproducible and comparative data that directly informs lead optimization strategies.

Our analysis of the this compound scaffold and its analogs reveals critical structure-metabolism relationships:

  • Increased lipophilicity through bioisosteric replacement can accelerate metabolic clearance.

  • Strategic steric blocking is a highly effective method for enhancing metabolic stability by shielding enzymatic sites of attack.

  • Modifications to linkers and conformation can subtly alter interactions with metabolizing enzymes, providing another avenue for optimization.

The insights gained from these in vitro experiments are invaluable. They allow drug development teams to prioritize compounds with more favorable pharmacokinetic profiles for further in vivo testing, saving significant time and resources.[12] By integrating metabolic stability assessments early and often, researchers can rationally design drug candidates with a higher probability of clinical success.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. [Link]

  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC - PubMed Central. [Link]

  • Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Semantic Scholar. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • The role of CYP450 in drug metabolism. AxisPharm. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • Application of Bioisosteres in Drug Design. Semantic Scholar. [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. NIH. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel 1-(tetrahydro-2H-pyran-4-YL)cyclopropanamine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the binding potential of these promising scaffolds against relevant biological targets. We will delve into the rationale behind experimental choices, provide detailed, step-by-step methodologies, and present a framework for analyzing and interpreting the results.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The this compound scaffold has emerged as a privileged structure in medicinal chemistry. The unique combination of a flexible tetrahydropyran ring and a rigid cyclopropane moiety offers a compelling starting point for the design of novel therapeutics.[1] The cyclopropyl group can enhance metabolic stability and provide a defined vector for substituents, while the tetrahydropyran can improve aqueous solubility and engage in specific hydrogen bonding interactions.

Recent studies have highlighted the potential of derivatives based on this scaffold to modulate key proteins involved in various disease pathways. Notably, derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as Activin-Like Kinase 5 or ALK5) and as selective agonists for the Cannabinoid Receptor 2 (CB2).[1][2] ALK5 is a critical mediator in fibrosis and cancer progression, making its inhibition a promising therapeutic strategy.[3] The CB2 receptor is primarily expressed in immune cells and its activation is being explored for the treatment of inflammatory and neuropathic pain.[4]

This guide will use ALK5 and the CB2 receptor as our target proteins to demonstrate a robust comparative docking workflow. We will evaluate a small, focused library of virtual this compound derivatives to illustrate how subtle chemical modifications can influence binding affinity and selectivity.

The Scientific Imperative: Why Comparative Docking?

Molecular docking is a powerful computational tool that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] By estimating the binding affinity, we can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

A comparative approach, where multiple derivatives are docked against one or more targets, provides invaluable structure-activity relationship (SAR) insights. It allows us to understand how specific functional groups contribute to binding and selectivity. This knowledge is crucial for rational drug design and lead optimization.

Part 1: Experimental Design & Rationale

A well-designed docking study is paramount for generating meaningful and reproducible results. Here, we outline the key considerations and the logic behind our choices.

Selection of Target Proteins

Our choice of ALK5 and the CB2 receptor is driven by existing evidence of their modulation by this compound derivatives.[1][2]

  • Transforming Growth Factor-β Type I Receptor (ALK5): A serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various cancers and fibrotic diseases.[3]

  • Cannabinoid Receptor 2 (CB2): A G-protein coupled receptor (GPCR) primarily found on immune cells. Its activation is associated with anti-inflammatory and analgesic effects.[4]

For our study, we will utilize high-resolution crystal structures from the Protein Data Bank (PDB) that are co-crystallized with a ligand.[6] This is a critical best practice as it provides a validated binding pocket.[7]

  • For ALK5: We will use the PDB ID: 5FRI , which is the crystal structure of human ALK5 in complex with an N-(4-anilino-2-pyridyl)acetamide inhibitor.[6]

  • For the CB2 Receptor: We will use the PDB ID: 6PT0 , a cryo-EM structure of the human CB2 receptor in a G-protein signaling complex with an agonist.[8]

Design of the Ligand Library

To demonstrate a comparative analysis, we will create a small virtual library of this compound derivatives. These will be based on a common core scaffold with variations in a key substituent position. This allows for a direct assessment of the impact of these modifications on binding.

Core Scaffold: this compound

Virtual Derivatives:

Ligand IDR-GroupRationale
LIG-001 -HThe unsubstituted parent compound to establish a baseline.
LIG-002 -OHIntroduction of a hydrogen bond donor/acceptor.
LIG-003 -OCH3A bulkier, less polar group compared to the hydroxyl.
LIG-004 -FA small, electronegative atom to probe halogen bonding potential.

These simple modifications will allow us to probe the steric and electronic requirements of the binding pockets of our target proteins.

Part 2: Detailed Experimental Workflow

This section provides a step-by-step protocol for the entire comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[9] For visualization and analysis, we will utilize PyMOL and other freely available tools.[10]

Workflow Overview

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen run_vina Run AutoDock Vina (Docking Calculation) grid_gen->run_vina results_analysis Analysis of Results (Binding Energy, Ki, Pose Visualization) run_vina->results_analysis comparison Comparative Analysis (Structure-Activity Relationships) results_analysis->comparison

Caption: High-level workflow for the comparative docking study.

Ligand Preparation

Accurate 3D structures of the ligands are essential for successful docking.

  • 2D Sketching: Draw the 2D structures of the four derivatives (LIG-001 to LIG-004) using a chemical drawing software like ChemDraw or the free online tool PubChem Sketcher.

  • 3D Conversion and Energy Minimization:

    • Save the 2D structures in a suitable format (e.g., MOL or SDF).

    • Use a tool like Open Babel or Avogadro to convert the 2D structures to 3D and perform energy minimization.[11] This step ensures that the initial ligand conformation is energetically favorable. The MMFF94 force field is a suitable choice for this purpose.

  • File Format Conversion: Convert the energy-minimized ligand files to the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools or a command-line script with Open Babel.[12]

Protein Preparation

The quality of the protein structure directly impacts the reliability of the docking results.[13]

  • PDB Download: Download the PDB files for ALK5 (5FRI ) and the CB2 receptor (6PT0 ) from the RCSB PDB website.[6][8]

  • Protein Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[14]

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not relevant to the binding site. For this study, we will remove all heteroatoms.

    • For multi-chain proteins, retain only the chain that contains the binding site of interest.

  • Adding Hydrogens and Assigning Charges:

    • Crystal structures often lack hydrogen atoms. Use a tool like AutoDock Tools to add polar hydrogens to the protein.[7]

    • Assign Gasteiger charges to the protein atoms. This is a standard procedure for preparing proteins for AutoDock simulations.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Grid Box Generation

The grid box defines the search space for the docking algorithm.

  • Identifying the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file.[15]

  • Setting the Grid Parameters:

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Center the grid box on the co-crystallized ligand's coordinates.

    • Adjust the size of the grid box to encompass the entire binding pocket, typically with a buffer of 4-5 Å around the ligand. A common size is 25 x 25 x 25 Å.[16]

    • Save the grid parameters to a configuration file (e.g., conf.txt).[15]

Running the Docking Simulation with AutoDock Vina
  • Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[17]

  • Command-Line Execution: Run AutoDock Vina from the command line using the following command:

    This will perform the docking calculation and save the results in the specified output file and a log file.[18]

Part 3: Data Analysis and Interpretation

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Quantitative Data Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity. From the binding energy (ΔG), the inhibition constant (Ki) can be estimated using the following equation:

Ki = exp(ΔG / (R * T))

Where R is the gas constant and T is the temperature in Kelvin.[20]

Table 1: Comparative Docking Results for ALK5

Ligand IDR-GroupBinding Affinity (kcal/mol)Estimated Ki (µM)
LIG-001 -H-6.525.8
LIG-002 -OH-7.28.1
LIG-003 -OCH3-6.816.2
LIG-004 -F-6.913.5

Table 2: Comparative Docking Results for CB2 Receptor

Ligand IDR-GroupBinding Affinity (kcal/mol)Estimated Ki (µM)
LIG-001 -H-7.54.2
LIG-002 -OH-7.82.5
LIG-003 -OCH3-7.63.5
LIG-004 -F-7.72.9

Note: The values presented in these tables are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Qualitative Analysis: Visualization of Binding Poses

Visualizing the predicted binding poses is crucial for understanding the interactions between the ligand and the protein.[10]

  • Loading the Results: Open the protein PDBQT file and the output ligand PDBQT file in PyMOL.

  • Analyzing Interactions:

    • Examine the orientation of the ligand within the binding pocket.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and any potential halogen bonds.

    • Compare the binding poses of the different derivatives to understand how the R-group modifications influence the interactions. For example, does the hydroxyl group in LIG-002 form a hydrogen bond that is absent in the other derivatives?

G cluster_protein Protein Binding Pocket cluster_ligand LIG-002 Amino_Acid_1 Tyr250 Hydrophobic Interaction Amino_Acid_2 Ser280 Hydrogen Bond Amino_Acid_3 His283 Pi-Cation Interaction Ligand Tetrahydropyran Cyclopropane Amine Hydroxyl (R-Group) Ligand:f0->Amino_Acid_1:f1 Hydrophobic Pocket Ligand:f3->Amino_Acid_2:f1 H-bond with Hydroxyl Ligand:f2->Amino_Acid_3:f1 Interaction with Amine

Caption: A conceptual diagram of potential interactions between LIG-002 and the ALK5 binding pocket.

Drawing Structure-Activity Relationship (SAR) Conclusions
  • For ALK5: The hypothetical results suggest that the hydroxyl group in LIG-002 significantly improves binding affinity, likely due to a key hydrogen bond interaction. The fluorine substitution in LIG-004 also shows a modest improvement, possibly through a favorable electrostatic interaction.

  • For the CB2 Receptor: The trend is similar, with the hydroxyl group providing the most significant enhancement in binding. This suggests that a hydrogen bond acceptor/donor at this position is beneficial for affinity to both targets.

These initial SAR insights can guide the design of the next generation of derivatives with improved potency and selectivity.

Part 4: Scientific Integrity and Validation

It is crucial to acknowledge the limitations of in silico docking and to validate the computational predictions.

Protocol Validation: Redocking

A fundamental validation step is to re-dock the co-crystallized ligand back into its binding site.[7] The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[21]

The Importance of Experimental Correlation

Ultimately, computational predictions must be validated by experimental data. The binding affinities predicted by docking should be correlated with experimentally determined values (e.g., IC50 or Ki) for a set of known active and inactive compounds. A strong correlation increases the confidence in the predictive power of the docking model.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives against ALK5 and the CB2 receptor. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the structure-activity relationships of this promising scaffold, thereby accelerating the discovery of novel and effective therapeutics. Remember that molecular docking is a predictive tool, and its true power is realized when it is integrated into a broader drug discovery program that includes medicinal chemistry, structural biology, and experimental pharmacology.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 17). Retrieved from [Link]

  • Xu, T.H., et al. (2020). Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with agonist WIN 55212-2. RCSB PDB. [Link]

  • Arai, M., et al. (2025). Crystal structure of ALK5 kinase domain in complex with inhibitor HM-279. RCSB PDB. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Goldberg, F.W., et al. (2016). ALK5 in complex witha an N-(4-anilino-2-pyridyl)acetamide inhibitor. RCSB PDB. [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • AstraZeneca. (2009). ALK5 IN COMPLEX WITH 4-((5,6-dimethyl-2-(2-pyridyl)-3-pyridyl)oxy)-N-(3,4,5-trimethoxyphenyl)pyridin-2-amine. RCSB PDB. [Link]

  • AutoDock Vina 1.2.0 documentation. Basic docking. Read the Docs. [Link]

  • Seeliger, D. (n.d.). Analysis of docking poses. Left: PyMOL viewer with disp. Open-i. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Li, X., et al. (2019). Crystal Structure of the Human Cannabinoid Receptor CB2. PubMed Central. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]

  • The Bioinformatics Coach. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Seeliger, D. (n.d.). Analysis of docking poses. Left: PyMOL viewer with displayed docking... ResearchGate. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Li, X., et al. (2019). Crystal Structure of the Human Cannabinoid Receptor CB2. PubMed. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Sabat, M., et al. (2017). ALK-5 kinase inhibitor complex. RCSB PDB. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Dockey 0.9.4 documentation. Docking Poses. [Link]

  • DOCKING TUTORIAL. (2010). [Link]

  • Saffari, Z., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. [Link]

  • Schrödinger. (n.d.). Docking and scoring. [Link]

  • Bioinformatics Online. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor 2. [Link]

  • opnme.com. (n.d.). ALK5 inhibitor I BI-4659. [Link]

  • Li, X., et al. (2023). Cryo-EM structure of CB2-G protein complex. RCSB PDB. [Link]

  • ResearchGate. (n.d.). Relationships between binding energy and Ki (inhibition constant) of compounds I-XV. [Link]

  • OUCI. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • Sadybekov, A. A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3634-3645. [Link]

  • Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Ota, M., et al. (2018). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Chemical Information and Modeling, 58(11), 2349-2361. [Link]

  • ResearchGate. (2021). What makes up binding energy in molecular docking? [Link]

  • Li, S., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 285, 118045. [Link]

  • Salci, K., et al. (2023). In Silico Docking, Molecular Dynamics and Binding Energy Insights into the Bolinaquinone-Clathrin Terminal Domain Binding Site. Molecules, 28(15), 5786. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (n.d.). [Link]

  • Li, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. Signal Transduction and Targeted Therapy, 7(1), 1-21. [Link]

  • de Lera Ruiz, M., et al. (2014). N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 57(15), 6367-6378. [Link]

Sources

Navigating the Unseen: A Comparative Guide to Assessing Off-Target Effects of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a lead candidate against its intended target is but one facet of a successful drug discovery campaign. The unseen interactions, the off-target effects, often dictate the ultimate safety and viability of a compound. Small molecules, despite meticulous design, can engage with a multitude of unintended biological targets, leading to unforeseen toxicities or even, in some serendipitous cases, beneficial polypharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of a promising class of compounds built on the 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine scaffold.

This scaffold marries two key structural motifs: a cyclopropylamine core, known for its conformational rigidity and potential for metabolic liabilities, and a tetrahydropyran (THP) ring, often employed to enhance physicochemical properties such as solubility.[1] Understanding the potential off-target liabilities inherent to these structural components is paramount for proactive risk mitigation and the selection of candidates with the highest potential for clinical success. This guide will not only outline a strategic workflow for off-target assessment but also delve into the causality behind experimental choices, providing detailed protocols and data interpretation frameworks.

Deconstructing the Scaffold: Predicting Potential Off-Target Liabilities

A logical first step in assessing a novel compound series is to dissect its core structure and anticipate potential off-target interactions based on established knowledge of its constituent fragments.

The Cyclopropylamine Moiety: A Hub of Potential Interactions

The cyclopropylamine group is a well-known pharmacophore but also a potential structural alert.[2] Its strained ring and basic nitrogen atom can lead to interactions with several important protein families.

  • Monoamine Oxidases (MAO-A and MAO-B): Cyclopropylamines are structurally reminiscent of classic MAO inhibitors like tranylcypromine.[3][4][5] This structural analogy necessitates a thorough evaluation of potential inhibitory activity against both MAO-A and MAO-B to avert potential drug-drug or drug-food interactions (e.g., hypertensive crisis).[4] These compounds can act as mechanism-based inhibitors, leading to irreversible enzyme inactivation.[3][5]

  • Cytochrome P450 (CYP) Enzymes: The cyclopropylamine moiety is a known perpetrator of mechanism-based inactivation of CYP enzymes.[6][7][8][9] This occurs through a process involving single-electron transfer at the nitrogen, leading to ring-opening and the formation of reactive intermediates that can covalently modify the enzyme.[6][7][8][10] Such inactivation can lead to significant drug-drug interactions and unpredictable pharmacokinetics.

  • hERG Potassium Channel: While in some instances the introduction of a cyclopropyl group has been shown to mitigate hERG liability by reducing the basicity of a nearby amine, the overall lipophilicity and presence of a basic nitrogen in the scaffold warrant a direct assessment of hERG channel binding to rule out the risk of cardiac QT prolongation.[11][12]

The Tetrahydropyran (THP) Moiety: A Generally Benign Modulator

The tetrahydropyran ring is frequently incorporated into drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] It is often considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding via its ether oxygen.[1] While generally considered to have a low intrinsic toxicity, it is not entirely devoid of biological activity.[13] For instance, certain THP derivatives have been investigated as cyclooxygenase (COX) inhibitors.[14] However, compared to the cyclopropylamine moiety, the THP ring is considered a lower-risk contributor to off-target effects.

A Strategic Workflow for Off-Target Profile Assessment

A comprehensive assessment of off-target effects should be a tiered and integrated process, combining early-stage computational predictions with definitive in vitro experimental validation.

Off_Target_Workflow cluster_in_silico In Silico Assessment (Early Stage) cluster_in_vitro In Vitro Experimental Validation (Lead Optimization) cluster_safety Key Safety Assays In_Silico Computational Prediction Similarity Structural Similarity Search In_Silico->Similarity Docking Molecular Docking & Pharmacophore Modeling In_Silico->Docking ADMET ADMET Prediction In_Silico->ADMET In_Vitro Experimental Profiling In_Silico->In_Vitro Prioritize & Guide Experimental Design Primary Primary Target & Selectivity Assays In_Vitro->Primary Safety Safety Pharmacology Panel In_Vitro->Safety Metabolic Metabolic Stability & CYP Inhibition In_Vitro->Metabolic MAO MAO-A/B Inhibition Safety->MAO CYP CYP450 Inhibition (Reversible & TDI) Safety->CYP hERG hERG Binding/Function Safety->hERG Broad Broad Target Panels (Kinases, GPCRs) Safety->Broad Cytotox Cytotoxicity Assays Safety->Cytotox In_Silico_Process Input Candidate Compound Structure DB_Search Database Search (e.g., ChEMBL, PubChem) Input->DB_Search Similarity 2D/3D Similarity Search DB_Search->Similarity Identify known active analogs Pharmacophore Pharmacophore Screening DB_Search->Pharmacophore Identify key interaction features Prediction Off-Target Hit List & Prioritization Similarity->Prediction Docking Molecular Docking (MAO, CYP, hERG models) Pharmacophore->Docking Guide docking poses Docking->Prediction Score potential interactions

Caption: Computational workflow for off-target prediction.

  • Structural Similarity Searching: Tools like BLAST or other chemical similarity search algorithms can identify known compounds with similar structures that have documented off-target activities. [15]* Pharmacophore Modeling and Docking: 3D pharmacophore models of known off-target binding sites (e.g., the hERG channel pore, the active site of MAO-B) can be used to screen new compounds for potential binding. Molecular docking can then predict the binding mode and estimate the binding affinity.

  • Machine Learning and AI-based Platforms: A growing number of platforms use machine learning algorithms trained on large datasets of compound-target interactions to predict the likely off-target profile of a novel molecule. [16][17]

Conclusion and Forward Look

The this compound scaffold holds promise for the development of novel therapeutics. However, the inherent chemical properties of the cyclopropylamine moiety demand a rigorous and proactive approach to off-target profiling. By integrating computational predictions with a carefully selected panel of in vitro assays, drug discovery teams can identify and mitigate potential safety liabilities early in the development process. This strategy not only conserves resources but, more importantly, enhances the probability of advancing safer and more effective drug candidates to the clinic. The comparison of data across a series of analogs, as outlined in this guide, will enable the establishment of clear structure-activity relationships for both on-target potency and off-target interactions, ultimately guiding the design of superior clinical candidates.

References

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. [Link]

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research | Oxford Academic. [Link]

  • Safety Pharmacology Services. Pharmaron. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. NIH. [Link]

  • Deep learning predicts CRISPR off-target effects. CRISPR Medicine. [Link]

  • N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. NIH. [Link]

  • Safety Pharmacology. IITRI. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • SAFETY PHARMACOLOGY. Frontage Labs. [Link]

  • (PDF) Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. ResearchGate. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines… ResearchGate. [Link]

  • Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

  • Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? ScienceDirect. [Link]

  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]

  • Natural products modulating the hERG channel: heartaches and hope. PMC. [Link]

  • Effects of Common Antitussive Drugs on the hERG Potassium Channel Current. PubMed. [Link]

  • Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp. ResearchGate. [Link]

  • Exploring chemical substructures essential for HERG k(+) channel blockade by synthesis and biological evaluation of dofetilide analogues. PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Blockade of the HERG human cardiac K + channel by the antidepressant drug amitriptyline. Wiley Online Library. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. MalariaWorld. [Link]

  • Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. PubMed. [Link]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of synthetic protocols for 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides, compounds of significant interest in medicinal chemistry, particularly as potential prodrugs for anti-kinetoplastidal and antimalarial agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies, supported by experimental data, to ensure reproducible and efficient synthesis. We will delve into the nuances of two prominent modern oxidation methods, providing a rationale for experimental choices and a critical evaluation of their reproducibility.

Introduction: The Significance of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides

The 2,6-diaryl-4H-tetrahydro-thiopyran-4-one scaffold serves as a valuable heterocyclic core in drug discovery. The corresponding S-oxides and sulfones have been investigated as prodrugs designed to mitigate the toxicity of the parent diarylideneacetones.[1] The underlying principle of this prodrug strategy is the in vivo regeneration of the active diarylideneacetone scaffold through β-elimination of the sulfoxide or sulfone.[1] Given their therapeutic potential, the development of reliable and reproducible synthetic protocols for these S-oxides is of paramount importance.

Historically, the synthesis of these sulfoxides involved reagents such as wet bromine, which often resulted in variable yields and was incompatible with sensitive functional groups.[2] Modern synthetic chemistry has largely moved towards milder and more chemoselective oxidizing agents to overcome these limitations. This guide will focus on a comparative analysis of two such reagents: Davis's oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine) and meta-chloroperoxybenzoic acid (m-CPBA).

Comparative Analysis of Synthetic Protocols

The synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides is achieved through the oxidation of the corresponding sulfide precursor. The choice of oxidizing agent is critical in determining the chemoselectivity, yield, and stereochemical outcome of the reaction, all of which are crucial factors for reproducibility.

Method 1: Oxidation using Davis's Oxaziridine

Davis's oxaziridine is a neutral, electrophilic oxidizing agent renowned for its high chemoselectivity and mild reaction conditions.[3] It is particularly effective for the oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone.

Causality Behind Experimental Choices:

  • Chemoselectivity: Davis's oxaziridine is highly selective for the sulfur atom, even in the presence of other oxidizable functional groups such as pyridyl nitrogens.[2] This is a significant advantage over more powerful, less discriminate oxidants.

  • Temperature Control: The reaction can be performed over a wide range of temperatures, from -78 °C to 0 °C, allowing for optimization based on the substrate's sensitivity.[2] This flexibility enhances the reproducibility of the protocol for a diverse library of analogs.

  • Stoichiometry: Typically, a slight excess of the oxaziridine (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting sulfide.[1]

Reproducibility Factors:

  • Purity of Starting Materials: The purity of the starting 2,6-diaryl-4H-tetrahydro-thiopyran-4-one is crucial for obtaining high yields and simplifying purification.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (argon or nitrogen) is recommended to prevent the introduction of moisture and other atmospheric contaminants that could lead to side reactions.[1]

  • Slow Addition of Oxidant: Dropwise addition of the Davis's oxaziridine solution helps to control the reaction exotherm and maintain a consistent temperature, which is critical for preventing side reactions and ensuring stereochemical control.

Method 2: Oxidation using m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and powerful oxidizing agent in organic synthesis.[3] While effective for the oxidation of sulfides, its high reactivity necessitates careful control to avoid over-oxidation to the sulfone.

Causality Behind Experimental Choices:

  • Reactivity: m-CPBA is a strong oxidant, capable of oxidizing a wide range of sulfides. However, this high reactivity is also a potential drawback, as it can lead to the formation of the sulfone as a significant byproduct.[2]

  • Temperature and Stoichiometry Control: To favor the formation of the sulfoxide, the reaction is typically carried out at low temperatures (e.g., 0 °C) and with careful control of the stoichiometry (typically 1.0 to 1.1 equivalents of m-CPBA). Using a larger excess of m-CPBA will drive the reaction towards the sulfone.[2]

  • Work-up Procedure: The work-up for m-CPBA reactions is critical for removing the 3-chlorobenzoic acid byproduct. This is typically achieved by washing the organic phase with a basic aqueous solution, such as sodium bicarbonate.[4]

Reproducibility Factors:

  • Purity and Stability of m-CPBA: The purity of commercially available m-CPBA can vary, and it can degrade over time. Using a freshly opened or properly stored batch is essential for consistent results.

  • Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to quench the reaction upon complete consumption of the starting material and before significant over-oxidation occurs.

  • Substrate Sensitivity: Electron-rich aromatic rings or other sensitive functional groups in the substrate may be susceptible to oxidation by m-CPBA, leading to a mixture of products and lower yields of the desired sulfoxide.

Quantitative Data Summary

The following table provides a comparative summary of the two primary synthetic protocols for the preparation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.

ParameterDavis's Oxaziridine Protocolm-CPBA Protocol
Oxidizing Agent 2-Benzenesulfonyl-3-phenyloxaziridinemeta-Chloroperoxybenzoic acid
Typical Yields Good to excellent (73-80% for some derivatives)[2]Moderate to good (can be lower due to over-oxidation, e.g., 32% in one reported case)[2]
Chemoselectivity High; tolerates sensitive functional groups like pyridines.[2]Moderate; risk of over-oxidation to sulfone and reaction with other sensitive groups.
Reaction Temperature -78 °C to 0 °C[2]Typically 0 °C to room temperature.
Key Reproducibility Factor Purity of starting materials and controlled addition of the reagent.Strict control of stoichiometry and reaction time to prevent over-oxidation.
Primary Byproduct N-benzylidenebenzenesulfonamide3-Chlorobenzoic acid and the corresponding sulfone.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides using Davis's Oxaziridine

This protocol is a generalized procedure for the chemoselective oxidation of both cis- and (±)-trans-2,6-diaryl-4H-tetrahydro-thiopyran-4-ones.

Materials:

  • 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one (1.0 eq)

  • Davis's oxaziridine (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting 2,6-diaryl-4H-tetrahydro-thiopyran-4-one in anhydrous DCM.

  • Cooling: Cool the solution to a temperature between -78 °C and 0 °C using an appropriate cooling bath.

  • Addition of Oxidizing Agent: In a separate flask, dissolve Davis's oxaziridine in anhydrous DCM. Add this solution dropwise to the cooled solution of the sulfide over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxide.

Protocol 2: Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides using m-CPBA

This protocol describes a general procedure for the oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones with m-CPBA, with an emphasis on minimizing over-oxidation.

Materials:

  • 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one (1.0 eq)

  • m-CPBA (70-77% purity, 1.0 - 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the 2,6-diaryl-4H-tetrahydro-thiopyran-4-one in DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Add m-CPBA portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove 3-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired sulfoxide from any unreacted starting material and the sulfone byproduct.

Visualization of Synthetic Workflow and Mechanistic Considerations

General Synthetic Workflow

Synthetic_Workflow Start 2,6-Diaryl-4H-tetrahydro- thiopyran-4-one Oxidation Oxidation Start->Oxidation Product 2,6-Diaryl-4H-tetrahydro- thiopyran-4-one S-oxide Oxidation->Product Desired Pathway Sulfone Over-oxidation Product: Sulfone Oxidation->Sulfone Side Reaction (more prevalent with m-CPBA)

Caption: General workflow for the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides.

Comparison of Oxidizing Agent Mechanisms

Mechanism_Comparison cluster_davis Davis's Oxaziridine cluster_mcpba m-CPBA Sulfide_D Sulfide TS_D Transition State (SN2-like attack on oxygen) Sulfide_D->TS_D Oxaziridine Davis's Oxaziridine Oxaziridine->TS_D Sulfoxide_D Sulfoxide TS_D->Sulfoxide_D Imine Imine byproduct TS_D->Imine Sulfide_M Sulfide TS_M Transition State ('Butterfly mechanism') Sulfide_M->TS_M mCPBA m-CPBA mCPBA->TS_M Sulfoxide_M Sulfoxide TS_M->Sulfoxide_M BenzoicAcid 3-Chlorobenzoic acid TS_M->BenzoicAcid Sulfone_M Sulfone (from further oxidation) Sulfoxide_M->Sulfone_M Over-oxidation

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in laboratory safety, we delve into the causality behind each step, fostering a culture of informed and responsible chemical management.

Understanding the Compound: A Hazard-Based Assessment

Given these properties, this compound must be treated as hazardous waste . Improper disposal, such as drain disposal, is strictly prohibited as it can introduce corrosive and potentially environmentally harmful substances into the sanitary sewer system[3][4].

Core Principles of Disposal: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol is designed to guide researchers and laboratory managers through this critical workflow.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, it is imperative to don the appropriate PPE. Given the corrosive nature of the compound, the following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to severe burns.[5]
Body Protection A flame-retardant lab coat or chemical-resistant apron worn over appropriate clothing.[6]Protects against spills and splashes.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]Minimizes inhalation of potentially harmful vapors.

2. Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Flammable Liquid").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, acid chlorides, or acid anhydrides, to avoid violent reactions[1][5].

3. On-Site Storage: Ensuring Temporary Containment

Waste containers should be stored in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[6]. The storage area should have secondary containment to capture any potential leaks or spills.

4. Disposal Pathway: Professional Hazardous Waste Management

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. This is a mandatory step to ensure compliance with federal and local regulations[2][5]. The disposal vendor will typically use high-temperature incineration for organic compounds of this nature[7].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. They will provide the necessary paperwork and guidance for the final disposal process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste as This compound B Assess Hazards: Corrosive & Flammable A->B Conservative Assessment C Don Appropriate PPE B->C Safety First D Use Designated, Labeled Hazardous Waste Container C->D Initiate Collection E Segregate from Incompatible Materials D->E F Store in Secure, Ventilated Area with Secondary Containment E->F Ready for Storage G Contact Institutional EHS Office F->G Schedule Pickup H Arrange for Professional Hazardous Waste Disposal G->H I Complete Waste Manifest & Transfer H->I Finalize Transfer

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental release, immediate and appropriate action is critical.

  • Minor Spill (within a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • If safe to do so, increase ventilation to the area.

Regulatory Context: Adherence to Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the workplace safety standards from the Occupational Safety and Health Administration (OSHA)[8][9]. It is the responsibility of the waste generator to properly characterize and manage their hazardous waste from the point of generation to its final disposal[10].

By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Trust in these protocols is built on a foundation of understanding the "why" behind each step, empowering you to make informed decisions in your critical research endeavors.

References

  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-tetrahydro-2H-pyran-4-ylmethanamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Cyclopropylamine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
  • Airgas. (n.d.). Safety Data Sheet - Cyclopropane.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet - 4-(Hydroxymethyl)tetrahydropyran.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vulcanchem. (n.d.). 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • BLDpharm. (n.d.). This compound hydrochloride.
  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory).
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • U.S. Environmental Protection Agency. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter.
  • BLDpharm. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol.
  • BLDpharm. (n.d.). 3-Cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazol-5-amine.
  • BLDpharm. (n.d.). 3-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride.

Sources

Personal protective equipment for handling 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

This document provides essential safety protocols and operational guidance for the handling of this compound (PubChem CID: 57790295)[1]. As a trusted partner in your research and development endeavors, our goal is to furnish you with the critical information necessary to ensure a safe laboratory environment. The following procedures are based on a thorough hazard assessment of structurally similar compounds and established best practices for handling cyclic amines.

Immediate Hazard Assessment and Core Precautions

  • Corrosivity: The primary amine group, particularly on a small ring like cyclopropane, presents a significant risk. A close structural analog, 1-tetrahydro-2H-pyran-4-ylmethanamine, is classified as a corrosive material that causes severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1)[2]. Another analog, cyclopropylamine, also causes burns[3]. Therefore, it is imperative to treat this compound as corrosive .

  • Irritation: Analogs are known to cause skin and serious eye irritation, as well as respiratory irritation[4]. All handling procedures must be designed to prevent contact and inhalation.

  • Flammability: Low molecular weight amines, including cyclopropylamine, are often flammable liquids and vapors[3][5]. While the flashpoint of the title compound is unknown, it is prudent to handle it away from ignition sources.

Key Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₇NO[1]
Molecular Weight 141.21 g/mol [1]
Structure Combines a cyclopropane ring with a tetrahydropyran moiety and a primary amine functional group.[1]
Known Analogs 1-tetrahydro-2H-pyran-4-ylmethanamine, Cyclopropylamine[2][3]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified hazards. The following equipment must be used for all procedures involving this compound.

Protection TypeMinimum SpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.Protects against splashes of corrosive material. For operations with a higher risk of splashing (e.g., transfers of >50 mL), a full-face shield must be worn over the safety goggles[6][7].
Skin Protection (Hands) Chemical-resistant nitrile gloves (minimum).Provides primary barrier against skin contact. Always inspect gloves for tears or punctures before use[6][8]. For prolonged handling, consult the glove manufacturer's chemical resistance guide. Double-gloving is recommended.
Skin Protection (Body) Chemical-resistant laboratory coat.A standard cotton lab coat is insufficient. A chemical-resistant or rubberized apron over a flame-retardant lab coat is recommended to protect against corrosive splashes[6]. Clothing must cover the legs, and closed-toe, chemical-resistant shoes are required[7].
Respiratory Protection All handling must be performed in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of potentially irritating or harmful vapors[6]. If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with organic vapor cartridges is required[2][3].

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural safety. The following steps must be followed for all laboratory work with this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in Section 2, ensuring a proper fit.

    • Prepare the work surface by covering it with absorbent, chemical-resistant bench paper.

    • Ensure an appropriate spill kit (containing an inert absorbent like vermiculite or sand), emergency eyewash, and safety shower are immediately accessible[3].

  • Chemical Handling & Aliquoting:

    • Perform all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood.

    • If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, keep the container sealed when not actively dispensing.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source[3][5].

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides[2][5].

  • Post-Handling Decontamination and Doffing:

    • Upon completion of the work, securely seal the primary container.

    • Decontaminate the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), following your institution's standard procedures.

    • Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer surface of the glove.

    • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep1 Verify Fume Hood Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handling Aliquot Chemical in Hood Prep3->Handling Clean Decontaminate Workspace Handling->Clean Disposal Segregate Hazardous Waste Handling->Disposal Doff Doff PPE Correctly Clean->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Standard operational workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[5].

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][5].

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention[3][5].

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, properly labeled container for hazardous waste disposal[2][3]. For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal Plan

All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all waste into a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name[6].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, ensuring full compliance with all local, state, and federal regulations[2][9].

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.